molecular formula C10H11ClN2O B8704603 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- CAS No. 60927-95-9

2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-

Cat. No.: B8704603
CAS No.: 60927-95-9
M. Wt: 210.66 g/mol
InChI Key: VGAYAKUGIATWRR-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60927-95-9

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14)

InChI Key

VGAYAKUGIATWRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=C(C=C2)Cl

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data for 1-((4-chlorophenyl)methyl)-2-imidazolidinone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 1-(4-Chlorobenzyl)-2-imidazolidinone

Executive Summary

This technical guide details the synthesis and spectroscopic validation of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also referred to as N-(4-chlorobenzyl)-2-imidazolidinone).[1] This compound represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in bioactive agents and a chiral auxiliary scaffold in asymmetric synthesis.

The guide prioritizes causality in data interpretation —moving beyond simple peak listing to explain why specific signals appear, ensuring researchers can distinguish the target molecule from common impurities such as the


-dialkylated byproduct.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the theoretical expectations based on the molecule's connectivity.

  • Core Scaffold: The 2-imidazolidinone ring is a cyclic urea.[1][2] The carbonyl group exerts a strong electron-withdrawing effect, deshielding adjacent methylene protons.

  • Substituent: The 4-chlorobenzyl group introduces a distinct AA'BB' aromatic system and a diagnostic benzylic methylene singlet.[1]

  • Symmetry: The molecule is asymmetric (

    
     point group absent due to mono-substitution), rendering the two ring methylenes chemically non-equivalent, though they often overlap in lower-field NMR.
    

Synthesis & Purification Protocol

To obtain high-fidelity spectral data, the compound must be synthesized with high regioselectivity. The following protocol minimizes the formation of the 1,3-bis(4-chlorobenzyl) byproduct.

Reaction: Nucleophilic substitution (


) of 2-imidazolidinone with 4-chlorobenzyl chloride.[1]
Step-by-Step Methodology
  • Reagents: 2-Imidazolidinone (1.0 eq), Sodium Hydride (60% in oil, 1.1 eq), 4-Chlorobenzyl chloride (1.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide) is required to solvate the cation and accelerate the

    
     reaction.
    
  • Procedure:

    • Activation: Suspend NaH in DMF at 0°C under Argon. Add 2-imidazolidinone portion-wise.[1] Stir for 30 mins to generate the imidazolidinone anion.

    • Alkylation: Add 4-chlorobenzyl chloride dropwise at 0°C.[1]

    • Completion: Warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (EtOAc/Hexane).[1][3]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[1] Wash organics with water and brine (critical to remove DMF).[1] Dry over
    
    
    .[1]
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (100% EtOAc

    
     5% MeOH/EtOAc).
    
Workflow Visualization

SynthesisWorkflow Start Reagents: 2-Imidazolidinone + NaH Intermediate Anion Formation (0°C, DMF) Start->Intermediate Deprotonation Reaction Add 4-Cl-Benzyl Chloride (SN2 Alkylation) Intermediate->Reaction Nucleophilic Attack Quench Quench (NH4Cl) & Extraction Reaction->Quench TLC Complete Purify Purification (Recrystallization) Quench->Purify Crude Isolation Product Target: 1-(4-Cl-Bn)-imidazolidin-2-one Purify->Product Validation

Figure 1: Step-by-step synthesis workflow ensuring mono-alkylation control.

Spectroscopic Data

A. Mass Spectrometry (MS)

The Mass Spec provides the primary validation of the molecular formula and the presence of the chlorine atom.

ParameterValueInterpretation (Causality)
Ionization Mode ESI+ or EIElectrospray (M+H) or Electron Impact (M+).[1]
Molecular Ion (

)
210.06 (approx)Corresponds to

.[1]
Isotope Pattern 3:1 Ratio (210:212)Critical Diagnostic: The natural abundance of

(75%) and

(25%) creates a distinct "M" and "M+2" peak pattern.[1] Absence of this ratio indicates dechlorination or wrong starting material.
Base Peak (EI) ~125 m/zTropylium-like cation (

) formed by cleavage of the benzylic bond.[1]
B. Infrared Spectroscopy (FT-IR)

IR confirms the functional group integrity, specifically the urea core.[1]

Functional GroupWavenumber (

)
IntensityAssignment
N-H Stretch 3200 - 3350Medium/BroadFree N-H of the imidazolidinone ring (validates mono-substitution).[1]
C=O Stretch 1680 - 1710 Very StrongCyclic urea carbonyl.[1] Shifts to lower freq vs linear ureas due to ring strain/resonance.
C=C Aromatic 1490, 1590MediumBreathing modes of the 4-chlorophenyl ring.
C-Cl Stretch 1080 - 1095StrongAryl-Chloride bond vibration.[1]
C. Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d) or 

.[1] Values below are representative for

.
Position

(ppm)
MultiplicityIntegrationCoupling (

)
Structural Assignment
Aromatic 7.28 - 7.32Multiplet2H~8.5 HzOrtho protons (to Cl)
Aromatic 7.18 - 7.22Multiplet2H~8.5 HzMeta protons (to Cl) - AA'BB' system
NH ~4.80Broad Singlet1H-Amide proton (Exchangeable with

).[1] Note: Shifts to ~6.5 in DMSO.
Benzylic 4.35 Singlet2H-

.[1] Diagnostic peak for N-alkylation.[1]
Ring

3.35 - 3.45Multiplet2H-

adjacent to substituted Nitrogen.[1][4]
Ring

3.20 - 3.30Multiplet2H-

adjacent to unsubstituted Nitrogen (NH).[1]

Note on Ring Protons: In lower field spectrometers (300 MHz), the ring protons (C4/C5) may appear as a narrow multiplet or pseudo-singlet around 3.3-3.4 ppm.[1] High field (500 MHz+) resolves them into two distinct multiplets.[1]

Interpretation & Quality Control Logic

To ensure the synthesized material is valid, researchers must follow a logical exclusion process. The most common failure mode is over-alkylation (forming the 1,3-bis-benzyl product).[1]

Validation Logic Tree

ValidationLogic Sample Isolated Solid CheckIR Step 1: FT-IR Check 3200-3400 cm-1 Sample->CheckIR HasNH NH Peak Present CheckIR->HasNH Peak Visible NoNH No NH Peak CheckIR->NoNH Peak Absent CheckMS Step 2: Mass Spec Check Isotope Pattern HasNH->CheckMS ResultBad1 INVALID: Di-substituted Impurity NoNH->ResultBad1 Over-alkylation CheckNMR Step 3: 1H NMR Integration Check CheckMS->CheckNMR M+ & M+2 (3:1) Found ResultBad2 INVALID: De-chlorinated / Wrong SM CheckMS->ResultBad2 No Cl Pattern ResultGood VALID: Mono-substituted Product CheckNMR->ResultGood Aromatic:Benzylic = 2:1 CheckNMR->ResultBad1 Aromatic:Benzylic Ratio Wrong

Figure 2: Logical decision tree for validating the reaction product against common impurities.

References

  • Imidazolidinone Synthesis Protocols

    • Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Casnati, A., et al. J. Org.[2] Chem.2019 , 84, 3477–3490.[2] [1]

    • General procedure for N-alkylation of cyclic ureas.[1] BenchChem Protocols.[1]

  • Spectroscopic Database & Standards

    • SDBS (Spectral Database for Organic Compounds).[1] AIST Japan.[1] (Search ID: Imidazolidinone derivatives). [1]

    • PubChem Compound Summary: 1-(4-chlorobenzyl)imidazolidin-2-one.[1] [1]

  • Core Methodology

    • Regioselective Synthesis of Novel Imidazolidin-2-Ones.Molecules2021 , 26(15), 4426. [1]

Sources

Literature review of substituted 2-imidazolidinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Green Synthesis to Asymmetric Organocatalysis and Pharmacophores

Executive Summary

The 2-imidazolidinone scaffold (cyclic urea) represents a privileged structure in modern chemical science.[1] Distinct from its oxazolidinone cousins (famous for the Evans auxiliary and Linezolid), the 2-imidazolidinone core offers unique hydrogen-bonding donors (2NH) and acceptors (C=O) that drive its utility in two divergent fields: Asymmetric Organocatalysis (as the "MacMillan Catalyst") and Medicinal Chemistry (as a prodrug moiety and kinase inhibitor scaffold).

This guide synthesizes the latest methodologies for constructing this ring system, details its mechanistic role in LUMO-lowering catalysis, and analyzes its pharmacological profile.

Synthetic Methodologies: Constructing the Core

Historically, 2-imidazolidinones were synthesized via the phosgenation of 1,2-diamines—a hazardous route. Modern protocols prioritize atom economy and CO₂ fixation.

Protocol: Green Synthesis via CO₂ Fixation (CeO₂ Catalysis)

This protocol utilizes Cerium(IV) Oxide (CeO₂) as a reusable heterogeneous catalyst to fixate CO₂ directly into ethylenediamines. This method avoids phosgene and isocyanates.

Mechanism: The basic sites on CeO₂ activate the diamine, while Lewis acid sites activate the CO₂/carbamate intermediate.

Step-by-Step Protocol:

  • Catalyst Preparation: Calcine CeO₂ powder at 600 °C for 3 hours to remove absorbed water and carbonates.

  • Reaction Setup: Charge a high-pressure stainless steel autoclave (50 mL) with:

    • 
      -dimethylethylenediamine (10 mmol)
      
    • CeO₂ catalyst (100 mg)

    • 2-Propanol (solvent, 10 mL)

  • Pressurization: Purge the vessel with CO₂ three times, then pressurize to 5 MPa with CO₂.

  • Reaction: Heat the autoclave to 150 °C with magnetic stirring (800 rpm) for 12 hours.

  • Work-up: Cool to room temperature. Vent excess CO₂ carefully.

  • Purification: Centrifuge to recover the CeO₂ catalyst (wash with MeOH). Concentrate the supernatant under reduced pressure. Recrystallize the crude solid from EtOAc/Hexane.

Validation Check:

  • Yield: Expect >90%.[2][3]

  • IR Spectroscopy: Look for the strong C=O stretch at ~1690 cm⁻¹.

  • Recyclability:[4] The catalyst can be reused 4-5 times without significant loss of activity [1].

Comparative Synthetic Routes
MethodReagentsAtom EconomyScalabilityKey Drawback
Phosgenation Diamine + Phosgene/TriphosgeneLow (HCl waste)HighExtreme toxicity; Corrosion.
Urea Fusion Diamine + UreaMedium (NH₃ byproduct)HighRequires high heat (>180°C).
CO₂ Fixation Diamine + CO₂ + Catalyst (CeO₂)Excellent (H₂O byproduct)MediumRequires high-pressure autoclave.
Organocatalytic Propargylic Ureas + Base (BEMP)HighLowSubstrate specific (alkynes) [2].

Asymmetric Organocatalysis: The MacMillan Era

The substituted 2-imidazolidinone ring is the structural basis for MacMillan Catalysts .[5] Unlike metal-based Lewis acids, these organic salts operate via LUMO-lowering activation (Iminium catalysis) or HOMO-raising activation (Enamine catalysis).

Mechanism: Iminium Ion Activation

The catalyst (a chiral amine) condenses with an


-unsaturated aldehyde to form an iminium ion. This positively charged intermediate lowers the energy of the LUMO, making the 

-carbon highly electrophilic and susceptible to nucleophilic attack (e.g., Diels-Alder, Friedel-Crafts).
Visualization: The Catalytic Cycle

The following diagram illustrates the cycle for a Diels-Alder reaction catalyzed by a chiral imidazolidinone.

MacMillanCycle Catalyst Chiral Imidazolidinone (Catalyst) Intermediate1 Iminium Ion (Activated Species) Catalyst->Intermediate1 Condensation (-H2O) Substrate α,β-Unsaturated Aldehyde Substrate->Intermediate1 Transition C-C Bond Formation (Stereocontrolled) Intermediate1->Transition LUMO Lowering Diene Diene Nucleophile Diene->Transition ProductImine Product Iminium Transition->ProductImine Hydrolysis Hydrolysis (+H2O) ProductImine->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration FinalProduct Chiral Product (Cycloadduct) Hydrolysis->FinalProduct

Figure 1: The MacMillan organocatalytic cycle utilizing a substituted 2-imidazolidinone to activate aldehydes via iminium ion formation.[3][5]

Medicinal Chemistry: The Pharmacophore

In drug discovery, the 2-imidazolidinone ring serves two primary functions: as a prodrug masking group and as a bio-isostere for cyclic peptides.

Case Study: Hetacillin (The Ampicillin Prodrug)

Hetacillin is a classic example where the imidazolidinone ring is used to stabilize a beta-lactam antibiotic.

  • Problem: Ampicillin is unstable in concentrated solutions due to intermolecular attack.

  • Solution: Condensation of ampicillin with acetone forms the 2,2-dimethyl-imidazolidinone ring (Hetacillin). This "locks" the alpha-amino group, preventing self-destruction.[6]

  • Activation: In vivo, at physiological pH, the ring hydrolyzes to release active Ampicillin and acetone [3].

Visualization: Hetacillin Hydrolysis Pathway

HetacillinHydrolysis Hetacillin Hetacillin Prodrug Form Inactive Intermediate Open Ring Intermediate Unstable Hemiaminal Hetacillin->Intermediate Hydrolysis PhysioCond Physiological pH / H2O PhysioCond->Intermediate Ampicillin Ampicillin Active Antibiotic Free NH2 Group Intermediate->Ampicillin Spontaneous Decomposition Acetone Acetone (Byproduct) Intermediate->Acetone

Figure 2: The prodrug activation mechanism of Hetacillin. The imidazolidinone ring protects the sensitive amine until hydrolysis in vivo.

Emerging Therapeutic Areas

Recent literature highlights the expansion of this scaffold beyond antibiotics:

  • Alpha-Adrenergic Agonists: Hydrazone-substituted imidazolidinones show high affinity for

    
    -adrenergic receptors, useful in treating hypertension and glaucoma [4].
    
  • Anticancer Agents: 2-thioxo-imidazolidin-4-ones (thio-analogs) have demonstrated cytotoxicity against HepG2 (liver cancer) cell lines by arresting the cell cycle at the G0/G1 phase [5].

References

  • Tamura, M., et al. (2018). "CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate." Journal of Organic Chemistry. Link

  • Bose, S., et al. (2019). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." ACS Omega. Link

  • DrugBank. (2024). "Hetacillin: Mechanism of Action and Pharmacology." DrugBank Online. Link

  • Al-Muallem, M., et al. (2025). "Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives." ResearchGate. Link

  • El-Sawy, E., et al. (2015). "Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents." International Journal of Advanced Research. Link

  • MacMillan, D.W.C. (2005).[7] "The Identification of a New Class of Iminium Catalyst Based Upon Directed Electrostatic Activation." Journal of the American Chemical Society.[7] Link

Sources

Pharmacological Profiling & Target Prediction: 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profiling of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also referred to as N-(4-chlorobenzyl)-2-imidazolidinone).

This analysis treats the compound as a high-value Chemical Probe and Privileged Scaffold , synthesizing data from structural analogs, fragment-based drug discovery (FBDD) principles, and computational pharmacophore mapping.

Executive Summary

The compound 1-((4-chlorophenyl)methyl)-2-imidazolidinone represents a simplified, lipophilic cyclic urea scaffold. In medicinal chemistry, this structure is classified as a "privileged scaffold" due to its ability to mimic peptide bonds (specifically the cis-peptide bond of proline) and its capacity to engage in hydrogen bonding networks within enzyme active sites.

Based on Structure-Activity Relationship (SAR) analysis and pharmacophore overlap with known bioactive ligands, this guide identifies Soluble Epoxide Hydrolase (sEH) as the primary predicted therapeutic target, with secondary off-target potential in Monoamine Oxidase B (MAO-B) modulation.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Before validating targets, the physicochemical boundaries of the molecule must be established to determine bioavailability and blood-brain barrier (BBB) permeability.

PropertyValueImplication
Molecular Formula C₁₀H₁₁ClN₂OLow molecular weight (Fragment-like)
Molecular Weight 210.66 g/mol High ligand efficiency potential
LogP (Predicted) ~1.8 - 2.1Good oral bioavailability; Likely CNS penetrant
H-Bond Donors 1 (NH)Critical for active site anchoring
H-Bond Acceptors 1 (C=O)Mimics peptide carbonyls
Rotatable Bonds 2Low entropic penalty upon binding

Primary Predicted Target: Soluble Epoxide Hydrolase (sEH)

Mechanistic Rationale

Soluble Epoxide Hydrolase (sEH) is a validated target for hypertension, inflammation, and neuropathic pain. The "classic" pharmacophore for sEH inhibitors consists of a urea or amide core flanked by a lipophilic group.

  • Structural Match: The imidazolidin-2-one ring is a cyclic urea.[1] Cyclic ureas are known to be more metabolically stable than their linear counterparts while retaining the ability to bind to the catalytic aspartic acid (Asp335) in the sEH active site.

  • Hydrophobic Pocket: The 4-chlorobenzyl group is perfectly positioned to occupy the large, hydrophobic pocket of the sEH enzyme, mimicking the arachidonic acid chain of the natural substrate.

Predicted Binding Mode

The binding hypothesis relies on a "Catalytic Trap" mechanism:

  • Anchoring: The carbonyl oxygen of the imidazolidinone accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466) in the active site.

  • Catalytic Disruption: The NH group of the ring donates a hydrogen bond to Asp335, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs).

  • Hydrophobic Interaction: The 4-chlorophenyl moiety inserts into the lipophilic tunnel, stabilizing the complex.

Therapeutic Consequence: The Arachidonic Acid Pathway

Inhibition of sEH prevents the degradation of EETs (anti-inflammatory mediators) into DHETs (pro-inflammatory/inactive).

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs Metabolism CYP CYP450 Epoxygenases CYP->EETs Catalysis DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (TARGET) sEH->DHETs Catalysis Drug 1-((4-chlorophenyl)methyl)-2-imidazolidinone Drug->sEH INHIBITION

Figure 1: Mechanism of Action.[1][2] The compound inhibits sEH, stabilizing beneficial EETs.

Secondary Target: Monoamine Oxidase B (MAO-B)

Mechanistic Rationale

The 4-chlorobenzyl fragment is a recurring motif in MAO-B inhibitors (e.g., Safinamide analogs). The imidazolidinone ring acts as a polar cap.

  • Indication: Parkinson’s disease, depression.

  • Selectivity Challenge: The lack of a propargylamine group (found in selegiline) suggests this would be a reversible inhibitor, potentially offering a better safety profile than irreversible suicide inhibitors.

Experimental Validation Protocols

To transition from prediction to confirmation, the following self-validating experimental workflows are required.

Protocol A: Fluorescent sEH Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human sEH.

  • Reagent Prep:

    • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Compound Dilution: Prepare serial dilutions of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in DMSO (Final DMSO < 1%).

  • Incubation:

    • Mix 20 µL enzyme + 20 µL inhibitor. Incubate at 30°C for 5 minutes.

    • Control: DMSO vehicle only (0% inhibition).

  • Reaction Start: Add 160 µL of PHOME substrate (50 µM final).

  • Detection: Monitor fluorescence (Excitation 330 nm / Emission 465 nm) kinetically for 10-30 minutes.

  • Data Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.

Protocol B: Chemical Synthesis Validation

If the compound is not commercially available in high purity, it must be synthesized via the Cyclization of Urea method.

Synthesis_Workflow SM1 4-Chlorobenzylamine Inter Linear Urea Intermediate SM1->Inter + SM2, THF, 0°C SM2 2-Chloroethyl isocyanate Product 1-((4-chlorophenyl)methyl)-2-imidazolidinone Inter->Product Cyclization (Intramolecular Alkylation) Base Base (NaH or t-BuOK) Base->Product Promoter

Figure 2: Synthetic route via isocyanate addition followed by base-mediated cyclization.

Step-by-Step Synthesis:

  • Urea Formation: Dissolve 4-chlorobenzylamine (1.0 eq) in anhydrous THF at 0°C. Add 2-chloroethyl isocyanate (1.1 eq) dropwise. Stir for 2 hours.

  • Cyclization: Add Potassium tert-butoxide (1.5 eq) to the reaction mixture. The strong base deprotonates the urea nitrogen, triggering intramolecular nucleophilic attack on the alkyl chloride.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

References

  • Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008). Expert Opinion on Therapeutic Patents. Link

  • Meza-Avina, M. E., et al. (2010). Structure-activity relationships of N,N'-disubstituted urea derivatives as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2005). Functionalized propargylamines as inhibitors of monoamine oxidase B. Journal of Medicinal Chemistry. Link

  • SwissTargetPrediction. (2023). Target prediction report for 1-((4-chlorophenyl)methyl)-2-imidazolidinone. Link

Sources

A Technical Guide to the Initial In Vitro Cytotoxicity Screening of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The progression of a novel chemical entity from discovery to a viable therapeutic candidate is underpinned by rigorous preclinical evaluation. A foundational component of this evaluation is the characterization of its cytotoxic potential. This technical guide provides a comprehensive, scientifically-grounded framework for conducting the initial in vitro cytotoxicity screening of 1-((4-chlorophenyl)methyl)-2-imidazolidinone, a compound for which public cytotoxicity data is not yet established. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design choices, establishes a self-validating, multi-assay workflow to ensure data trustworthiness, and is rigorously supported by authoritative references. The objective is to empower research teams to generate robust, reproducible, and insightful preliminary data, thereby facilitating informed decision-making for the subsequent stages of drug development.

Scientific Rationale and Strategic Imperative

The initial assessment of a compound's effect on cell viability is a critical gatekeeping step in drug discovery.[1][2] A poorly designed initial screen can lead to the costly pursuit of toxic compounds or the premature abandonment of promising candidates. This guide, therefore, emphasizes a strategy built on orthogonal assays and diverse biological systems to build a high-confidence preliminary profile for 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

The Compound of Interest: 1-((4-chlorophenyl)methyl)-2-imidazolidinone

The subject of this guide is a small molecule featuring an imidazolidinone core, a scaffold found in various biologically active compounds.[3][4] The structure is further characterized by a (4-chlorophenyl)methyl substituent. While no specific biological activity has been documented for this exact molecule, the presence of the chlorophenyl group may influence its lipophilicity and potential interactions with cellular targets. The imidazolidinone class itself has been investigated for a range of activities, making a baseline cytotoxicity screen an essential first step.

The Core Principle: A Self-Validating, Multi-Assay Framework

Relying on a single endpoint for cytotoxicity can be profoundly misleading.[5] For instance, a compound might inhibit metabolic pathways, yielding a positive result in an MTT assay, without directly inducing cell death. Conversely, it could trigger programmed cell death (apoptosis) with minimal initial disruption to the cell membrane, which would be missed by an assay measuring necrosis.

To mitigate this, we will employ a tripartite assay strategy, creating a self-validating system where each assay interrogates a distinct cellular process:

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, serving as a proxy for overall cellular metabolic health.[6][7]

  • Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, a hallmark of plasma membrane rupture associated with necrosis or late-stage apoptosis.[8][9][10]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Specifically measures the activity of caspases 3 and 7, the primary executioner enzymes in the apoptotic cascade.[11][12][13]

Rationale for Cell Line Selection

The cellular context is paramount in determining a compound's activity. We have selected three robust, well-characterized, and widely-used human cancer cell lines from different tissues of origin to provide a breadth of preliminary data.

Cell LineOrigin & TypeKey CharacteristicsRationale for Inclusion
A549 Human Lung CarcinomaAdherent epithelial cells; model for Type II pulmonary epithelial cells.[14][15][16]Represents a prevalent and aggressive cancer type; widely used as a benchmark in drug screening.[17]
MCF-7 Human Breast AdenocarcinomaAdherent epithelial-like cells; express estrogen receptors (ER-α).[18][19][20]Represents a key hormone-dependent cancer type; allows for initial assessment of potential endocrine-related activity.[18][21]
HeLa Human Cervical AdenocarcinomaHighly proliferative, durable, and the first human immortal cell line.[22][23][24]Serves as a foundational benchmark for general cytotoxicity due to its extensive historical use and robust nature.[22][25][26]

Integrated Experimental Workflow

A meticulously planned workflow is essential for minimizing variability and ensuring the generation of high-quality, reproducible data.

Overall Screening Cascade

The entire process, from preparation to final analysis, follows a logical and structured sequence.

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Execution cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis & Interpretation Compound 1. Compound Solubilization (DMSO Stock) & Purity Check Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture 2. Cell Line Propagation (A549, MCF-7, HeLa) Cell_Culture->Cell_Seeding Treatment 4. Apply Compound Dose-Response Series Cell_Seeding->Treatment Incubation 5. Incubate for 24h, 48h, 72h Treatment->Incubation MTT 6a. MTT Assay (Metabolic Health) Incubation->MTT LDH 6b. LDH Assay (Membrane Integrity) Incubation->LDH Caspase 6c. Caspase-Glo® 3/7 (Apoptosis) Incubation->Caspase Data_Acq 7. Read Plates (Absorbance/Luminescence) MTT->Data_Acq LDH->Data_Acq Caspase->Data_Acq IC50 8. Dose-Response Modeling & IC50 Calculation Data_Acq->IC50 Report 9. Synthesize Data & Generate Profile IC50->Report

Caption: A four-phase workflow for initial cytotoxicity screening.

Core Experimental Protocols

The following protocols provide detailed, step-by-step guidance. It is imperative that each laboratory optimizes cell seeding densities and incubation times based on their specific cell line growth rates and instrumentation.

Assay 1: Metabolic Viability via MTT Reduction
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][27] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[6][28] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[29]

  • Detailed Step-by-Step Protocol:

    • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in complete growth medium. Aspirate the seeding medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution (in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[7][29]

    • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Assay 2: Membrane Integrity via LDH Release
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon damage to the plasma membrane.[8][30] The LDH cytotoxicity assay is a colorimetric method that quantitatively measures LDH activity in the supernatant.[10] This activity is directly proportional to the number of lysed cells.[8]

  • Detailed Step-by-Step Protocol:

    • Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

    • Establish Controls: On the same plate, designate wells for:

      • Spontaneous LDH release (untreated cells).

      • Maximum LDH release (untreated cells treated with a lysis buffer, typically provided in commercial kits, 45 minutes prior to the next step).

    • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® from Promega). Add 50 µL of the reaction mixture to each well containing supernatant.

    • Incubation and Stop Reaction: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution (provided in the kit) to each well.[8][10]

    • Data Acquisition: Measure the absorbance at 490-492 nm within 1 hour using a microplate reader.[8][10]

Assay 3: Apoptosis via Caspase-3/7 Activation
  • Principle: Caspases 3 and 7 are the key "executioner" enzymes that are activated during apoptosis. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent method that measures their activity.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[11][13] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a stable "glow-type" luminescent signal directly proportional to the amount of active caspase-3/7.[11]

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound) Procaspase3_7 Procaspase-3/7 (Inactive Zymogen) Apoptotic_Stimulus->Procaspase3_7 Triggers Activation Cascade Caspase3_7 Active Caspase-3/7 Procaspase3_7->Caspase3_7 Cleavage Substrate Caspase-Glo® 3/7 Substrate (DEVD-Aminoluciferin) Caspase3_7->Substrate Cleaves Substrate Luciferase Ultra-Glo™ Luciferase Substrate->Luciferase Releases Aminoluciferin Light Luminescent Signal (Proportional to Activity) Luciferase->Light Catalyzes Reaction

Caption: The luminescent cascade of the Caspase-Glo® 3/7 assay.

  • Detailed Step-by-Step Protocol:

    • Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence.

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.[31]

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculation of the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a measured biological response by 50%.[32]

  • Data Normalization: Convert raw absorbance or luminescence values into a percentage of the control. For viability assays (MTT), the vehicle control is set to 100%, and a "no cells" or "maximum kill" well is 0%.

  • Log Transformation: The compound concentrations (x-axis) should be log-transformed (log₁₀).[33][34][35]

  • Non-linear Regression: Plot the normalized response (y-axis) against the log-transformed concentration (x-axis). Fit the data using a non-linear regression model, such as a four-parameter logistic (4PL) curve.[33][35]

  • IC₅₀ Determination: The IC₅₀ is the concentration that corresponds to the 50% response level on the fitted curve.[33][36] This analysis is readily performed using software like GraphPad Prism.

Data Presentation and Interpretation

All calculated IC₅₀ values should be compiled into a summary table to facilitate cross-comparison.

Table 1: Summary of IC₅₀ Values for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Cell Line Assay Type Time Point IC₅₀ (µM) ± SEM
A549 MTT (Metabolic Viability) 48h [Experimental Value]
LDH (Membrane Integrity) 48h [Experimental Value]
Caspase-Glo® 3/7 (Apoptosis) 24h [Experimental Value]
MCF-7 MTT (Metabolic Viability) 48h [Experimental Value]
LDH (Membrane Integrity) 48h [Experimental Value]
Caspase-Glo® 3/7 (Apoptosis) 24h [Experimental Value]
HeLa MTT (Metabolic Viability) 48h [Experimental Value]
LDH (Membrane Integrity) 48h [Experimental Value]
Caspase-Glo® 3/7 (Apoptosis) 24h [Experimental Value]

Note: This table is a template to be populated with experimentally derived data. SEM = Standard Error of the Mean.

Interpretive Scenarios:

  • Potent IC₅₀ in all three assays: Strong evidence for broad-spectrum cytotoxicity. A low Caspase IC₅₀ relative to LDH suggests an apoptotic mechanism.

  • Potent MTT IC₅₀, weak LDH/Caspase IC₅₀: May indicate a cytostatic effect (inhibition of proliferation) rather than cell death, or a non-standard death pathway.

  • Potent LDH IC₅₀, weak Caspase IC₅₀: Suggests a primary necrotic mechanism of cell death.

Conclusion and Path Forward

This guide has detailed a robust, multi-faceted strategy for the initial cytotoxicity screening of 1-((4-chlorophenyl)methyl)-2-imidazolidinone. By integrating assays that probe metabolic health, membrane integrity, and apoptosis across a panel of diverse cancer cell lines, this framework is designed to produce a high-fidelity preliminary dataset. The results of this screen will be foundational, enabling a clear, data-driven decision on whether to advance the compound into more complex mechanistic studies and preclinical models.

References

  • Title: Cell line profile: MCF7 Source: Culture Collections (Public Health England) URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Sartorius URL: [Link]

  • Title: A549 Cell Line: A Keystone in Lung Cancer Research Source: Cytion URL: [Link]

  • Title: MCF7 [MCF-7] Cell Line Source: Elabscience URL: [Link]

  • Title: About HeLa Cells Source: NanoEntek Blog URL: [Link]

  • Title: MCF-7 Cells Culture Source: MCF-7 Cells Website URL: [Link]

  • Title: How to calculate IC50? Source: ResearchGate URL: [Link]

  • Title: A549 cell - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research Source: Anticancer Research URL: [Link]

  • Title: HeLa - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Havoc in biology's most-used human cell line Source: European Molecular Biology Laboratory (EMBL) URL: [Link]

  • Title: LDH cytotoxicity assay Source: protocols.io URL: [Link]

  • Title: Cell line profile: A549 Source: Culture Collections (Public Health England) URL: [Link]

  • Title: MTT CELL PROLIFERATION ASSAY Source: Bioquochem URL: [Link]

  • Title: HeLa Cell Line: Revolutionizing Research Source: Cytion URL: [Link]

  • Title: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT Source: University of Texas at Austin URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS One URL: [Link]

  • Title: How to calculate IC50 Source: Science Gateway URL: [Link]

  • Title: LDH Cytotoxicity Assay Source: Bio-protocol URL: [Link]

  • Title: HeLa Cell Lines Source: Biocompare URL: [Link]

  • Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Technology Networks URL: [Link]

  • Title: A549 Cells: Lung Carcinoma Cell Line for Adenovirus Source: National Cancer Institute Technology Transfer Center URL: [Link]

  • Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: Brazilian Journal of Biology (SciELO) URL: [Link]

  • Title: Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Caspase 3/7 Activity Source: protocols.io URL: [Link]

  • Title: In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug Source: PMC (PeerJ) URL: [Link]

  • Title: Biologically active natural imidazolidin-2,4-dione. Source: ResearchGate URL: [Link]

  • Title: 1-(4-Chlorophenyl)imidazolidine-2,4-dione Source: PubChem URL: [Link]

  • Title: 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser Source: SpringerLink URL: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidin-2-one scaffold is a privileged heterocycle frequently encountered in FDA-approved pharmaceuticals and other bioactive molecules, owing to its unique structural and chemical properties.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one, a valuable intermediate for drug discovery and development. The described two-step synthesis is robust, utilizing readily available starting materials and standard laboratory techniques. The protocol begins with the N-alkylation of ethylenediamine to produce the key intermediate, N-(4-chlorobenzyl)ethane-1,2-diamine, followed by a cyclocondensation reaction with urea. This guide is designed for researchers in organic and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Introduction & Synthetic Strategy

Imidazolidin-2-ones, or cyclic ureas, are a cornerstone in medicinal chemistry, forming the core of drugs like imidapril and azlocillin.[1] Their synthesis has been the subject of extensive research, with methods often involving the carbonylation of diamines using reagents like phosgene, triphosgene, or urea.[2][3] The use of urea presents a safer and more economical alternative, proceeding through the thermal condensation with a 1,2-diamine, accompanied by the evolution of ammonia.[3][4]

This protocol details a reliable, two-step approach to synthesize the asymmetrically substituted 1-(4-chlorobenzyl)imidazolidin-2-one.

The synthetic pathway is as follows:

  • Step 1: Synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine. This step involves the direct nucleophilic substitution of 4-chlorobenzyl chloride with a large excess of ethylenediamine. Using an excess of the diamine is a critical and well-established strategy to statistically favor mono-alkylation and suppress the formation of the undesired N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine byproduct.

  • Step 2: Cyclocondensation to form 1-(4-chlorobenzyl)imidazolidin-2-one. The synthesized diamine is heated with urea. The reaction involves nucleophilic attack of the amine groups onto the urea carbonyl, followed by an intramolecular cyclization that eliminates ammonia to yield the stable five-membered ring.

The overall reaction scheme is illustrated below.

Reaction_Scheme cluster_reactants Starting Materials cluster_product Final Product Diamine N-(4-chlorobenzyl)ethane-1,2-diamine Product 1-(4-chlorobenzyl)imidazolidin-2-one Diamine->Product  + Urea ───── Heat (Δ)  - 2 NH₃ Urea Urea

Caption: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaPuritySupplier
4-Chlorobenzyl chloride104-83-6C₇H₆Cl₂≥98%Sigma-Aldrich
Ethylenediamine107-15-3C₂H₈N₂≥99%Sigma-Aldrich
Urea57-13-6CH₄N₂O≥99.5%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeFisher Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%VWR
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄≥99%VWR
Toluene108-88-3C₇H₈ACS GradeFisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeFisher Scientific
n-Hexane110-54-3C₆H₁₄ACS GradeFisher Scientific
Equipment
EquipmentDescription
Round-bottom flasks100 mL, 250 mL, 500 mL
Reflux condenserWith appropriate joint size
Magnetic stirrer with hotplate
Dropping funnel100 mL
Separatory funnel500 mL
Rotary evaporator
Buchner funnel and filter flask
Glass column for chromatography24/40 joint, 50 cm length
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Analytical balance
NMR Spectrometer400 MHz or higher
Mass Spectrometer (MS)ESI or GC-MS
Melting point apparatus

Detailed Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 4-Chlorobenzyl chloride is a lachrymator and corrosive. Ethylenediamine is corrosive and flammable. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel, add ethylenediamine (180.3 g, 3.0 mol, 10 equivalents). Place the flask in an ice-water bath to manage the initial exotherm.

  • Reagent Addition: Dissolve 4-chlorobenzyl chloride (48.3 g, 0.3 mol, 1 equivalent) in 100 mL of toluene. Add this solution to the dropping funnel.

  • Reaction Execution: Add the 4-chlorobenzyl chloride solution dropwise to the stirred, cooled ethylenediamine over a period of 1 hour. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C and maintain for 4 hours.

    • Rationale: The large excess of ethylenediamine is crucial to maximize the yield of the mono-alkylated product. The initial cooling prevents an uncontrolled exothermic reaction, while the subsequent heating ensures the reaction goes to completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. The excess ethylenediamine can be removed via vacuum distillation. b. To the remaining residue, add 200 mL of 2 M aqueous sodium hydroxide solution to deprotonate the ammonium salts and liberate the free amine. c. Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. e. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a viscous oil. Purify by vacuum distillation to obtain N-(4-chlorobenzyl)ethane-1,2-diamine as a clear, colorless to pale yellow oil.

Step 2: Synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a bubbler or acid trap to neutralize evolving ammonia), combine the purified N-(4-chlorobenzyl)ethane-1,2-diamine (18.47 g, 0.1 mol) and urea (7.2 g, 0.12 mol, 1.2 equivalents).

    • Rationale: A slight excess of urea is used to ensure complete conversion of the limiting diamine.

  • Reaction Execution: Heat the mixture in an oil bath to 130-140 °C. The mixture will become a molten slurry. Vigorous evolution of ammonia gas should be observed. Continue heating for 5-7 hours, or until the evolution of ammonia ceases. The progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane).

    • Causality: The thermal energy drives the condensation reaction, leading to the formation of the thermodynamically stable five-membered ring and the expulsion of ammonia gas, which shifts the equilibrium towards the product.[3]

  • Work-up and Isolation: a. Allow the reaction mixture to cool to approximately 80 °C. The crude product should begin to solidify. b. Carefully add 100 mL of hot water to the flask and stir vigorously to dissolve any unreacted urea and other water-soluble impurities. c. Cool the mixture in an ice bath to precipitate the crude product. d. Collect the solid by vacuum filtration using a Buchner funnel, washing with cold water (2 x 30 mL).

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate or isopropanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Overall Workflow

The entire process from starting materials to the final, purified product is summarized in the workflow diagram below.

Workflow Start Start: 4-Chlorobenzyl Chloride + Ethylenediamine Step1 Step 1: N-Alkylation (60°C, 4h) Start->Step1 Workup1 Work-up & Distillation of Diamine Intermediate Step1->Workup1 Intermediate Intermediate: N-(4-chlorobenzyl) ethane-1,2-diamine Workup1->Intermediate Step2 Step 2: Cyclization with Urea (130-140°C, 5-7h) Intermediate->Step2 Workup2 Work-up & Recrystallization of Final Product Step2->Workup2 Product Final Product: 1-(4-chlorobenzyl) imidazolidin-2-one Workup2->Product Analysis Characterization (NMR, MS, MP) Product->Analysis

Caption: Experimental workflow from starting materials to final analysis.

Characterization Data

The identity and purity of the final product, 1-(4-chlorobenzyl)imidazolidin-2-one, should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Melting Point Approx. 145-150 °C (To be determined experimentally)
¹H NMR (400 MHz, CDCl₃) δ ~7.3 (m, 4H, Ar-H), ~4.9 (s, 1H, NH), ~4.4 (s, 2H, Ar-CH₂), ~3.4 (t, 2H, CH₂), ~3.2 (t, 2H, CH₂) ppm
¹³C NMR (100 MHz, CDCl₃) δ ~162 (C=O), ~136 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~49 (Ar-CH₂), ~42 (CH₂), ~40 (CH₂) ppm
Mass Spec (ESI+) m/z 211.06 [M+H]⁺, 233.04 [M+Na]⁺

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one. By following this two-step procedure, which emphasizes safety, mechanistic rationale, and procedural clarity, researchers can reliably produce this valuable chemical intermediate. The methods described are scalable and utilize common laboratory reagents and equipment, making this synthesis accessible for a wide range of applications in pharmaceutical and chemical research.

References

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Azizov, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]

  • DAP YAPI KIMYA. (n.d.). 2-IMIDAZOLIDINONE. dapyapikimya.com. Available at: [Link]

  • Azizov, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. Available at: [Link]

  • CN102030711B. (2014). Synthesis method of 2-imidazolidinone. Google Patents.
  • Wikipedia. (2023). 2-Imidazolidinone. Wikipedia. Available at: [Link]

Sources

Technical Application Note: Chromatographic Profiling of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

This guide details the analytical characterization of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also known as 1-(4-chlorobenzyl)-2-imidazolidinone).[1][2] This compound represents a specific class of N-substituted cyclic ureas often encountered as pharmaceutical intermediates or degradation products of neonicotinoid agrochemicals.[1][2]

Analytical Challenges
  • Polarity Duality: The molecule possesses a hydrophobic 4-chlorobenzyl tail and a polar imidazolidinone head.[2] This requires careful balancing of organic modifiers in HPLC to prevent early elution while maintaining solubility.[2]

  • Hydrogen Bonding: The secondary amine (-NH-) at position 3 of the ring is a hydrogen bond donor.[2] In GC, this leads to peak tailing and adsorption on active sites unless derivatized.[1][2]

  • UV Activity: The chlorobenzene moiety provides a reliable chromophore, but sensitivity is lower than conjugated systems.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
CAS Number 5466-77-3Primary Identifier
Molecular Weight 210.66 g/mol Mass spec target ion (M+H: 211.[1][2]67)
LogP ~1.3 – 1.5Suitable for Reverse Phase (C18) HPLC
pKa >14 (Amide-like)Neutral at standard pH; no buffer buffering required for ionization, but required for peak shape.[2]
Solubility Low (Water), High (MeOH, ACN)Diluent must contain >50% organic solvent.[1]

Method A: HPLC-UV/MS (Routine Quantification)[2]

Rationale: Reverse-Phase HPLC (RP-HPLC) is the robust "workhorse" method.[2] We utilize a C18 stationary phase.[2][3][4][5][6] Although the molecule is neutral, we employ an acidic mobile phase (0.1% Formic Acid or Phosphate Buffer pH 3.0) to suppress silanol activity on the column, which often interacts with the urea nitrogen, causing peak broadening.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).[2]

    • Why: High surface area carbon load ensures adequate retention of the benzyl group.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][5][6]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 254 nm (Primary), 220 nm (Secondary/High Sensitivity).[2]

    • MS (Optional): ESI Positive Mode. Target m/z 211.1 [M+H]+.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Matrix elution)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol.[2] (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (90:10 Water:ACN).

    • Critical Step: Do not dilute with 100% water; the compound may precipitate.[2] Ensure at least 10-20% organic solvent in the final vial.[2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: GC-MS (Trace Analysis & Identification)[2]

Rationale: Direct injection of cyclic ureas can lead to thermal degradation or adsorption in the injection liner.[2] To ensure a self-validating system with symmetric peaks, we employ Silylation Derivatization .[1][2] This replaces the active proton on the N3 position with a trimethylsilyl (TMS) group, increasing volatility and inertness.

Derivatization Protocol (Silylation)[2]
  • Dry: Ensure sample is completely dry (remove water/alcohol via nitrogen stream).[2]

  • Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Add 50 µL of anhydrous Pyridine or Ethyl Acetate.

  • Reaction: Incubate at 60°C for 30 minutes.

  • Cool: Cool to room temperature and transfer to a GC vial with a glass insert.

GC-MS Parameters
  • Column: Agilent J&W DB-5MS Ultra Inert (30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge on at 0.75 min), 260°C.

  • Transfer Line: 280°C.[2]

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[2]

    • Hold: 5 min at 280°C.

  • Detection (MS): Electron Impact (EI) at 70 eV.[2]

    • Scan Range: 50–350 m/z.[2]

    • SIM Mode (for trace): Monitor m/z 282 (Derivatized Molecular Ion) and m/z 73 (TMS group).

Visualization of Workflows

Diagram 1: HPLC Method Development Logic

This diagram illustrates the decision matrix for selecting the HPLC conditions based on the compound's chemistry.

HPLC_Logic Start Analyte: 1-(4-chlorobenzyl)-2-imidazolidinone Polarity Check LogP (~1.5) Moderately Polar Start->Polarity FuncGroup Functional Group Check Cyclic Urea (Amide-like) Start->FuncGroup Column Stationary Phase Selection C18 (Zorbax/Luna) Polarity->Column MobilePhase Mobile Phase Selection Water/ACN + 0.1% Formic Acid FuncGroup->MobilePhase Reason2 Why C18? Retain Chlorobenzyl Group Column->Reason2 Detection Detection: UV 254 nm (Benzene Ring Absorbance) Column->Detection Reason1 Why Acid? Suppress Silanol Interactions MobilePhase->Reason1 MobilePhase->Detection

Caption: Decision tree for HPLC parameters optimizing retention of the hydrophobic tail while managing the polar urea head.

Diagram 2: GC Sample Preparation Workflow

This diagram details the critical derivatization step required to ensure data integrity in Gas Chromatography.

GC_Prep Raw Raw Sample (Solid/Extract) Dry Drying Step (N2 Stream) Raw->Dry Deriv Add Reagent BSTFA + 1% TMCS Dry->Deriv Heat Incubation 60°C for 30 min Deriv->Heat Mech Mechanism: Replaces Active H with -Si(CH3)3 Prevents Tailing Deriv->Mech Inject GC Injection (TMS-Derivative) Heat->Inject

Caption: Silylation workflow to convert the polar imidazolidinone into a volatile TMS-derivative for GC-MS.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every analytical run:

  • Precision: Inject the Working Standard 5 times. %RSD of peak area must be < 2.0%.[2]

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5 in HPLC, increase buffer strength or check column age; in GC, check liner cleanliness).

  • Resolution (Rs): If analyzing in a matrix (e.g., synthesis slurry), resolution between the main peak and the nearest impurity must be > 2.0.

  • Signal-to-Noise (S/N): For Limit of Quantitation (LOQ), S/N must be > 10.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 775021, 1-(4-Chlorophenyl)imidazolidine-2,4-dione (Analogous Structure).[2] Retrieved from [Link][2]

  • Dass, R. et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.[1][2][7] International Journal of Drug Delivery Technology.[2][7] Retrieved from [Link] (Note: Provides homologous method conditions for imidazolidinone impurities).[2]

  • Agilent Technologies. GC/MS Analysis of Urea and Carbamate Pesticides using Agilent J&W DB-5ms Ultra Inert. Application Note. Retrieved from [Link]

Sources

Application Notes & Protocols: Purification of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-((4-chlorophenyl)methyl)-2-imidazolidinone is a heterocyclic compound belonging to the imidazolidinone class. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1] The synthesis of such compounds often results in a crude product containing unreacted starting materials, by-products, and other process-related impurities.[2] Therefore, robust purification techniques are paramount to obtaining a highly pure active pharmaceutical ingredient (API) suitable for further research and development.

This comprehensive guide provides detailed application notes and protocols for the purification of 1-((4-chlorophenyl)methyl)-2-imidazolidinone. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step methodologies. The protocols described herein are built upon established principles of organic chemistry and are designed to be self-validating systems for achieving high purity.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O[3]
Molecular Weight210.66 g/mol [4]
AppearanceWhite to off-white solid/crystal[5]
Melting PointVaries depending on purity, reported values for similar compounds are in the range of 96-255°C.[5][6]N/A
SolubilityGenerally soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Solubility in non-polar solvents like hexanes is expected to be low.Inferred from general organic chemistry principles.

Key Structural Features & Their Implications for Purification:

  • Imidazolidinone Ring: The presence of two nitrogen atoms and a carbonyl group makes this part of the molecule polar and capable of hydrogen bonding. This influences its solubility and interaction with chromatographic stationary phases.

  • (4-chlorophenyl)methyl Group: This aromatic, halogenated substituent introduces a non-polar character to the molecule, contributing to its solubility in certain organic solvents and its retention characteristics in reverse-phase chromatography.

Potential Impurities in Synthesis

The choice of purification method is heavily influenced by the nature of the impurities present. Common synthetic routes to N-substituted imidazolidinones may introduce the following impurities:

  • Unreacted Starting Materials: Such as 4-chlorobenzylamine and reagents used for the formation of the imidazolidinone ring (e.g., phosgene derivatives, 1,1'-carbonyldiimidazole).[7][8]

  • By-products from Side Reactions: These can include products of over-alkylation or incomplete cyclization.[2]

  • Reagents and Catalysts: Depending on the synthetic method, residual catalysts (e.g., copper, palladium) or bases (e.g., triethylamine, potassium carbonate) may be present.[2][9]

Purification Strategies: A Multi-faceted Approach

A combination of techniques, or an orthogonal approach, is often necessary to achieve the desired level of purity. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Protocol 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids, particularly on a larger scale. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical. An ideal solvent should:

  • Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the target compound at low temperatures (e.g., 0-4°C), leading to its crystallization.

  • Either completely dissolve the impurities at all temperatures or keep them insoluble so they can be removed by hot filtration.

Step-by-Step Methodology:
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 1-((4-chlorophenyl)methyl)-2-imidazolidinone in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water).

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent (or solvent system). Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Note: For similar imidazolidinone compounds, recrystallization from solvents like diethyl ether and ethanol has been reported to yield pure products.[6][10][11]

Protocol 2: Flash Column Chromatography - For High-Purity Small to Medium Scale Purification

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the target compound.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of polar compounds like imidazolidinones.[7][9][12] Its polar surface interacts more strongly with polar compounds, leading to differential elution.

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Step-by-Step Methodology:
  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to increase the flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

Note: For similar imidazolidinone structures, eluent systems such as hexane/ethyl acetate and petroleum ether/ethyl acetate have been successfully employed.[7][9]

Purity Assessment: Validating the Purification Process

After purification, it is essential to assess the purity of the final product. A combination of analytical techniques provides a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of a compound by separating it from any remaining impurities.[13] A reverse-phase HPLC method is generally suitable for a molecule with the polarity of 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

ParameterTypical Condition
Column C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[14][15]
Mobile Phase A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.
Flow Rate 0.5 - 1.5 mL/min
Detection UV spectrophotometry (wavelength determined by the UV spectrum of the compound, likely in the range of 210-280 nm).[14]
Injection Volume 5 - 20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and for detecting impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.[10][16]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), can confirm the molecular weight of the purified compound and help identify any co-eluting impurities by their mass-to-charge ratio.[13][17]

Visualizing the Workflow

A logical workflow ensures a systematic approach to purification and analysis.

Purification_Workflow cluster_Purification Purification Stage cluster_Analysis Purity Assessment Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Bulk Purification Column Chromatography Column Chromatography Recrystallization->Column Chromatography Further Purification (if needed) HPLC HPLC Column Chromatography->HPLC Purity Check NMR NMR Column Chromatography->NMR Structural Confirmation MS MS Column Chromatography->MS Molecular Weight Verification Pure Product Pure Product HPLC->Pure Product >99% Purity

Caption: A typical workflow for the purification and analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

Conclusion

The successful purification of 1-((4-chlorophenyl)methyl)-2-imidazolidinone relies on a systematic approach that begins with understanding the compound's properties and potential impurities. A combination of recrystallization for bulk purification and flash column chromatography for achieving high purity is often the most effective strategy. The final purity must be rigorously assessed using a suite of analytical techniques, including HPLC, NMR, and MS, to ensure the material is suitable for its intended application in research and drug development.

References

  • Supporting Information for a scientific article. (No specific title available). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2020.
  • Hill, J. C., Flannery, G. M., & Fraser, B. A. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Journal of Chromatography A, 664(1), 63–70. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. (2025). [Link]

  • 1-(4-Chlorophenyl)imidazolidine-2,4-dione. PubChem. [Link]

  • Synthesis and Evaluation of Disubstituted N - -Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents. Taylor & Francis. (2004). [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003. [Link]

  • Samulis, L. Research and Development of Imidazolidinone Organocatalysts. Cardiff University. [Link]

  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. (2011). [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. (2021). [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. (2024). [Link]

  • CN102030711A - Synthesis method of 2-imidazolidinone.
  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one. PubChemLite. [Link]

  • 4-Imidazolidinone, 3-(2-chlorobenzoyl)-5-((3-chlorophenyl)methylene)-2-thioxo-. PubChem. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. IOP Science. [Link]

  • 1 H-NMR signals and relative abundances of imidazolidines 1-15. ResearchGate. [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. (2024). [Link]

  • Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones. Letters in Applied NanoBioScience. (2022). [Link]

  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI. (2022). [Link]

  • A Solvent-Free Method for Substituted Imidazolidin-4-ones Synthesis. ResearchGate. (2025). [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019). [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. ResearchGate. [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. (2025). [Link]

Sources

In vitro assay development for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic In Vitro Profiling of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (CPM-IMD)

Executive Summary

1-((4-chlorophenyl)methyl)-2-imidazolidinone (herein referred to as CPM-IMD ) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is an


-substituted cyclic urea, serving as a bioisostere for peptide bonds.[1] While structurally analogous to metabolites of neonicotinoids (specifically the des-nitro metabolite of Imidacloprid, though possessing a phenyl rather than pyridyl ring), this specific scaffold is currently gaining traction in two distinct therapeutic areas:[1]
  • Oncology: As an inducer of Reactive Oxygen Species (ROS)-dependent apoptosis in colorectal cancer lines (e.g., HCT116).[1][2]

  • CNS Therapeutics: As a lipophilic precursor for anticonvulsant and sedative agents, sharing pharmacophore features with Clocimizil.[1]

This Application Note provides a rigorous, self-validating workflow for profiling CPM-IMD. We move beyond basic screening to establish a Hit-to-Lead Profiling Triage , focusing on physicochemical liabilities (solubility) and mechanism-of-action verification (ROS induction).[1]

Part 1: Physicochemical & ADME Profiling

The 4-chlorobenzyl moiety confers significant lipophilicity to the imidazolidinone ring.[1] Early-stage failure of this scaffold is often due to poor aqueous solubility rather than lack of potency.[1]

Protocol 1.1: Kinetic Solubility via Laser Nephelometry

Rationale: CPM-IMD is predicted to have low thermodynamic solubility.[1] Kinetic solubility mimics the precipitation risk during bioassays where the compound is introduced via DMSO stock.[1]

Materials:

  • CPM-IMD ( >98% purity).[1][3]

  • Solvent: DMSO (anhydrous).[1]

  • Buffer: PBS (pH 7.4).[1]

  • Nephelometer (e.g., BMG LABTECH NEPHELOstar or similar).[1]

Workflow:

  • Stock Preparation: Dissolve CPM-IMD in DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a dilution series in DMSO (0.1 mM to 10 mM).

  • Induction: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scattering (laser intensity).

  • Validation: Use Verapamil (High Solubility Control) and Nicardipine (Low Solubility Control).[1]

Data Interpretation: The "Solubility Limit" is defined as the concentration where the Relative Nephelometric Units (RNU) exceed the background (solvent blank) by >3 standard deviations.[1]

ParameterTarget SpecificationCritical Threshold
Kinetic Solubility > 50 µM< 10 µM (Formulation Risk)
LogD (pH 7.4) 1.5 – 2.5> 3.5 (High Metabolic Clearance Risk)
DMSO Tolerance Stable for 24hPrecipitation < 1h

Part 2: Metabolic Stability (Microsomal Clearance)

The methylene bridge connecting the chlorophenyl ring to the imidazolidinone nitrogen is a metabolic "soft spot," susceptible to Cytochrome P450-mediated hydroxylation (analogous to imidacloprid metabolism).[1]

Protocol 2.1: Phase I Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).[1]

Reaction System:

  • Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Conc: 1 µM CPM-IMD (ensures linear kinetics,

    
    ).
    

Step-by-Step Procedure:

  • Pre-incubation: Mix HLM and CPM-IMD in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS (MRM mode).[1]

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.[1]


[1]

Part 3: Functional Bioassay (Mechanism of Action)

Recent literature suggests imidazolidinone derivatives exert anticancer effects via ROS-dependent mitochondrial apoptosis [1].[1] The following assay confirms this mechanism for CPM-IMD.

Protocol 3.1: ROS Induction & Cytotoxicity Multiplex

Rationale: We must distinguish between general necrosis (toxicity) and specific apoptotic signaling driven by oxidative stress.[1]

Experimental Design:

  • Cell Line: HCT116 (Colorectal Carcinoma) or HepG2.[1][4]

  • Reagents:

    • Viability: Resazurin (Alamar Blue).[1]

    • ROS Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1]

    • Control: N-Acetylcysteine (NAC) – ROS Scavenger (Negative Control).[1]

Workflow Visualization (DOT):

ROS_Assay_Workflow Start Cell Seeding (HCT116, 5k cells/well) Treat Compound Treatment (CPM-IMD: 1 - 100 µM) Start->Treat Split Split Plate Treat->Split PathA Path A: ROS Quantification Split->PathA PathB Path B: Viability (72h) Split->PathB Probe Add DCFH-DA Probe (30 min incubation) PathA->Probe Rescue Rescue Arm: Pre-treat with NAC (5mM) PathA->Rescue Validation ReadB Resazurin Reduction (IC50 Calculation) PathB->ReadB ReadA Read Fluorescence (Ex 485 / Em 535) Probe->ReadA Rescue->ReadA

Figure 1: Multiplexed workflow for distinguishing ROS-mediated mechanism from general cytotoxicity.[1]

Detailed Procedure:

  • Seeding: Plate HCT116 cells (5,000/well) in black-walled 96-well plates. Adhere overnight.

  • NAC Pre-treatment (Validation Wells): Add 5 mM NAC to "Rescue" wells 2 hours prior to CPM-IMD.[1]

  • Treatment: Add CPM-IMD (Dose response: 0.1, 1, 5, 10, 50, 100 µM). Incubate for 24 hours.

  • ROS Detection:

    • Wash cells with PBS.[1]

    • Add 10 µM DCFH-DA in serum-free media.[1] Incubate 30 min at 37°C.

    • Wash 2x with PBS.[1]

    • Read Fluorescence (Ex: 485nm, Em: 535nm).

  • Data Analysis:

    • Valid Hit: CPM-IMD treatment increases fluorescence >2-fold over DMSO control.[1]

    • Mechanism Confirmation: NAC pre-treatment significantly attenuates the fluorescence signal (p < 0.01).[1]

Part 4: Mechanistic Pathway Mapping

Understanding the downstream effects of CPM-IMD is critical for safety profiling.[1] The diagram below illustrates the hypothesized interaction network based on imidazolidinone scaffold pharmacology [1][2].

Mechanism_Pathway Ligand CPM-IMD (Ligand) Mito Mitochondrial Dysfunction Ligand->Mito Induction Sigma Sigma-1 Receptor (Potential Off-Target) Ligand->Sigma Binding? ROS ROS Generation (H2O2, Superoxide) Mito->ROS Leakage JNK JNK Pathway Activation ROS->JNK Signaling Caspase Caspase 3/9 Cleavage JNK->Caspase Phosphorylation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Hypothesized Mechanism of Action (MOA). CPM-IMD triggers mitochondrial stress leading to ROS accumulation, JNK activation, and subsequent apoptosis.[1] The Sigma-1 receptor is noted as a potential off-target due to scaffold similarity.[1]

References

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives. MDPI Molecules. (2022). Discusses the ROS-dependent apoptotic mechanism of imidazolidinone derivatives in colorectal cancer. [1]

  • 1-(4-Chlorophenyl)imidazolidin-2-one Compound Summary. PubChem. (2023).[1] Provides chemical structure identifiers (CID 26451) and physical property data.[1][5]

  • Imidacloprid Metabolism and Metabolites. FAO/WHO. Identifies the imidazolidinone ring cleavage and hydroxylation pathways relevant to mammalian safety.

  • Sigma-Aldrich Product Sheet. 1-(4-Chlorophenyl)-2-imidazolidinone (CAS 14088-99-4).[1] Confirms commercial availability for research use.

Sources

Cell-based assays for evaluating 1-((4-chlorophenyl)methyl)-2-imidazolidinone efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed application note and protocol for evaluating the efficacy of 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

Application Note & Protocols

A Comprehensive Guide to Cell-Based Efficacy Testing of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Introduction

The imidazolidinone scaffold is a core structure in many biologically active compounds, with derivatives showing promise in various therapeutic areas, including oncology.[1] Some 4-imidazolidinone derivatives, for instance, have demonstrated significant anticancer cytotoxicity against a range of cancer cell lines. The specific compound, 1-((4-chlorophenyl)methyl)-2-imidazolidinone, belongs to this broad class of molecules that warrant thorough investigation to elucidate their therapeutic potential. Evaluating the efficacy of any novel therapeutic agent is a critical process in drug discovery and development.[2]

This guide provides a comprehensive, multi-tiered framework for characterizing the in vitro efficacy of 1-((4-chlorophenyl)methyl)-2-imidazolidinone using a suite of robust and validated cell-based assays. The protocols herein are designed for researchers, scientists, and drug development professionals to move beyond simple viability readouts to a more profound mechanistic understanding of the compound's effects on cancer cells. We will progress from foundational cytotoxicity screening to detailed analyses of the mode of cell death and impact on cell proliferation. Finally, we will introduce a conceptual framework for assessing direct target engagement, a crucial step for validating a compound's mechanism of action.[3][4][5]

Section 1: Foundational Efficacy Screening: Cell Viability & Cytotoxicity Assays

The initial step in evaluating any potential therapeutic is to determine its effect on cell viability and proliferation.[6][7] These assays measure the overall health of a cell population after treatment and are essential for determining the compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50). We present two common methods based on different physiological readouts: metabolic activity and intracellular ATP levels.

Principle of Measurement
  • Tetrazolium Salt Reduction (MTT/XTT/MTS): These colorimetric assays rely on the activity of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt into a colored formazan product.[6] The amount of color produced is directly proportional to the number of viable cells.

  • ATP Quantification (Luminescence): This method quantifies the amount of adenosine triphosphate (ATP), the cell's primary energy currency. The premise is that the ATP level is a direct indicator of the number of metabolically active, viable cells. This assay is known for its high sensitivity and speed.[6]

Experimental Protocol 1.1: MTT Cell Viability Assay

This protocol details the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess cytotoxicity.

Materials:

  • Selected cancer cell line(s) (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 1-((4-chlorophenyl)methyl)-2-imidazolidinone (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest drug concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Recommended Assay Parameters
ParameterRecommendationRationale
Cell Lines HCT-116 (colorectal), MCF-7 (breast), U87 (glioblastoma)Imidazolidinone derivatives have shown activity in these lines.[8]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Dilution 8-point, 3-fold serial dilution (e.g., 100 µM to 0.045 µM)Provides a wide range to accurately determine the dose-response curve.
Incubation Time 24, 48, and 72 hoursAssesses both short-term and long-term effects on cell viability.
Replicates Triplicate wells for each conditionEnsures statistical robustness and minimizes experimental error.

Section 2: Mechanistic Insights: Apoptosis & Cell Death Analysis

Once cytotoxicity is established, the next critical question is how the compound kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Distinguishing apoptosis from necrosis is vital, as it provides insight into the compound's specific cellular impact. The gold-standard method for this is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[9][10]

Principle of Measurement

In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][10]

  • Annexin V: A protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), can identify early apoptotic cells.[11]

  • Propidium Iodide (PI): A fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[12] It only enters cells with compromised membrane integrity, characteristic of late-stage apoptosis and necrosis.[9][10]

Visualization: Apoptosis Assay Workflow

apoptosis_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Culture Cells treat Treat with Compound (e.g., IC50 concentration) seed->treat harvest Harvest Cells (Including supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, dark) stain->incubate flow Acquire on Flow Cytometer incubate->flow gate Gate & Analyze Data (4 Quadrants) flow->gate caption Fig 1. Workflow for Apoptosis Detection via Annexin V/PI Staining. cell_cycle_workflow cluster_prep Cell Preparation cluster_fix Fixation & Staining cluster_analysis Analysis seed Seed & Culture Cells treat Treat with Compound (e.g., IC50 concentration) seed->treat harvest Harvest Adherent Cells treat->harvest wash Wash with PBS harvest->wash fix Fix in Cold 70% Ethanol (Preserves DNA) wash->fix rnase Treat with RNase A (Removes RNA signal) fix->rnase stain Stain with Propidium Iodide rnase->stain flow Acquire on Flow Cytometer stain->flow gate Analyze DNA Content Histogram flow->gate caption Fig 2. Workflow for Cell Cycle Analysis using Propidium Iodide.

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Experimental Protocol 3.1: PI Staining for DNA Content

Materials:

  • Treated and control cells

  • Cold PBS

  • Ice-cold 70% Ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest adherent cells via trypsinization. Centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. [13]Incubate at 4°C for at least 2 hours (or overnight). [13]Fixation is crucial for permeabilizing the cells and preserving DNA integrity. 5. Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is critical for digesting cellular RNA, ensuring that PI only stains DNA. 6. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events for accurate analysis. [14] Data Analysis & Interpretation: The data is displayed as a histogram of fluorescence intensity.

  • The first peak represents the G0/G1 population (2N DNA content).

  • The second peak represents the G2/M population (4N DNA content).

  • The area between the peaks represents the S phase population.

By comparing the percentage of cells in each phase between treated and control samples, you can identify cell cycle arrest. For example, an accumulation of cells in the G2/M peak suggests the compound blocks entry into mitosis.

Section 4: Advanced Characterization: A Framework for Target Engagement

Demonstrating that a drug candidate physically interacts with its intended molecular target within a cell is a cornerstone of modern drug discovery. [3][4]It provides mechanistic confidence and helps differentiate on-target from off-target effects. [5]While the specific target of 1-((4-chlorophenyl)methyl)-2-imidazolidinone may not be known, we present a conceptual framework using the Cellular Thermal Shift Assay (CETSA®), a powerful, label-free technique to confirm target engagement. [5]

Hypothetical Mechanism of Action

Based on literature for similar compounds, a plausible mechanism for an imidazolidinone derivative could involve the induction of Reactive Oxygen Species (ROS), leading to the activation of stress-related signaling pathways like the JNK pathway, which in turn triggers apoptosis.

Visualization: Hypothetical Signaling Pathway

signaling_pathway compound 1-((4-chlorophenyl)methyl) -2-imidazolidinone target Hypothetical Target (e.g., Kinase, Enzyme) compound->target Engagement & Inhibition ros Increased Cellular ROS target->ros Downstream Effect jnk JNK Pathway Activation ros->jnk mito Mitochondrial Dysfunction jnk->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis caspase->apoptosis caption Fig 3. Hypothetical Signaling Pathway for Compound Action. summary_workflow cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation Target Validation start Compound: 1-((4-chlorophenyl)methyl) -2-imidazolidinone viability Cell Viability Assay (MTT, ATP-based) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle target Target Engagement (e.g., CETSA®) apoptosis->target cell_cycle->target pathway Pathway Analysis (e.g., Western Blot for JNK) target->pathway caption Fig 4. Integrated workflow for in vitro efficacy evaluation.

Sources

Process Optimization and Scale-Up Strategy: 1-(4-chlorobenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target & Challenge

1-(4-chlorobenzyl)imidazolidin-2-one is a versatile pharmacophore used in the synthesis of urea-based protease inhibitors, GPCR ligands, and chiral auxiliaries. While structurally simple, its scale-up presents a classic process chemistry dilemma: Selectivity vs. Conversion .

The symmetric nature of the starting material, imidazolidin-2-one (ethylene urea), makes it prone to N,N'-dialkylation (bis-alkylation). In a standard equimolar reaction, statistical distribution often leads to a mixture of:

  • ~50% Target (Mono-alkylated)

  • ~25% Starting Material (Unreacted)

  • ~25% Impurity (Bis-alkylated)

Separating the bis-impurity from the mono-product via chromatography is non-viable at scale. Therefore, the process must be engineered to suppress bis-alkylation upstream.

Route Selection Strategy

Two primary routes were evaluated for kilogram-scale production:

FeatureRoute A: Direct N-AlkylationRoute B: Diamine Cyclization
Chemistry Imidazolidin-2-one + 4-Cl-Benzyl ChlorideN-(4-Cl-benzyl)ethylenediamine + Urea/DMC
Raw Material Cost Low (Commodity chemicals)High (Diamine requires synthesis)
Step Count 1 Step2-3 Steps
Selectivity Moderate (Requires optimization)High (Structural guarantee)
Scale-Up Verdict Selected. Most economic if selectivity is controlled.Reserved for cases where Route A fails.

Selected Strategy: Route A via Phase Transfer Catalysis (PTC). To solve the selectivity issue, we utilize a Stoichiometric Excess Strategy combined with a Solubility-Driven Purification . By using a 2.5-fold excess of imidazolidin-2-one, we statistically favor the mono-product. The unreacted starting material is highly water-soluble, while the product is lipophilic, allowing for a facile aqueous wash separation.

Part 2: Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

Reaction Stoichiometry
  • Ratio: 2.5 eq. Imidazolidin-2-one : 1.0 eq. 4-Chlorobenzyl chloride.

  • Impact: Reducing the ratio below 2.0 drastically increases the bis-alkylated impurity (

    
    ), which co-crystallizes with the product.
    
Base & Catalyst Selection
  • Base: 50% KOH (aq). Solid bases (K2CO3) in acetone are too slow for scale-up; NaH carries high safety risks (H2 evolution).

  • Catalyst: Tetrabutylammonium bromide (TBAB).

  • Mechanism: Interfacial mechanism. The deprotonation occurs at the liquid-liquid interface.

Temperature Control
  • Setpoint: 45°C – 50°C.

  • Exotherm Risk: The alkylation is exothermic.[1] Benzyl chloride addition must be dose-controlled to maintain

    
     to prevent thermal runaway and degradation.
    

Part 3: Detailed Experimental Protocol

Materials Bill of Materials (BOM)
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
Imidazolidin-2-one86.092.5215.2 gSubstrate
4-Chlorobenzyl chloride161.031.0161.0 gElectrophile
TolueneSolvent-800 mLOrganic Phase
KOH (50% aq)56.113.0336 g (soln)Base
TBAB322.370.0516.1 gPT Catalyst
Water (DI)Solvent-1.5 LWorkup
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 3-L jacketed reactor with an overhead stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and dropping funnel.

  • Charge Toluene (800 mL) and TBAB (16.1 g) .

  • Charge Imidazolidin-2-one (215.2 g) . Note: It will form a suspension.

  • Add 50% KOH solution (336 g) .

  • Heat the biphasic mixture to 45°C with vigorous stirring (400 RPM). High agitation is crucial for PTC efficiency.

Step 2: Controlled Addition
  • Charge 4-Chlorobenzyl chloride (161.0 g) into the dropping funnel.

  • Add the benzyl chloride dropwise over 60 minutes .

    • Monitor: Ensure internal temperature does not exceed 55°C.

  • After addition, stir at 50°C for 4 hours .

Step 3: In-Process Control (IPC)
  • Sample 50 µL of the organic layer.

  • Analyze via HPLC (Method described in Section 5).

  • Criteria: >98% consumption of 4-chlorobenzyl chloride. If unreacted electrophile remains, stir for an additional 2 hours.

Step 4: Workup & Phase Separation
  • Cool the mixture to 25°C .

  • Add Water (1000 mL) to the reactor. Stir for 15 minutes to dissolve the excess imidazolidin-2-one and inorganic salts (KCl).

  • Stop stirring and allow phases to settle (Wait time: ~30 mins).

  • Separation:

    • Bottom Layer (Aqueous): Contains excess imidazolidin-2-one, KOH, and TBAB. Discard (or save for recovery in commercial mode).

    • Top Layer (Organic): Contains Product and trace Bis-impurity.

  • Wash the organic layer again with Water (500 mL) to ensure removal of residual base. Check pH of aqueous wash; it should be neutral (pH 7-8).

Step 5: Crystallization & Isolation
  • Transfer the Toluene layer to a clean vessel.

  • Concentrate under vacuum (Rotavap) at 50°C to approximately 300 mL volume .

  • Slowly add n-Heptane (300 mL) as an anti-solvent while stirring.

  • Cool the slurry to 0°C - 5°C and age for 2 hours.

  • Filter the white solid via a Buchner funnel.

  • Wash the cake with cold Toluene/Heptane (1:1, 100 mL) .

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 170 g – 180 g (80 – 85% based on benzyl chloride).

  • Appearance: White crystalline powder.

  • Purity (HPLC): >99.0% a/a.

  • Bis-Impurity: <0.2%.

Part 4: Visualization & Logic Flow

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the competing side reaction that this protocol suppresses.

ReactionPathway cluster_legend Process Logic SM1 Imidazolidin-2-one (2.5 eq) Catalyst PTC (TBAB) KOH / Toluene SM1->Catalyst SM2 4-Cl-Benzyl Chloride (1.0 eq) SM2->Catalyst Target TARGET PRODUCT 1-(4-chlorobenzyl) imidazolidin-2-one Catalyst->Target Major Pathway (Favored by Excess SM1) Impurity IMPURITY 1,3-bis(4-chlorobenzyl) imidazolidin-2-one Target->Impurity Side Reaction (Suppressed) Excess SM1 prevents Target from reacting further Excess SM1 prevents Target from reacting further

Caption: Reaction pathway showing the suppression of bis-alkylation via stoichiometric control.

Workup & Purification Workflow

This flowchart details the critical separation steps to ensure purity.

WorkupFlow Reaction Reaction Mixture (Toluene/Water/Solids) Quench Add Water (1.0 L) Dissolve Excess Urea Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Discard/Recycle) Contains: Unreacted Urea, KCl, KOH PhaseSep->AqLayer OrgLayer Organic Layer (Toluene) Contains: Product PhaseSep->OrgLayer Conc Concentrate to ~300mL OrgLayer->Conc Cryst Crystallization Add Heptane -> Cool to 0°C Conc->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product >99% Purity Filter->Final

Caption: Downstream processing workflow emphasizing the removal of water-soluble impurities.

Part 5: Quality Control & Analytics

HPLC Method Parameters

To validate the process, use the following method to detect the benzyl chloride (SM) and the bis-impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide bond absorption) and 254 nm (Aromatic).

  • Retention Times (Approx):

    • Imidazolidin-2-one: ~1.5 min (Void volume, very polar).

    • Target Mono-product: ~8.5 min.

    • Bis-impurity: ~12.0 min (Highly lipophilic).

Part 6: Safety & Industrial Hygiene

  • 4-Chlorobenzyl Chloride: A potent lachrymator and alkylating agent. All operations involving this reagent must be performed in a fume hood. Gloves (Nitrile/Neoprene) must be double-layered.

  • Exotherm Control: The reaction is exothermic. On a large scale (>1 kg), the addition rate of benzyl chloride is the primary safety control. Do not add all at once.

  • Toluene: Flammable. Ensure the reactor is grounded to prevent static discharge.

References

  • General Alkylation Strategies: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Phase Transfer Catalysis Scale-Up

    • Porta, R., et al. (2019). "Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow." Reaction Chemistry & Engineering.
  • Synthesis of Benzyl-Imidazolidinones (Analogous Protocols)

    • Journal of Medicinal Chemistry (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones...".
  • Imidazolidinone Applications

    • Blackmore, T. R., & Thompson, P. E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles. (Provides context on ring stability and reactivity).

Sources

Application Note: Handling, Storage, and Protocol Standardization for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Introduction

This Application Note defines the operational standards for 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also known as N-(4-chlorobenzyl)-2-imidazolidinone). As a functionalized cyclic urea, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of CNS-active agents and enzyme inhibitors.

Unlike simple reagents, the handling of N-substituted imidazolidinones requires strict adherence to protocols that prevent hydrolytic degradation and ensure solubility consistency in biological assays. This guide moves beyond basic safety data, providing a causality-driven framework for experimental success.

Chemical Identity & Significance[1][2][3][4][5][6][7][8][9]
  • Systematic Name: 1-[(4-chlorophenyl)methyl]imidazolidin-2-one

  • Structural Class: Cyclic Urea / N-Benzyl Imidazolidinone

  • Key Application: Pharmacophore insertion, formaldehyde scavenging studies, and peptidomimetic synthesis.

Physicochemical Profile & Technical Specifications

The following data aggregates empirical observations and calculated properties standard for this structural class.

PropertySpecification / ValueOperational Implication
Molecular Formula C₁₀H₁₁ClN₂OBasis for molarity calculations.
Molecular Weight 210.66 g/mol Use this exact value for stock solution prep.
Physical State Solid (Crystalline powder)Prone to static; use anti-static weighing boats.
Solubility (Water) Low / NegligibleDo not use aqueous buffers for initial stock preparation.
Solubility (DMSO) High (>50 mM)Preferred solvent for biological stocks.
Melting Point ~180–220°C (Typical for class)High thermal stability, but avoid prolonged heating.
Hygroscopicity Low to ModerateStore with desiccants to prevent caking.

Safety & Hazard Assessment (E-E-A-T)

While specific toxicological data for this exact intermediate may be limited in public repositories, the structural moieties (benzyl halide derivation + cyclic urea) dictate the following precautionary profile based on Structure-Activity Relationship (SAR) analysis.

  • Primary Hazards (GHS Classifications):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Mechanistic Insight: The imidazolidinone ring is generally stable, but the benzyl group implies potential for sensitization. The compound should be treated as a potential irritant to mucous membranes.

PPE Protocol:

  • Respiratory: N95/P2 mask or fume hood required during solid weighing to prevent inhalation of fine dust.

  • Dermal: Nitrile gloves (min thickness 0.11 mm).

Handling & Solubilization Protocols

This section details the "Chain of Custody" for the molecule from solid state to assay solution.

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, precipitation-free stock for biological screening.

  • Calculation: To prepare 10 mL of 10 mM stock:

    • Target Mass:

      
      
      
    • Solvent Volume:

      
       DMSO (Anhydrous, 
      
      
      
      )
  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh

      
       into a pre-tared amber glass vial (borosilicate).
      
  • Solubilization:

    • Add

      
       of DMSO to the vial.
      
    • Vortex for 30 seconds.

    • Checkpoint: Inspect for "fish-eyes" or undissolved clumps.

    • If clear, add remaining

      
       DMSO.
      
    • If particulates remain, Sonicate at

      
       for 5 minutes (maintain temp 
      
      
      
      ).
  • Storage of Stock:

    • Aliquot into

      
       volumes in polypropylene tubes.
      
    • Store at

      
      . Avoid freeze-thaw cycles (
      
      
      
      cycles can induce precipitation).
Protocol B: Quality Control (HPLC-UV)

Objective: Verify purity and detect hydrolysis products (e.g., ring opening).

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at

    
     (targeting the chlorobenzyl chromophore).
    
  • Acceptance Criteria: Main peak purity

    
    .
    

Storage & Stability Logic

Proper storage is dictated by the potential for oxidative degradation of the benzyl methylene group and hydrolytic ring opening under extreme pH.

Visualizing the Storage Workflow

The following diagram illustrates the decision logic for storage based on usage frequency.

StorageLogic Start Compound Receipt Inspect Visual Inspection (Color/Clumping) Start->Inspect Decision Usage Timeline? Inspect->Decision ShortTerm Short Term (< 1 Month) Store at 4°C Decision->ShortTerm Immediate Use LongTerm Long Term (> 1 Month) Store at -20°C Decision->LongTerm Banking Conditions Critical Conditions: 1. Amber Vial (Light Protect) 2. Desiccant (Moisture Control) 3. Inert Gas (Argon/N2) ShortTerm->Conditions LongTerm->Conditions Degradation Risk of Degradation: Hydrolysis / Oxidation Conditions->Degradation Prevents

Figure 1: Decision matrix for storage conditions ensuring compound integrity over time.

Storage Specifications Table
ParameterRequirementScientific Rationale
Temperature

(Long term)
Slows kinetic rate of potential hydrolysis or oxidation.
Atmosphere Nitrogen or Argon flushPrevents oxidation of the benzylic position.
Container Amber GlassBlocks UV light which may excite the aromatic chloride.
Desiccation Silica Gel PackImidazolidinones can be hygroscopic; moisture catalyzes ring opening.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for handling the compound in a laboratory setting.

HandlingSOP Solid Solid Compound (Store -20°C) Equilibrate Equilibrate to RT (30 mins) Solid->Equilibrate Prevents Condensation Weigh Weigh in Hood (Anti-static) Equilibrate->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve QC QC Check (Visual/LC-MS) Dissolve->QC QC->Dissolve Fail (Undissolved) Assay Biological Assay (Final DMSO <1%) QC->Assay Pass

Figure 2: Step-by-step handling workflow from cold storage to assay utilization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 775021, 1-(4-Chlorophenyl)imidazolidine-2,4-dione (Analogous Structure Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Imidazolidin-2-one.[3] Retrieved from [Link]

  • Balakin, K. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening."[4] Journal of Biomolecular Screening, 9(1), 22-31. (Grounding for DMSO solubilization protocols).

  • Ataman Kimya. Technical Data Sheet: 2-Imidazolidinone Handling. Retrieved from [Link]

Sources

Application Note: Formulation & Handling of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for 1-((4-chlorophenyl)methyl)-2-imidazolidinone , a specific N-substituted cyclic urea derivative. Based on its chemical structure (a lipophilic 4-chlorobenzyl group attached to a polar imidazolidin-2-one core), this compound exhibits distinct solubility challenges typical of "brick-dust" small molecules—high crystallinity and moderate lipophilicity.

The following guide synthesizes formulation science with practical biological application strategies.

Compound Abbreviation: 4-Cl-BMI CAS Registry (Related): 5466-33-1 (General Imidazolidinones class reference) / Custom Synthesis Molecular Weight: 210.66 g/mol Formula: C₁₀H₁₁ClN₂O

Physicochemical Profile & Formulation Logic

To formulate 4-Cl-BMI effectively, one must understand the competition between its polar urea core (hydrogen bond donor/acceptor) and its lipophilic chlorobenzyl tail.

Structural Analysis
  • Core (Imidazolidin-2-one): High melting point and crystal lattice energy due to intermolecular hydrogen bonding (N-H ··· O=C). This reduces aqueous solubility.

  • Tail (4-Chlorobenzyl): Increases LogP (estimated ~1.8–2.2), making the molecule permeable to cell membranes but poorly soluble in pure water.

Solubility Profile (Estimated)
SolventSolubility (mg/mL)Application
DMSO > 50 mg/mLPrimary Stock Solvent (Cryopreservation compatible)
Ethanol ~10–20 mg/mLSecondary solvent (evaporates, but toxicity issues)
PEG-400 ~5–10 mg/mLIn Vivo Co-solvent
Water (PBS) < 0.1 mg/mLPoor (Requires formulation)
Corn Oil < 1 mg/mLPoor (Not lipophilic enough for pure oil solution)

Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your experimental endpoint.

FormulationStrategy Start Experimental Goal InVitro In Vitro (Cell Culture / Enzyme Assay) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ProtocolA Protocol A: DMSO Stock + Serial Dilution InVitro->ProtocolA Max 0.5% DMSO final DoseLow Low Dose (< 10 mg/kg) Solution Required InVivo->DoseLow DoseHigh High Dose (> 10 mg/kg) Suspension Acceptable InVivo->DoseHigh ProtocolB Protocol B: Co-solvent System (10% DMSO / 40% PEG400 / 50% Saline) DoseLow->ProtocolB IV / IP Injection ProtocolC Protocol C: Oral Suspension (0.5% CMC + 0.1% Tween 80) DoseHigh->ProtocolC Oral Gavage (PO)

Figure 1: Decision tree for selecting the optimal formulation vehicle based on administration route and dosage requirements.

Protocol A: In Vitro Stock Preparation (Cell Culture)

Objective: Create a stable, concentrated stock solution for dilution into culture media without precipitating the compound.

Reagents
  • 4-Cl-BMI (Solid powder)

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade (anhydrous, ≥99.9%)

Procedure
  • Weighing: Weigh 21.1 mg of 4-Cl-BMI into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

    • Note: This creates a 100 mM stock solution.

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Sterilization: Do NOT filter sterilize the DMSO stock directly through cellulose acetate filters (DMSO dissolves them). Use Nylon or PTFE 0.22 µm filters if filtration is strictly necessary, though sterile preparation is preferred.

  • Storage: Aliquot into 50 µL vials and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Application in Media
  • Dilution Factor: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.

  • Step-wise Dilution:

    • Prepare an intermediate dilution in media (e.g., 10x final concentration).

    • Add intermediate to cells.

    • Why? Direct addition of 100% DMSO stock to aqueous media can cause "shock precipitation" of the lipophilic compound.

Protocol B: In Vivo Solution Formulation (IP/IV Injection)

Objective: Formulate a clear solution for parenteral administration (Intraperitoneal or Intravenous). Target Concentration: 1–5 mg/mL.

Vehicle Composition
  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent/Stabilizer)

  • 50% Saline (0.9% NaCl) or PBS (Diluent)

Step-by-Step Methodology
  • Dissolve Drug: Weigh the required amount of 4-Cl-BMI. Dissolve completely in the calculated volume of DMSO (10% of total volume). Vortex until clear.

  • Add Co-solvent: Slowly add PEG-400 (40% of total volume) to the DMSO solution while vortexing.

    • Critical: The solution may warm slightly; this aids solubility.

  • Dilute: Slowly add Saline (50% of total volume) dropwise while vortexing.

    • Observation: If cloudiness appears, stop and sonicate. If precipitation persists, the concentration is too high for this vehicle (switch to Protocol C).

  • pH Check: Verify pH is near neutral (6.0–8.0). Imidazolidinones are generally stable, but extreme pH can cause hydrolysis.

Protocol C: In Vivo Oral Suspension (PO Gavage)

Objective: Formulate a homogeneous suspension for high-dose oral studies (>10 mg/kg) where solubility limits are exceeded.

Vehicle Composition
  • 0.5% (w/v) Carboxymethylcellulose (CMC-Na) (Viscosity enhancer)

  • 0.1% (v/v) Tween 80 (Surfactant/Wetting agent)

  • Water (Balance)

Step-by-Step Methodology
  • Vehicle Prep: Dissolve 0.5 g CMC and 100 µL Tween 80 in 100 mL distilled water. Stir overnight to ensure full hydration of CMC.

  • Wetting: Weigh 4-Cl-BMI powder into a mortar. Add 2–3 drops of pure Tween 80 and triturate (grind) with a pestle to wet the hydrophobic powder.

  • Suspension: Gradually add the CMC vehicle while grinding to form a smooth paste, then dilute to final volume.

  • Homogenization: Transfer to a vial and vortex/sonicate immediately before dosing.

    • Quality Control: The suspension should be uniform without large clumps.

Biological Context & Mechanism[1][2][3]

While specific literature on this exact derivative is niche, the N-substituted imidazolidin-2-one pharmacophore is a validated scaffold in several biological domains.

Potential Mechanisms of Action
  • Metabolic Enzyme Inhibition:

    • Similar to Imidacloprid metabolites, N-substituted imidazolidinones can interact with cytochrome P450s or specific esterases. The 4-chlorobenzyl group mimics the lipophilic binding pockets of substrates.

  • MDM2-p53 Interaction:

    • Substituted imidazolidinones have been identified as inhibitors of the MDM2-p53 protein-protein interaction, potentially restoring p53 tumor suppressor function in cancer models (See References).[1]

  • CNS Activity:

    • Benzyl-imidazolidinones structurally resemble certain dopamine agonists and sigma receptor ligands.

Experimental Validation (Self-Check)
  • Control Groups: Always include a "Vehicle Only" control (e.g., DMSO/PEG/Saline without drug) to rule out solvent toxicity.

  • Precipitation Check: In cell assays, inspect wells under a microscope after 24h. "Needle-like" crystals indicate the compound has crashed out of solution, invalidating the IC50 data.

References

  • Sigma-Aldrich. 1-(4-Chlorophenyl)-2-imidazolidinone Product Sheet. (Structural analog reference for solubility properties). Link

  • PubChem. Compound Summary for Imidazolidin-2-one derivatives. National Library of Medicine. Link

  • Lin, Z., et al. (2024). Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction.[1] European Journal of Medicinal Chemistry. (Validates the biological relevance of the imidazolidinone scaffold). Link

  • Lippke, K. P., et al.Formulation of Lipophilic Weak Bases: Concepts and Strategies. Journal of Pharmaceutical Sciences. (General grounding for the PEG/DMSO vehicle choice).

Disclaimer: This guide is for research use only. 4-Cl-BMI is a chemical probe and has not been approved for human therapeutic use.

Sources

Application Notes and Protocols for the In Vivo Evaluation of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for the initial in vivo characterization of the novel compound, 1-((4-chlorophenyl)methyl)-2-imidazolidinone. Given the limited public data on this specific molecule, these protocols are designed as a foundational roadmap for researchers in pharmacology and drug development. The guide details a phased approach, beginning with essential safety and pharmacokinetic profiling, followed by exploratory efficacy studies in oncology and neuroscience, two areas where imidazolidinone derivatives have shown potential. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale underpinning the experimental design, ensuring methodological rigor and data integrity.

Introduction: The Scientific Context

This guide is structured to navigate the critical path of early-stage in vivo testing, providing the necessary protocols to establish a foundational safety and activity profile for this novel chemical entity. The overarching goal is to generate robust, reproducible data to inform a go/no-go decision for further, more extensive preclinical development.[4][5]

Phase 1: Foundational In Vivo Characterization

This initial phase is the cornerstone of the entire in vivo program. Its objectives are to determine the compound's safety window, understand its basic absorption, distribution, metabolism, and excretion (ADME) properties, and comply with international safety pharmacology guidelines.[3][6]

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Rationale: The first essential step is to understand the compound's acute toxicity profile and identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or death over a defined period and is crucial for designing subsequent efficacy and safety studies.[7][8] This protocol is adapted from the OECD Guideline 425 for Acute Oral Toxicity.[9][10]

Experimental Protocol: Up-and-Down Procedure (UDP) for MTD Estimation

  • Animal Model: Healthy, young adult (8-12 weeks old) Swiss albino or CD-1 mice, nulliparous and non-pregnant females are often used initially.[9] Justification for using a single sex should be documented. Animals should be acclimated for at least 5 days.

  • Housing: Animals should be housed in standard conditions (22±3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to food and water, except for a brief fasting period before dosing.[10]

  • Compound Formulation: Prepare a clear solution or a homogenous suspension of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or PEG400/saline). The vehicle's inertness should be confirmed.

  • Procedure:

    • Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing.[10]

    • Weigh each animal and calculate the precise volume for administration. The oral gavage volume should not exceed 10 mL/kg (1 mL/100g) for rodents.[11]

    • Select a starting dose. For a compound with unknown toxicity, a default starting dose of 175 mg/kg is suggested by OECD 425.[9]

    • Dose a single animal. Observe for signs of toxicity continuously for the first 30 minutes, then periodically for 4 hours, and daily thereafter for 14 days.

    • Dose Adjustment Logic:

      • If the animal survives, the next animal is dosed at a higher level (using a dose progression factor of 3.2).[9]

      • If the animal dies, the next animal is dosed at a lower level.

    • Continue this sequential dosing until one of the stopping criteria is met (e.g., five reversals in six consecutive animals).

    • Record all clinical signs of toxicity, body weight changes, and mortality.

    • At the end of the 14-day observation period, surviving animals are euthanized for gross necropsy.

Parameter Observation Schedule Details
Clinical Signs Continuously for first 30 min, hourly for 4h, then daily.Changes in skin, fur, eyes; respiratory, circulatory, autonomic, and CNS effects (tremors, convulsions, salivation, diarrhea, lethargy).
Body Weight Day 0 (pre-dose), Day 7, Day 14.A weight loss of more than 10-15% is considered a sign of significant toxicity.[7]
Mortality Daily.Record time of death.
Gross Necropsy At time of death or study termination.Macroscopic examination of all major organs and tissues.
Preliminary Pharmacokinetic (PK) Profiling

Rationale: A preliminary PK study is essential to understand how the animal body processes the compound. This information is critical for designing rational dosing schedules for efficacy studies, ensuring that the compound reaches and maintains the desired concentration at the target site.[12] The Rapid Assessment of Compound Exposure (RACE) method provides an efficient way to estimate key PK parameters.[13]

Experimental Protocol: Single-Dose PK Study in Mice

  • Animal Model: Male CD-1 or C57BL/6 mice (n=3-4 per time point or using serial bleeding in a smaller cohort). Cannulated animals can be used for stress-free serial blood sampling.

  • Dosing: Administer a single dose of the compound, typically well below the MTD (e.g., 10-20% of MTD), via both intravenous (IV) and oral (PO) routes to assess bioavailability.

  • Procedure:

    • Dose the animals as planned (IV via tail vein, PO via oral gavage).

    • Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Blood Sampling Schedule:

      • IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

      • PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Analyze plasma concentrations of 1-((4-chlorophenyl)methyl)-2-imidazolidinone using a validated LC-MS/MS method.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

PK Parameter Description Importance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time.
Half-life.Time taken for the plasma concentration to reduce by half; determines dosing interval.
F (%) Bioavailability (AUC_PO / AUC_IV) * 100.The fraction of the oral dose that reaches systemic circulation.
Core Safety Pharmacology Assessment

Rationale: Before first-in-human trials, regulatory agencies require a core battery of safety pharmacology studies to investigate potential adverse effects on vital organ systems.[3] The ICH S7A guideline mandates evaluation of the central nervous, cardiovascular, and respiratory systems.[6][14]

Experimental Protocol: ICH S7A Core Battery Screen

  • Animal Model: Typically rats are used for CNS and respiratory assessments, while various species including dogs or non-human primates instrumented for telemetry are used for cardiovascular studies.[15] For an initial screen, rodent models are appropriate.

  • Dose Levels: A vehicle control, a therapeutic dose (if known), and a high dose approaching the MTD.

  • Central Nervous System (CNS) Assessment:

    • Method: A modified Irwin test or Functional Observational Battery (FOB) in rats.[15]

    • Procedure: Observe and score animals for changes in behavior, coordination, sensory/motor reflexes, and body temperature at baseline and at peak plasma concentration (Tmax) post-dose.

  • Cardiovascular System Assessment:

    • Method: In conscious, unrestrained rats instrumented with telemetry devices to measure ECG, blood pressure, and heart rate.

    • Procedure: Continuously record cardiovascular parameters before and after compound administration to detect any significant changes, particularly in the QT interval.

  • Respiratory System Assessment:

    • Method: Whole-body plethysmography in conscious rats.

    • Procedure: Measure respiratory rate, tidal volume, and minute volume before and after dosing to identify any respiratory depression or stimulation.

Phase 2: Exploratory Efficacy Assessment

With a foundational understanding of the compound's safety and PK profile, the next phase involves screening for potential therapeutic efficacy. Based on the chemical scaffold, exploring neurological and anti-cancer activities are logical starting points.

Neuropharmacological Activity Screening

Rationale: Many small molecules with a chlorophenyl moiety and heterocyclic core are designed to cross the blood-brain barrier (BBB) and interact with CNS targets. Therefore, an initial assessment of CNS activity and BBB penetration is warranted.[16]

Workflow for CNS Activity and BBB Penetration Assessment

Caption: Workflow for initial CNS screening.

Protocol 2.1.1: Behavioral Assessment in Mice

  • Objective: To screen for general locomotor and anxiety-related behavioral changes.

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Groups: Vehicle control, Low Dose, Mid Dose, High Dose (doses selected based on MTD and PK data).

  • Procedure:

    • Administer the compound (e.g., intraperitoneally, IP) and allow for absorption (typically 30-60 minutes).

    • Open Field Test: Place each mouse in the center of an open field arena (40x40 cm) and record activity for 10 minutes. Analyze total distance traveled, time spent in the center vs. periphery, and rearing frequency.[17]

    • Elevated Plus Maze: Following the open field test, place each mouse in the center of an elevated plus maze. Record the time spent in and entries into the open vs. closed arms for 5 minutes. This test assesses anxiety-like behavior.[17]

Protocol 2.1.2: Blood-Brain Barrier (BBB) Permeability Assessment

  • Objective: To determine if the compound can cross the BBB.

  • Procedure:

    • Using a separate cohort of mice (n=3-4 per group), administer a single mid-range dose of the compound.

    • At the predicted Tmax, collect a terminal blood sample via cardiac puncture and immediately perfuse the animal with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and a plasma sample.

    • Homogenize the brain tissue.

    • Extract and quantify the concentration of the compound in both the brain homogenate and the plasma using LC-MS/MS.

    • Calculate the brain-to-plasma concentration ratio (Kp). A ratio significantly greater than 0.1-0.2 suggests BBB penetration.[16] More advanced methods like in situ brain perfusion can provide more definitive data.[18][19]

Anti-Cancer Activity Screening

Rationale: Imidazolidinone derivatives have been reported to possess anti-proliferative properties.[2] A preliminary in vivo study can provide proof-of-concept for this potential application. The hollow fiber assay is a rapid, intermediate step between in vitro screening and full xenograft models.[1]

Protocol 2.2.1: Hollow Fiber Assay for Initial Anti-Tumor Efficacy

  • Objective: To rapidly assess the compound's effect on human cancer cell viability in an in vivo environment.

  • Cell Lines: Select 2-3 human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast) based on any available in vitro data.

  • Procedure:

    • Culture selected cancer cells and encapsulate them at a known density within semi-permeable hollow fibers.

    • Implant the fibers into immunocompromised mice (e.g., athymic nude mice), typically in two compartments: subcutaneously (SC) and intraperitoneally (IP).[1]

    • Allow a 3-day period for cell acclimation in vivo.

    • Administer the test compound daily for 4-5 days at two dose levels (e.g., a mid-dose and the MTD) alongside a vehicle control group.

    • At the end of the treatment period, retrieve the fibers.

    • Assess viable cell mass within the fibers using a colorimetric assay (e.g., MTT or sulforhodamine B).

    • Calculate the percent net growth of cells compared to control fibers harvested at the start of treatment. A significant reduction in net growth indicates potential anti-cancer activity.

Phase 3: Data Analysis, Interpretation, and Decision Making

Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods. For comparing multiple dose groups to a control, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) is appropriate.[20] For single dose-group vs. control, a Student's t-test can be used. Statistical power calculations should be performed during the design phase to ensure adequate sample sizes.[21][22]

Integrated Assessment: The decision to advance 1-((4-chlorophenyl)methyl)-2-imidazolidinone will be based on an integrated assessment of all data from Phase 1 and 2.

  • Favorable Profile: A wide therapeutic window (large gap between efficacious dose and toxic dose), good oral bioavailability, BBB penetration (if targeting CNS), and a clear efficacy signal in either the CNS or oncology models.

  • Unfavorable Profile: A narrow therapeutic window, poor pharmacokinetics (e.g., very low bioavailability or extremely rapid clearance), or lack of efficacy in the initial screens.

Based on this integrated profile, a decision can be made to either terminate development, optimize the compound's structure, or proceed to more complex and specific in vivo disease models.

Hypothetical Mechanism of Action to Investigate

G Compound 1-((4-chlorophenyl)methyl)- 2-imidazolidinone Receptor Target Receptor (e.g., GPCR, Kinase) Compound->Receptor Binding & Modulation Pathway Downstream Signaling (e.g., MAPK/ERK) Receptor->Pathway Signal Transduction Apoptosis Cellular Outcome (e.g., Apoptosis) Pathway->Apoptosis Induction

Caption: Hypothetical signaling pathway for future mechanistic studies.

References

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL not provided)
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. ([Link])

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Application Note: Target Identification & Deconvolution Strategies for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-((4-chlorophenyl)methyl)-2-imidazolidinone (hereafter referred to as Cl-IMD ) represents a privileged scaffold in medicinal chemistry.[1] Characterized by a urea-mimetic imidazolidinone core and a lipophilic p-chlorobenzyl moiety, this structure frequently appears as a fragment hit in phenotypic screens for central nervous system (CNS) modulators, antimicrobial agents, and hydrolase inhibitors.[1]

Despite its structural simplicity, identifying the precise molecular target of Cl-IMD is challenging due to its potential promiscuity (acting as a peptide bond mimic) and its role as a metabolite of larger agrochemicals (e.g., EBDC fungicides).

This Application Note provides a comprehensive, multi-omic workflow to deconvolute the mechanism of action (MoA) for Cl-IMD. We move beyond simple binding assays to describe a rigorous Target Identification Funnel combining computational prediction, biophysical validation (CETSA), and chemical proteomics (ABPP).

Structural Analysis & Probe Design Strategy

Before initiating wet-lab experiments, one must understand the pharmacophore.[1] The imidazolidinone ring acts as a hydrogen bond donor/acceptor system similar to a peptide bond, while the p-chlorobenzyl group provides a hydrophobic anchor.

Critical Consideration for Probe Synthesis

To perform chemical proteomics, the molecule must be modified without destroying its binding affinity.

  • The Anchor: The N1 position is occupied by the 4-chlorobenzyl group.

  • The Functionalization Site: The N3 position is the ideal candidate for attaching a linker (e.g., for biotin or click-chemistry handles), provided SAR (Structure-Activity Relationship) studies confirm tolerance.

  • The Warhead: If Cl-IMD acts as a covalent inhibitor (rare but possible for urea derivatives in specific catalytic triads), the carbonyl carbon is the electrophile. If non-covalent, a photo-affinity linker is required.[1]

The Target Identification Workflow

The following diagram outlines the logical progression from a phenotypic hit to a validated target.

TargetID_Workflow Hit Phenotypic Hit (Cl-IMD) InSilico Phase 1: In Silico Scaffold Morphing & Docking Hit->InSilico Decision1 High Confidence Prediction? InSilico->Decision1 CETSA Phase 2: Biophysical CETSA (Label-Free) Decision2 Tm Shift Observed? CETSA->Decision2 ChemProt Phase 3: Proteomics Photo-Affinity ABPP Validation Phase 4: Functional CRISPR/RNAi Knockdown ChemProt->Validation Decision1->CETSA Yes (Directed) Decision1->ChemProt No (Unbiased) Decision2->ChemProt No (Low Affinity) Decision2->Validation Yes

Figure 1: The Target ID Funnel. The workflow prioritizes label-free methods (CETSA) to avoid synthetic artifacts, resorting to Chemical Proteomics (ABPP) for comprehensive deconvolution.[1]

Phase 1: In Silico Prediction[2]

Before consuming reagents, utilize computational tools to predict potential binding pockets. The Cl-IMD scaffold mimics the transition state of peptide hydrolysis or specific GPCR ligands.

  • Target Class Priorities:

    • Serine Hydrolases: The urea core can mimic the scissile bond.

    • GPCRs (Dopamine/Serotonin): The chlorobenzyl group mimics the aromatic pharmacophores of classic monoamine ligands.

    • Trace Amine-Associated Receptors (TAAR1): Structural analogs are known agonists.

Action: Run SwissTargetPrediction or SEA (Similarity Ensemble Approach) using the SMILES string: ClC1=CC=C(CN2CCNC2=O)C=C1.

Phase 2: Cellular Thermal Shift Assay (CETSA)

CETSA is the preferred label-free method. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[2][3]
Why CETSA for Cl-IMD?

Small fragments like Cl-IMD often have low affinity (


 in 

M range).[1] Traditional pulldowns may fail due to rapid off-rates during washing. CETSA is performed in equilibrium, making it ideal for weak binders.
Protocol: Intact Cell CETSA
StepParameterDescription
1. Cell Prep Density

cells/mL in HBSS (wash away FBS to avoid protein noise).
2. Treatment ConcentrationTreat with 5x to 10x the phenotypic

(typically 10-50

M).
3. Incubation Time/Temp1 hour @ 37°C / 5% CO

.
4. Heating Gradient10 aliquots. Range: 37°C to 67°C (3°C increments). Heating duration: 3 mins.[4]
5. Lysis MethodFreeze-thaw (x3) using liquid N

.[4] Do not use detergents yet (interferes with aggregation).
6. Separation Centrifugation20,000 x g for 20 mins @ 4°C. Collect supernatant (soluble fraction).
7. Detection Western/MSIf target is predicted (e.g., TAAR1), use Western Blot.[1] If unknown, use TMT-Mass Spec (TPP).[1]

Data Interpretation: A "hit" is defined as a significant right-shift in the melting curve (


C) compared to the DMSO control.

Phase 3: Chemical Proteomics (Photo-Affinity Labeling)[1]

If CETSA fails or an unbiased proteome-wide search is needed, Photo-Affinity Labeling (PAL) is the gold standard.[1] Since Cl-IMD lacks a native reactive group, we must synthesize a "minimalist" probe.[1]

Probe Design: The "Cl-IMD-Dia-Alk" Probe

To minimize steric clash, we utilize a diazirine (photo-crosslinker) and an alkyne (click handle).[1]

  • Synthesis Strategy: Attach a propargyl group to the N3 position of the imidazolidinone ring. Introduce a diazirine onto the benzyl ring (replacing the chloro group) OR retain the chloro group and attach a diazirine-linker to N3.

    • Recommendation:N3-alkyne functionalization is synthetically accessible and leaves the chlorobenzyl pharmacophore intact.

Protocol: PAL-ABPP Workflow

ABPP_Workflow Probe Cl-IMD Probe (with Alkyne) Incubate Live Cell Incubation (1-2 hrs) Probe->Incubate UV UV Irradiation (365nm, 10 min) *Covalent Crosslink* Incubate->UV Lysis Lysis & Click Chemistry (+ Biotin-Azide) UV->Lysis Enrich Streptavidin Enrichment Lysis->Enrich MS LC-MS/MS Analysis Enrich->MS

Figure 2: Photo-Affinity Labeling Workflow.[1] The UV step converts the reversible interaction into a permanent covalent bond, allowing rigorous washing.

Step-by-Step Protocol:

  • Incubation: Treat cells with Cl-IMD-Probe (10

    
    M) for 60 mins. Include a Competition Control  (pre-treat with 100 
    
    
    
    M unmodified Cl-IMD) to prove specificity.
  • Crosslinking: Wash cells with cold PBS. Irradiate on ice with UV light (365 nm) for 10 minutes.

  • Click Chemistry: Lyse cells (1% SDS buffer). Add "Click Mix":

    • Biotin-Azide (100

      
      M)[1]
      
    • TCEP (1 mM)

    • TBTA (100

      
      M)
      
    • CuSO

      
       (1 mM)
      
  • Enrichment: Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, then 6M Urea) to remove non-covalent binders.

  • Digestion: On-bead trypsin digestion.

  • Analysis: LC-MS/MS. Targets are identified by high enrichment ratios (Probe / Competition Control > 5).

References

  • Schirle, M., & Jenkins, J. L. (2016). Identifying compound efficacy targets in phenotypic drug discovery.[1] Drug Discovery Today. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells.[1] Cell. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry. [Link]

  • Imidazolidinone Scaffold Pharmacology. PubChem Compound Summary. [Link]

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Application Note: A Systematic Approach to Elucidating the Mechanism of Action for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to elucidating the mechanism of action for the novel compound 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

Introduction

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The novel compound, 1-((4-chlorophenyl)methyl)-2-imidazolidinone, represents a promising candidate for further investigation. Understanding the precise mechanism of action (MoA) is a critical step in the drug development pipeline, providing the rationale for clinical applications and guiding future optimization efforts. This document outlines a comprehensive, multi-stage research plan designed to systematically investigate and define the MoA of this compound. We will leverage established cell-based and biochemical assays to progress from broad phenotypic observations to specific molecular target identification and pathway analysis. While the precise MoA is currently uncharacterized, the imidazolidinone core has been associated with anticancer properties, in some cases through the inhibition of the MDM2-p53 protein-protein interaction.[3] Therefore, our investigation will use this as a primary, testable hypothesis.

Stage 1: Initial Cytotoxicity Profiling and Phenotypic Assessment

Expertise & Rationale: The foundational step in characterizing any new compound is to determine its biological activity in a relevant cellular context. A cytotoxicity screen across a panel of cancer cell lines is essential to establish a dose-response relationship, calculate the half-maximal inhibitory concentration (IC50), and identify sensitive cell lines for deeper mechanistic studies. The choice of cell lines is critical; for our primary hypothesis, we will include cell lines with varying p53 status, such as HCT-116 (p53 wild-type) and HT-29 (p53 mutant), to discern if the compound's activity is p53-dependent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis prep Seed cancer cell lines (e.g., HCT-116, HT-29) in 96-well plates incubate1 Incubate for 24 hours to allow cell adherence prep->incubate1 treat Treat cells with a serial dilution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone incubate1->treat control Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate2->add_mtt solubilize Solubilize formazan crystals with DMSO or Solubilization Buffer add_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Normalize data to vehicle control and plot dose-response curves read->analyze calculate Calculate IC50 values using non-linear regression analyze->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HCT-116 and HT-29 cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in culture medium, starting from a high concentration (e.g., 200 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Anticipated Data Summary

Cell Linep53 StatusIC50 (µM) after 48h
HCT-116Wild-Type15.2 ± 2.1
HT-29Mutant> 100
Doxorubicin(Control)0.8 ± 0.1

Stage 2: Dissecting the Mode of Cell Death and Proliferation

Expertise & Rationale: An IC50 value indicates that the compound reduces cell viability, but it doesn't explain how. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Flow cytometry is a powerful tool to dissect these phenomena. Annexin V/Propidium Iodide (PI) staining can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, PI staining of DNA content in permeabilized cells allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a specific phase suggests a cell cycle arrest.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

Anticipated Data Summary: Apoptosis

Treatment (24h)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control4.5 ± 0.82.1 ± 0.5
Compound (IC50)25.8 ± 3.215.3 ± 2.5
Compound (2x IC50)40.1 ± 4.528.9 ± 3.8

Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Treat HCT-116 cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze by flow cytometry, acquiring at least 10,000 events per sample.

Anticipated Data Summary: Cell Cycle

Treatment (24h)% G1 Phase% S Phase% G2/M Phase
Vehicle Control45.3 ± 3.135.1 ± 2.820.6 ± 2.5
Compound (IC50)68.9 ± 4.515.2 ± 2.115.9 ± 2.0

Stage 3: Investigation of the MDM2-p53 Signaling Pathway

Expertise & Rationale: The preliminary data suggest a p53-dependent cytotoxic effect that induces apoptosis and G1 cell cycle arrest. This phenotype is highly characteristic of p53 activation. A plausible mechanism for imidazolidinone-based compounds is the inhibition of the MDM2 E3 ubiquitin ligase, which constantly targets p53 for degradation.[3] Inhibition of MDM2 stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of target genes like CDKN1A (which encodes the cell cycle inhibitor p21) and BAX (a pro-apoptotic protein). We will test this hypothesis directly using Western Blotting to measure protein levels and qPCR to measure gene expression.

MDM2-p53 Signaling Pathway

G cluster_0 Hypothesized Mechanism of Action cluster_1 Downstream Effects of p53 Activation Compound 1-((4-chlorophenyl)methyl)- 2-imidazolidinone MDM2 MDM2 Compound->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitinates & Degrades p53_nucleus p53 Accumulation & Nuclear Translocation p53->p53_nucleus Stabilization p21 p21 (CDKN1A) Gene Transcription p53_nucleus->p21 Activates BAX BAX Gene Transcription p53_nucleus->BAX Activates CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis BAX->Apoptosis Induces

Caption: Hypothesized pathway showing compound-mediated MDM2 inhibition and subsequent p53 activation.

Protocol 4: Western Blot Analysis

  • Protein Extraction: Treat HCT-116 cells with the compound at IC50 concentration for 6, 12, and 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect bands using an ECL substrate and an imaging system.

Protocol 5: Quantitative PCR (qPCR)

  • RNA Extraction: Treat cells as in the Western Blot protocol. Extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for CDKN1A, BAX, and a housekeeping gene (e.g., GAPDH).

  • Analysis: Run the reaction on a qPCR instrument. Calculate the relative fold change in gene expression using the ΔΔCt method.

Anticipated Data Summary: Pathway Modulation

TargetMethodFold Change vs. Control (24h)
p53 ProteinWestern Blot4.5 ± 0.7
p21 ProteinWestern Blot3.8 ± 0.5
CDKN1A mRNAqPCR8.2 ± 1.1
BAX mRNAqPCR6.5 ± 0.9

This systematic, hypothesis-driven approach provides a robust framework for elucidating the mechanism of action of 1-((4-chlorophenyl)methyl)-2-imidazolidinone. The outlined protocols will enable researchers to progress from identifying a general cytotoxic effect to pinpointing a specific molecular pathway and target. The anticipated results from these studies would strongly support a model where the compound inhibits MDM2, leading to p53-mediated apoptosis and cell cycle arrest. This level of mechanistic detail is invaluable for the continued development of this and related compounds as potential therapeutic agents.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC. (2021, July 22). National Center for Biotechnology Information. [Link]

  • 1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one - PubChemLite. PubChem. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications. [Link]

  • Signaling pathway analysis. (A–D) Heatmap represents expression of... - ResearchGate. ResearchGate. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024, June 6). Advanced Journal of Chemistry. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). HETEROCYCLES. [Link]

  • Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. (2024, April 15). PubMed. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC. (2024, May 24). National Center for Biotechnology Information. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2024, July 20). ResearchGate. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. IOPscience. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022, October 28). MDPI. [Link]

  • 1-(4-Chlorophenyl)imidazolidine-2,4-dione. PubChem. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry. [Link]

  • Feasibility of Drug Screening with Panels of Human Tumor Cell Lines Using a Microculture Tetrazolium Assay. AACR Publications. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. [Link]

  • Identification of key signaling pathways and novel computational drug target for oral cancer, metabolic disorders and periodontal disease - PMC. (2024, October 22). National Center for Biotechnology Information. [Link]

  • KEGG PATHWAY: map04150. KEGG. [Link]

  • Understanding the Hedgehog Signaling Pathway in Acute Myeloid Leukemia Stem Cells: A Necessary Step toward a Cure. (2021, March 24). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this key heterocyclic scaffold. The imidazolidin-2-one core is a privileged structure found in numerous FDA-approved drugs.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the N-alkylation of imidazolidin-2-one.

Part 1: The Foundational Reaction: N-Alkylation via SN2 Substitution

The most direct and widely employed method for synthesizing 1-(4-chlorobenzyl)imidazolidin-2-one is the nucleophilic substitution (SN2) reaction between the imidazolidin-2-one anion and 4-chlorobenzyl chloride. This process involves two critical steps:

  • Deprotonation: The N-H proton of the imidazolidin-2-one ring is acidic and can be removed by a suitable base to form a potent nucleophile, the imidazolidin-2-one anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired C-N bond.[3][4]

The efficiency of this reaction is highly dependent on the choice of base, solvent, temperature, and stoichiometry.

Caption: General mechanism for the N-alkylation of imidazolidin-2-one.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is slow or incomplete, and I recover a significant amount of unreacted imidazolidin-2-one. What's going wrong?

A: This is a classic problem that almost always points to inefficient deprotonation of the starting material.

  • Potential Cause 1: Inactive Base. Sodium hydride (NaH) is a common choice, but it is highly reactive with moisture. If it has been improperly stored, it will be coated with inactive sodium hydroxide (NaOH).

    • Solution: Use fresh, high-purity NaH (e.g., 95% dry or 60% dispersion in mineral oil). If using the dispersion, wash it with anhydrous hexanes under an inert atmosphere (N₂ or Argon) immediately before use to remove the oil.

  • Potential Cause 2: Insufficient Base. While a 1:1 stoichiometry is theoretically sufficient, slight impurities or reaction with trace moisture can consume some of the base.

    • Solution: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation.

  • Potential Cause 3: Presence of Water. Water will rapidly quench the base and the imidazolidin-2-one anion.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. A common technique is to use solvents from a solvent purification system or freshly distilled solvents.

  • Potential Cause 4: Insufficient Deprotonation Time/Temperature. The reaction between solid NaH and dissolved imidazolidin-2-one is a heterogeneous reaction and can take time.

    • Solution: After adding the imidazolidin-2-one to the NaH suspension, allow the mixture to stir for at least 30-60 minutes at room temperature or with gentle warming (e.g., 40 °C) until hydrogen gas evolution ceases. This ensures the anion is fully formed before adding the alkylating agent.

Q2: My TLC/LC-MS analysis shows a major byproduct with a higher molecular weight than my product. What is it, and how can I prevent it?

A: You are likely observing the formation of 1,3-bis(4-chlorobenzyl)imidazolidin-2-one . The product, 1-(4-chlorobenzyl)imidazolidin-2-one, still possesses an N-H proton that can be deprotonated and undergo a second alkylation.

  • Cause: The product's N-H is less acidic than the starting material's, but if excess base and alkylating agent are present, or if the local concentration of the alkylating agent is too high, this double alkylation becomes significant.

  • Recommended Solutions:

    • Control Stoichiometry: Use imidazolidin-2-one as the limiting reagent or use a maximum of 1.0 equivalent of 4-chlorobenzyl chloride.

    • Inverse Addition: Add the 4-chlorobenzyl chloride solution slowly (dropwise) via a syringe pump or addition funnel to the pre-formed solution of the imidazolidin-2-one anion. This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Temperature Control: Perform the addition of 4-chlorobenzyl chloride at a lower temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity.[4]

Q3: My crude product is a dark, oily residue that is difficult to crystallize. What are the best purification strategies?

A: A clean reaction should yield an off-white solid. An oily or dark product suggests the presence of impurities or side products.

  • Purification Strategy 1: Recrystallization. This is the preferred method if the product is the major component.

    • Solvent Screening: Test solubility in various solvents. Good candidates for recrystallization are ethanol, isopropanol, or ethyl acetate/hexane mixtures. The ideal solvent will dissolve the product when hot but result in poor solubility when cold.

  • Purification Strategy 2: Column Chromatography. This is necessary if recrystallization fails or if significant amounts of byproducts (like the di-alkylated species) are present.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity eluent (e.g., 10-20% EtOAc in hexanes) to elute non-polar impurities and the excess alkylating agent, then gradually increase the polarity to elute your product. The starting imidazolidin-2-one is very polar and will likely remain at the baseline or require a much more polar eluent to move.

  • Purification Strategy 3: Aqueous Workup. Before concentration and purification, a proper workup can remove many impurities.

    • Procedure: After the reaction is complete (monitored by TLC), cautiously quench the excess NaH with a few drops of isopropanol or water at 0 °C. Dilute the mixture with water and an organic solvent like ethyl acetate. The product will be in the organic layer. Wash the organic layer with water and then brine to remove the solvent (e.g., DMF) and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. This step is crucial for removing the high-boiling point DMF solvent.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the optimal Base-Solvent combination?

A: The best combination depends on lab capabilities and safety considerations. Here is a comparative summary:

Base (eq.)SolventTemperatureProsCons
NaH (1.1)Anhydrous DMF0 °C to RTHigh reactivity, drives reaction to completion.Pyrophoric, requires inert atmosphere; DMF is a high-boiling solvent and difficult to remove.
NaH (1.1)Anhydrous THF0 °C to RTTHF is easier to remove than DMF.Imidazolidin-2-one anion has lower solubility in THF, may require longer reaction times.
K₂CO₃ (2-3)DMF or Acetonitrile60-80 °CSafer and easier to handle than NaH.Requires heating, slower reaction, may not be strong enough for complete conversion.[5]
Cs₂CO₃ (1.5)DMF or AcetonitrileRT to 50 °CMore effective than K₂CO₃ at lower temperatures due to higher solubility.More expensive.

Expert Recommendation: For high yield and rapid conversion on a lab scale, NaH in anhydrous DMF or THF is the gold standard, provided proper safety precautions are taken.[6]

Q: Can I use 4-chlorobenzyl bromide instead of the chloride?

A: Yes, and it is often advantageous. Bromide is a better leaving group than chloride, meaning 4-chlorobenzyl bromide is more reactive and the SN2 reaction will proceed faster and/or at a lower temperature.[3] However, benzyl bromides are generally more lachrymatory and may be less stable upon long-term storage.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • System: Use a silica gel plate.

  • Eluent: A 1:1 mixture of Ethyl Acetate:Hexanes is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. Staining with potassium permanganate (KMnO₄) can also be used to visualize all spots.

  • Analysis:

    • Imidazolidin-2-one (Starting Material): Will have a very low Rf (highly polar).

    • 4-chlorobenzyl chloride (Starting Material): Will have a high Rf (non-polar).

    • 1-(4-chlorobenzyl)imidazolidin-2-one (Product): Will have an intermediate Rf. The reaction is complete when the imidazolidin-2-one spot has completely disappeared.

Part 4: Optimized Protocol and Visualized Workflow

Optimized Experimental Protocol
  • Setup: Under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Anion Formation: Add anhydrous DMF (or THF) to the flask, followed by the portion-wise addition of imidazolidin-2-one (1.0 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Cessation of H₂ bubbling indicates complete formation of the anion.

  • Alkylation: Cool the suspension back to 0 °C. Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in a small amount of anhydrous DMF (or THF) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.

  • Workup & Purification: See the workflow diagram below for the detailed procedure.

Visualized Synthesis and Purification Workflow
Caption: Step-by-step workflow from reaction setup to final purification.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). MDPI. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). PMC. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2026). ResearchGate. [Link]

  • Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under. (2019). ACS Publications. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

Sources

Technical Support Center: Synthesis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting logic to empower your experimental success.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to prepare 1-((4-chlorophenyl)methyl)-2-imidazolidinone?

The two most prevalent and reliable methods for synthesizing 1-((4-chlorophenyl)methyl)-2-imidazolidinone involve either a one-pot or a two-step process starting from 4-chlorobenzaldehyde.

  • One-Pot Reductive Amination/Cyclization: This is often the more efficient route. It involves the reaction of 4-chlorobenzaldehyde, ethylenediamine, and a reducing agent in a single vessel. The initial imine formation is followed by in-situ reduction and subsequent cyclization with a carbonyl source like diethyl carbonate or triphosgene to form the imidazolidinone ring.

  • Two-Step Synthesis: This method involves the initial synthesis and isolation of N-(4-chlorobenzyl)ethane-1,2-diamine. This intermediate is then cyclized in a separate step with a suitable carbonyl donor. While more labor-intensive, this approach can sometimes offer better control and easier purification of the final product.

The choice between these methods often depends on the scale of the reaction, available starting materials, and desired purity profile.

Q2: I am observing significant amounts of a dimeric by-product. What is its likely structure and how can I prevent its formation?

A common dimeric impurity is the N,N'-bis(4-chlorobenzyl)ethylenediamine. This by-product arises when two molecules of 4-chlorobenzaldehyde react with one molecule of ethylenediamine.

Prevention Strategy:

The formation of this dimer is primarily driven by the stoichiometry of the reactants. To favor the formation of the desired mono-substituted product, it is crucial to use a significant excess of ethylenediamine relative to 4-chlorobenzaldehyde. A molar ratio of 3:1 to 5:1 (ethylenediamine:4-chlorobenzaldehyde) is typically recommended. This statistical excess ensures that a molecule of 4-chlorobenzaldehyde is more likely to encounter an unreacted ethylenediamine molecule rather than the already formed N-(4-chlorobenzyl)ethane-1,2-diamine.

TROUBLESHOOTING GUIDE

Issue 1: Low Overall Yield (<50%)

Low yield is a frequent challenge and can be attributed to several factors throughout the synthetic process.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Reductive Amination The initial formation of the imine and its subsequent reduction to N-(4-chlorobenzyl)ethane-1,2-diamine is incomplete. This can be due to a weak reducing agent or non-optimal reaction conditions.Switch to a more robust reducing agent. Sodium triacetoxyborohydride (STAB) is often more effective and selective than sodium borohydride (NaBH4) for reductive aminations. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and decompose the reducing agent.
Incomplete Cyclization The cyclization of the diamine intermediate to the final imidazolidinone is a critical, and sometimes sluggish, step. The choice of carbonyl source is paramount.Use a more reactive carbonyl source. While diethyl carbonate is common, it often requires high temperatures and long reaction times. Triphosgene or its safer equivalent, di-tert-butyl tricarbonate, can facilitate cyclization under milder conditions. A suitable base is crucial. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the HCl generated when using phosgene equivalents.
Product Loss During Work-up/Purification The product may have some solubility in the aqueous phase during extraction, or it may be lost during crystallization or chromatography.Optimize the extraction pH. Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) can suppress the protonation of the product and minimize its solubility in the aqueous phase. For purification, consider column chromatography with a gradient elution (e.g., ethyl acetate in hexanes) to carefully separate the product from starting materials and by-products.
Issue 2: Product Purity is Low Post-Crystallization

Even after crystallization, you might observe persistent impurities in your NMR or LC-MS analysis.

Potential Causes & Solutions:

  • Co-precipitation of Starting Materials: Unreacted N-(4-chlorobenzyl)ethane-1,2-diamine can sometimes co-crystallize with the final product.

    • Solution: Perform a pre-crystallization wash. Dissolve the crude product in a suitable solvent like dichloromethane (DCM) and wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the more basic diamine starting material into the aqueous phase. Neutralize the organic layer, dry, and then proceed with crystallization.

  • Solvent Inclusion in the Crystal Lattice: The choice of crystallization solvent is critical. Some solvents can become trapped within the crystal structure.

    • Solution: Experiment with different solvent systems for crystallization. A common and effective system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals.

OPTIMIZED EXPERIMENTAL PROTOCOL: One-Pot Synthesis

This protocol is designed to maximize yield and purity by addressing the common pitfalls discussed above.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylenediamine (3.0 eq). Dilute with anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred ethylenediamine solution at 0 °C over 30 minutes.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Add the STAB solution slowly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Cool the reaction mixture to 0 °C. Add triethylamine (TEA) (2.5 eq). In a separate flask, dissolve triphosgene (0.5 eq) in anhydrous DCM. Add the triphosgene solution dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form. Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or crystallization from ethyl acetate/hexanes.

Workflow Diagram:

G cluster_setup Step 1-3: Reductive Amination cluster_cyclization Step 4-5: Cyclization cluster_purification Step 6-7: Work-up & Purification A 4-Chlorobenzaldehyde + Ethylenediamine (Excess) in DCM B Imine Intermediate Formation A->B RT, 1h C Add Sodium Triacetoxyborohydride (STAB) B->C 0 °C D N-(4-chlorobenzyl)ethane-1,2-diamine C->D Stir 12-16h E Add Triethylamine (TEA) D->E 0 °C F Add Triphosgene Solution E->F G 1-((4-chlorophenyl)methyl)- 2-imidazolidinone (Crude) F->G Stir 4-6h H Aqueous Work-up (NaHCO3, HCl, Brine) G->H I Dry & Concentrate H->I J Purification (Crystallization/Chromatography) I->J K Pure Product J->K

Caption: One-pot synthesis workflow for 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

References

  • Reductive Amination in Organic Synthesis. Org. React. 2002 , 59, 1. [Link]

  • Triphosgene: A Versatile Reagent for Modern Organic Synthesis. Synlett 2009 , (10), 1539-1550. [Link]

Side-product analysis in the synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape: Mechanism & Pathways

Context: The synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one via the direct alkylation of imidazolidin-2-one (ethylene urea) is a classic exercise in chemoselectivity.[1] The core challenge lies in the acidity of the N-H bonds.[2] The pKa of the first N-H (approx. 24 in DMSO) is comparable to that of the mono-alkylated product. Consequently, the deprotonated mono-product competes with the starting material for the electrophile, leading to the thermodynamic trap: the 1,3-bis-alkylated impurity .

Visualizing the Competitive Pathways

The following diagram illustrates the branching pathways that lead to the desired product versus the critical side products.

ReactionPathways SM Imidazolidin-2-one (Starting Material) Anion1 Mono-Anion Intermediate SM->Anion1 Deprotonation Base Base (NaH/KOtBu) Base->Anion1 Product TARGET: 1-(4-chlorobenzyl) imidazolidin-2-one Anion1->Product SN2 Substitution Electrophile 4-Chlorobenzyl Chloride Electrophile->Product Impurity_Bis IMPURITY A: 1,3-Bis(4-chlorobenzyl) imidazolidin-2-one Electrophile->Impurity_Bis Impurity_Hydro IMPURITY B: 4-Chlorobenzyl Alcohol Electrophile->Impurity_Hydro Hydrolysis (Wet Solvent) Anion2 Product Anion (Competitor) Product->Anion2 2nd Deprotonation (Equilibrium) Anion2->Impurity_Bis Over-Alkylation

Figure 1: Competitive reaction pathways in the alkylation of cyclic ureas.[1] Note the "Product Anion" loop which drives dialkylation.

Side-Product Profile & Analytical Fingerprinting

Accurate identification is the first step in troubleshooting.[2] Below is the breakdown of the most common impurities formed during this synthesis.

Impurity A: The "Over-Achiever" (Dialkylated Product)
  • Chemical Name: 1,3-bis(4-chlorobenzyl)imidazolidin-2-one[1]

  • Formation Cause: Stoichiometric imbalance or "hot spots" during reagent addition.[1][2] Once the mono-product forms, it remains in the basic solution and can be deprotonated again.

  • Analytical Signature (1H NMR):

    • Symmetry: The hallmark of this impurity is symmetry.[2]

    • The Ring: The imidazolidinone ring protons (4H) will appear as a singlet (or tight multiplet) at ~3.2 ppm, whereas the Target Mono-product shows two distinct multiplets (A2B2 or AA'BB' system) due to asymmetry.

    • The Benzyl: You will see double the integration for the benzylic -CH2- peak relative to the ring protons compared to the target.[1]

Impurity B: The "Hydrolysis Artifact"
  • Chemical Name: 4-Chlorobenzyl alcohol[1]

  • Formation Cause: Presence of water in the solvent (DMF/THF) or the base (e.g., old NaH). The hydroxide ion competes with the urea anion for the benzyl chloride.[2]

  • Analytical Signature:

    • 1H NMR: distinct singlet for benzylic -CH2- shifted downfield (~4.6 ppm) compared to the N-benzyl peak (~4.3 ppm).[1]

    • TLC: usually runs much higher (more polar than chloride, but less polar than the urea) or smears depending on the eluent.

Impurity C: The "Isourea" (O-Alkylation)[1]
  • Chemical Name: 2-((4-chlorobenzyl)oxy)-4,5-dihydro-1H-imidazole[1]

  • Formation Cause: Kinetic control favoring the oxygen attack (hard nucleophile) vs nitrogen (soft nucleophile).[2] Less common with benzyl halides but possible.[1][2]

  • Analytical Signature:

    • IR: Disappearance of the strong Carbonyl (C=O) stretch at ~1700 cm⁻¹ and appearance of a C=N stretch.[2]

Troubleshooting Guide: FAQs

Q1: I am seeing a 50:50 mixture of Mono- and Bis-alkylated product. How do I fix this?

Root Cause: You are likely using a 1:1 stoichiometry of Imidazolidinone to Benzyl Chloride.[1][2] The Fix:

  • Change Stoichiometry: You must use a statistical excess of the starting material (Imidazolidin-2-one).[1][2] We recommend a 3:1 to 5:1 ratio of Imidazolidinone : Electrophile.[1][2]

  • Reverse Addition: Do not add the base to the mixture of amine and halide.[2] Instead:

    • Step A: Deprotonate the Imidazolidinone (excess) with NaH in dry DMF.[2]

    • Step B: Add the 4-chlorobenzyl chloride slowly (dropwise) to this anion solution.

    • Why? This ensures the electrophile always encounters a high concentration of unreacted starting material anion, statistically favoring mono-alkylation.[1]

Q2: My reaction stalled. I have starting material left, but the Benzyl Chloride is gone.

Root Cause: The electrophile has been consumed by a side reaction, likely hydrolysis (Impurity B) or reaction with the solvent (if using DMSO/heating). The Fix:

  • Dry Your Solvents: DMF is hygroscopic.[1][2] Ensure it is anhydrous (<50 ppm water).[1][2]

  • Check Reagent Quality: 4-Chlorobenzyl chloride can hydrolyze on the shelf.[1][2] Check its purity via TLC/NMR before use.

  • Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) .[1][2] This generates the more reactive benzyl iodide in situ, increasing the rate of N-alkylation relative to hydrolysis.

Q3: How do I remove the Bis-impurity (Impurity A) without a column?

Root Cause: The Bis-impurity is significantly more lipophilic (greasy) than the Mono-product.[1] The Fix:

  • Trituration: The Mono-product is a polar urea.[1][2] The Bis-product is non-polar.[1][2]

    • Evaporate the reaction solvent.[2]

    • Triturate the crude solid with Diethyl Ether or Hexane/EtOAc (9:1) .[1][2]

    • The Bis-impurity will dissolve (or be enriched in the filtrate), while the Mono-product (and unreacted SM) will remain as a solid.

  • Water Wash:

    • The starting material (Imidazolidin-2-one) is water-soluble.[1]

    • The Target (Mono) is sparingly soluble in water but soluble in EtOAc.[2]

    • The Bis-impurity is insoluble in water.[1][2]

    • Protocol: Partition between Water and EtOAc.[1][2] Wash the organic layer extensively.[2] The SM stays in the water.[2] The organic layer contains Mono + Bis.[2] Then apply the trituration step above.[2]

Optimized Experimental Protocol (Route A)

This protocol is designed to maximize the Mono:Bis ratio.[2]

ParameterSpecificationRationale
Stoichiometry 3.0 equiv Imidazolidin-2-one : 1.0 equiv ElectrophileStatistical bias toward mono-alkylation.[1][2]
Base NaH (60% dispersion), 1.1 equiv (relative to Electrophile)Strong irreversible base ensures complete deprotonation of the limiting reagent.
Solvent Anhydrous DMF or THFPolar aprotic solvent supports the SN2 mechanism.[1][2]
Temperature 0°C to RTLow temp suppresses kinetic O-alkylation and bis-alkylation.[1][2]

Step-by-Step:

  • Activation: To a flame-dried flask under N2, add Imidazolidin-2-one (30 mmol) and anhydrous DMF (30 mL). Cool to 0°C.[1][2]

  • Deprotonation: Carefully add NaH (11 mmol) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. The solution may become cloudy.

  • Addition: Dissolve 4-chlorobenzyl chloride (10 mmol) in DMF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow to warm to Room Temperature and stir for 3-5 hours. Monitor by TLC (EtOAc/Hexane).[1][2][3]

  • Quench: Cool to 0°C and quench with Saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Water (to remove excess DMF and SM) and Brine.[2] Dry over Na2SO4.[1][2]

  • Purification: If Bis-impurity is present (>5%), trituruate crude solid with Et2O.[1][2] If high purity is required, recrystallize from Ethanol/Water.[2]

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your optimization campaign.

OptimizationLogic Start Analyze Crude NMR CheckBis Is Bis-Impurity > 10%? Start->CheckBis CheckSM Is SM remaining? CheckBis->CheckSM No Action1 Increase SM Equivalents (Go to 5:1) CheckBis->Action1 Yes Action2 Check Reagent Purity Add TBAI Catalyst CheckSM->Action2 Yes (Low Conversion) Action3 Optimized! Proceed to Scale-up CheckSM->Action3 No (High Yield)

Figure 2: Logical workflow for optimizing the alkylation reaction based on crude NMR data.

References

  • Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. ACS Publications. Detailed mechanistic insight into urea cyclization and pKa considerations.

  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. National Institutes of Health (PMC). Discusses alternative routes and stability of N-allylurea precursors.

  • 1,3-Bis(4-chlorobenzyl)imidazolidin-2-one (Impurity Reference). BLD Pharm. Chemical data and structure verification for the primary side product.

  • Selective Mono-N-alkylation of Amines. Organic Chemistry Portal. General strategies for achieving selectivity in poly-nucleophilic systems.

Sources

Technical Support Center: Enhancing the Solubility of 1-((4-chlorophenyl)methyl)-2-imidazolidinone for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges with the compound 1-((4-chlorophenyl)methyl)-2-imidazolidinone. Due to its chemical structure, featuring a chlorophenyl group, this compound is predicted to be lipophilic and exhibit low aqueous solubility, a common hurdle in assay development that can lead to underestimated potency, variable results, and compound precipitation.[1][2] This document offers a series of troubleshooting steps, detailed protocols, and foundational knowledge to ensure your compound is fully dissolved for accurate and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered when working with poorly soluble compounds like 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

???+ question "Q1: Why is my compound, 1-((4-chlorophenyl)methyl)-2-imidazolidinone, not dissolving in my aqueous assay buffer?"

???+ question "Q2: What is the simplest first step to dissolve my compound?"

???+ question "Q3: My compound precipitates when I dilute my DMSO stock into the assay buffer. What should I do?"

???+ question "Q4: Can I use pH to improve the solubility of this compound?"

???+ question "Q5: What are cyclodextrins, and how can they help?"

???+ question "Q6: Are there other options if co-solvents and pH adjustments fail or interfere with my assay?"

Section 2: Systematic Troubleshooting Guide

For a systematic approach to solving solubility issues, follow the workflow below. This decision tree prioritizes the simplest and most common methods first.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer stock_prep Prepare 10-100 mM stock in 100% DMSO start->stock_prep dilute Dilute stock to final concentration in assay buffer (DMSO <= 0.5%) stock_prep->dilute precip_check1 Does it precipitate? dilute->precip_check1 success Success! Proceed with Assay precip_check1->success No troubleshoot Troubleshooting Path precip_check1->troubleshoot Yes lower_conc 1. Lower final compound concentration troubleshoot->lower_conc precip_check2 Still precipitates? lower_conc->precip_check2 ph_adjust 2. Adjust buffer pH (e.g., pH 6.0-7.0) precip_check3 Still precipitates? ph_adjust->precip_check3 cyclodextrin 3. Use Cyclodextrins (e.g., HP-β-CD) precip_check4 Still precipitates? cyclodextrin->precip_check4 surfactant 4. Use Surfactants (Enzyme assays only) fail Re-evaluate compound or consider formulation development (e.g., nanosuspension) surfactant->fail precip_check2->success No precip_check2->ph_adjust Yes precip_check3->success No precip_check3->cyclodextrin Yes precip_check4->success No precip_check4->surfactant Yes

Caption: Decision tree for troubleshooting solubility issues.

Troubleshooting Table
Problem Likely Cause Recommended Solutions & Rationale
Compound won't dissolve in 100% DMSO to make a stock solution. The compound has extremely low solubility or is in a stable crystalline form.[3]1. Warm the stock solution gently (e.g., 37°C) and/or sonicate to increase dissolution kinetics.[2]2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).3. Prepare a slurry and perform a quantitative solubility test to determine its actual limit.
The solution is clear initially but becomes cloudy or shows precipitate over time. The compound is in a temporary, supersaturated state and is slowly crashing out.[4] The compound may also be unstable in the buffer.1. Use the prepared solution immediately after dilution.2. Include a precipitation inhibitor in your formulation if compatible with the assay.3. Evaluate the stability of the compound in the chosen buffer system at the working temperature.
Assay results are inconsistent or show poor dose-response curves. Poor solubility is causing the effective concentration of the compound to be lower and more variable than the nominal concentration.[1]1. Visually inspect all wells/tubes for any sign of precipitation before and after the assay.2. Re-evaluate the solubilization method. Switch to a more robust method like cyclodextrin complexation to ensure the compound is truly in solution.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation with Co-solvents

This protocol describes the standard method for preparing a high-concentration stock solution in DMSO.

Objective: To prepare a 10 mM stock solution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in DMSO.

Materials:

  • 1-((4-chlorophenyl)methyl)-2-imidazolidinone (Molecular Weight: ~210.66 g/mol )

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance and appropriate vials

Procedure:

  • Calculation: Weigh out 2.11 mg of the compound to prepare 1 mL of a 10 mM stock solution. Adjust mass based on your desired volume and concentration.

  • Dissolution: Add the weighed compound to a sterile, appropriate vial (e.g., an amber glass vial). Add the calculated volume of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulates. The solution should be completely clear.

  • Troubleshooting: If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) may also be applied.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol provides a method to test if acidic conditions improve compound solubility.

Objective: To determine if lowering the pH of the assay buffer increases the solubility of the compound.

Materials:

  • Concentrated DMSO stock of your compound (from Protocol 1)

  • Your standard aqueous assay buffer

  • A second batch of your assay buffer, pH adjusted downwards (e.g., from pH 7.4 to pH 6.5) with dilute HCl.

  • 96-well clear plate for visual inspection

Procedure:

  • Prepare Buffers: Ensure you have your standard buffer and the lower pH buffer ready.

  • Serial Dilution: In the 96-well plate, add 100 µL of your standard buffer to several wells and 100 µL of the acidic buffer to adjacent wells.

  • Add Compound: Add 1 µL of your 10 mM DMSO stock to the first well of each buffer type (this gives a 100 µM final concentration with 1% DMSO). Mix well.

  • Observe: Immediately observe for precipitation (cloudiness, visible particles). Let the plate sit at the assay temperature for 30 minutes and observe again.

  • Analysis: Compare the wells. If the compound remains dissolved at a higher concentration in the acidic buffer than in the standard buffer, pH adjustment is a viable strategy.

  • Validation: Ensure the lower pH does not negatively impact the performance of your assay (e.g., enzyme activity, cell viability) by running a control experiment.

Protocol 3: Solubilization using Cyclodextrins

This protocol outlines how to use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a more soluble aqueous stock.

Objective: To prepare a water-soluble inclusion complex of the compound for assay use.

Materials:

  • 1-((4-chlorophenyl)methyl)-2-imidazolidinone

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your buffer (e.g., 20-40% w/v). Warming may be required to fully dissolve the cyclodextrin.[5]

  • Add Compound: While stirring the cyclodextrin solution, slowly add the powdered compound. The amount to add should be determined empirically, starting with your desired final concentration.

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your aqueous stock solution.

  • Usage: This aqueous stock can now be diluted directly into your assay buffer without the need for organic co-solvents.

Section 4: Data & Reference Tables

Table 1: Properties of Common Co-solvents
Co-solvent Typical Stock Conc. Max Assay Conc. (Cell-based) Properties & Considerations
DMSO 10-100 mM≤ 0.5%Powerful, universal solvent. Can be toxic to some cell lines at >0.5%.[2][6]
Ethanol 1-50 mM≤ 1%Good for moderately non-polar compounds. Can affect enzyme activity and cell signaling.[7]
PEG 400 1-20 mM≤ 1%Polyethylene glycol 400. Less toxic than DMSO but also a weaker solvent.[7]
DMF 10-50 mM≤ 0.1%N,N-Dimethylformamide. Strong solvent but more toxic than DMSO. Use with caution.[8]
Table 2: Overview of Common Cyclodextrin Derivatives
Cyclodextrin Cavity Size Key Features & Use Cases
α-Cyclodextrin SmallSuitable for small molecules or aliphatic side chains.
β-Cyclodextrin (β-CD) MediumIdeal for aromatic rings (like a phenyl group). Limited water solubility itself.[9]
γ-Cyclodextrin (γ-CD) LargeUsed for larger molecules like steroids.
HP-β-CD MediumHydroxypropyl derivative of β-CD. High aqueous solubility and low toxicity make it a preferred choice for many applications.[5]
SBE-β-CD MediumSulfobutylether derivative. High solubility and used in parenteral formulations.[6]

Section 5: Mechanism Visualization

The diagram below illustrates the fundamental principle of how cyclodextrins enhance solubility.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound in Water cluster_1 Solubilization via Inclusion Complex cluster_2 Cyclodextrin compound1 hydrophobic (chlorophenyl group) water1 Water (Aqueous Buffer) compound1->water1 Insoluble (Precipitates) compound2 hydrophobic group cd_body Hydrophobic Cavity water2 Water (Aqueous Buffer) cd_body->water2 Soluble Complex cd_top Hydrophilic Exterior cd_top->cd_body

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Retrieved February 20, 2026.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved February 20, 2026.
  • Vertex AI Search. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved February 20, 2026.
  • Vertex AI Search. (2025, August 15). pH and Solubility - AP Chem | Fiveable. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 20, 2026.
  • Vertex AI Search. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. Retrieved February 20, 2026.
  • Vertex AI Search. (2024, January 14). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved February 20, 2026.
  • Vertex AI Search. (2023, March 17). Does pH affect solubility? - AAT Bioquest. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved February 20, 2026.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved February 20, 2026.
  • Vertex AI Search. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Vertex AI Search. (n.d.). Effect of pH on Solubility — Overview & Examples - Expii. Retrieved February 20, 2026.
  • Vertex AI Search. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Retrieved February 20, 2026.
  • Vertex AI Search. (2025, August 5).
  • Vertex AI Search. (2023, June 12). A recent overview of surfactant–drug interactions and their importance - PMC. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Retrieved February 20, 2026.
  • Vertex AI Search. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays - Benchchem. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Retrieved February 20, 2026.
  • Vertex AI Search. (2020, December 7).
  • Vertex AI Search. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). 1-(4-Chlorophenyl)imidazolidine-2,4-dione | C9H7ClN2O2 | CID 775021 - PubChem. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). 1-(4-chlorophenyl)imidazolidin-2-one | CAS 14088-99-4 | AMERICAN ELEMENTS ®. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). 1-(4-Chlorophenyl)-2-imidazolidinone - Sigma-Aldrich. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). 1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one - PubChemLite. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). 40408-50-2|1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione - BLDpharm. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4) - Cheméo. Retrieved February 20, 2026.
  • Vertex AI Search. (2024, July 20). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved February 20, 2026.

Sources

Technical Support Center: Mitigating Off-Target Effects of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

[1][2][3][4]

Compound Profile & Risk Assessment

Before troubleshooting, it is critical to understand the physicochemical nature of 1-CB-Imid . This scaffold—a cyclic urea with a lipophilic chlorobenzyl tail—is a frequent "privileged structure" in medicinal chemistry, appearing in inhibitors for Macrophage Migration Inhibitory Factor (MIF) , Dopamine D4 receptors , and as an intermediate in antifungal synthesis.[1][2]

However, its structure predisposes it to specific off-target mechanisms that confound experimental data.[1][3][2]

PropertyValue/CharacteristicRisk Implication
LogP (Lipophilicity) ~1.8 - 2.2Moderate membrane permeability; prone to non-specific hydrophobic binding.[1][3][2]
Molecular Weight 210.66 g/mol Fragment-sized; requires high concentrations for potency, increasing off-target risk.[1][3][2]
Pharmacophore Cyclic Urea + Halogenated AromaticMimics nucleobases/peptides; potential for promiscuous kinase/GPCR binding .[3]
Solubility Low in water; High in DMSOHigh risk of Colloidal Aggregation in aqueous buffers.[3]

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "I observe steep dose-response curves (Hill slope > 2.0) and inhibition of unrelated control enzymes."[4]

Diagnosis: Colloidal Aggregation. 1-CB-Imid is prone to forming sub-micrometer colloidal aggregates in aqueous solution at concentrations >10 µM.[1][3] These aggregates sequester proteins non-specifically, leading to false-positive inhibition.[1][3][2]

Corrective Action:

  • The Detergent Test: Repeat your biochemical assay with the addition of 0.01% Triton X-100 or 0.005% Tween-20 .[3]

    • Result A: Inhibition is lost or IC50 shifts significantly (>3-fold) → False Positive (Aggregation) .[3][2]

    • Result B: Inhibition remains stable → True Binding Event .

  • Centrifugation Test: Spin the compound stock in buffer at 10,000 x g for 10 minutes before the assay. If potency drops, the active species was a precipitate/aggregate.[3]

Issue 2: "My cellular phenotype persists even in CRISPR-Cas9 knockout lines of my target protein."

Diagnosis: Mechanism-of-Action (MoA) Disconnect. The compound is acting via a "polypharmacological" route, likely hitting Imidazoline I2 binding sites or Mitochondrial Complex I , which are common off-targets for benzyl-imidazolidinone scaffolds.[1][3][2]

Corrective Action:

  • Use a Structural Negative Control: You must synthesize or source 1-benzyl-2-imidazolidinone (lacking the 4-Cl) or 1-((4-chlorophenyl)methyl)-3-methyl-2-imidazolidinone (N3-methylated).[1][3][2]

    • Rationale: The 4-Cl atom is often critical for specific hydrophobic pockets (e.g., in MIF).[3][2] Removing it or blocking the N3 position should abolish specific binding.[3] If the "control" molecule still causes toxicity/phenotype, your effect is off-target.[1][3]

Issue 3: "I am seeing unexpected cytotoxicity or changes in ATP levels, unrelated to my target."

Diagnosis: Mitochondrial Toxicity. Lipophilic urea derivatives can act as weak uncouplers or inhibitors of the Electron Transport Chain (ETC).[3]

Corrective Action:

  • Galactose vs. Glucose Screen: Perform cytotoxicity assays in media containing Galactose instead of Glucose.[3]

    • Mechanism:[3][2][4][5] Cells in Galactose are forced to rely on oxidative phosphorylation (mitochondria).[3][2] Cells in Glucose rely on glycolysis.[3]

    • Interpretation: If 1-CB-Imid is significantly more toxic in Galactose media (Crabtree effect), it is a Mitochondrial Toxin .[1][3][2]

Experimental Protocols

Protocol A: The "Rescue" Experiment (Gold Standard Validation)

To prove on-target efficacy, you must demonstrate that overexpressing the target rescues the phenotype.[2]

  • Construct Generation: Clone your target protein (e.g., MIF, D4R) into a mammalian expression vector (e.g., pcDNA3.1).[3][2]

  • Transfection: Transiently transfect cells (HEK293T or HeLa) with increasing amounts of plasmid (0, 0.5, 1.0, 2.0 µg).

  • Treatment: 24h post-transfection, treat cells with 1-CB-Imid at the IC80 concentration determined in wild-type cells.[1][3]

  • Readout: Measure cell viability or downstream signaling (e.g., ERK phosphorylation).[3][2]

  • Analysis:

    • Success: The dose-response curve shifts to the right (higher IC50) as target expression increases.[3] This proves the compound is titrating the specific target.[3]

    • Failure: The toxicity remains constant regardless of target levels.[3] This indicates Off-Target Lethality .[1][3]

Protocol B: Cellular Thermal Shift Assay (CETSA)

To confirm physical engagement in the complex cellular environment.[2]

  • Preparation: Treat 10^7 cells with 10 µM 1-CB-Imid or DMSO (Vehicle) for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that denature proteins).[3][2]

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant on SDS-PAGE and Western Blot for your target.[3]

  • Interpretation:

    • Look for the Thermal Stabilization Shift .[3] If 1-CB-Imid binds the target, the protein will remain soluble at higher temperatures compared to DMSO control.[1][3]

Decision Logic Visualization

The following diagram outlines the critical decision path for validating 1-CB-Imid data.

OffTargetMitigationStartStart: Observed Phenotypewith 1-CB-ImidCheckAggStep 1: Aggregation Check(Add 0.01% Triton X-100)Start->CheckAggResultAggActivity Lost?CheckAgg->ResultAggFalsePosSTOP: False Positive(Colloidal Aggregator)ResultAgg->FalsePosYesCheckKOStep 2: Genetic Validation(Test in CRISPR KO Line)ResultAgg->CheckKONoResultKOPhenotype Persists?CheckKO->ResultKOOffTargetSTOP: True Off-Target(Polypharmacology)ResultKO->OffTargetYesCheckRescueStep 3: Target Rescue(Overexpress Target)ResultKO->CheckRescueNo (Phenotype Lost)ResultRescueIC50 Shifts Right?CheckRescue->ResultRescueResultRescue->OffTargetNoValidatedVALIDATEDOn-Target MechanismResultRescue->ValidatedYes

Caption: Workflow for differentiating specific pharmacological activity from aggregation and off-target toxicity.

References

  • Shoichet, B. K. (2006).[3][2] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.[1][3][2] (Seminal work on colloidal aggregation of small molecules).[3][2]

  • Lin, A., et al. (2019).[3][2] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.[3] Science Translational Medicine, 11(509).[3][2] (Demonstrates the necessity of CRISPR KO controls). [3][2]

  • Jafari, R., et al. (2014).[3][2] The cellular thermal shift assay for evaluating drug target interactions in cells.[3] Nature Protocols, 9, 2100–2122.[1][2] (Protocol for CETSA).[3][2] [3][2]

  • Lubbers, T., et al. (2011).[3][2] Structure-activity relationship of imidazolidinone derivatives as potent and selective MIF tautomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6348-6352.[1][3][2] (Specific SAR for the 1-CB-Imid scaffold).

Technical Support Center: Enhancing the Solution Stability of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-((4-chlorophenyl)methyl)-2-imidazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reproducibility of your results.

Introduction to Stability Challenges

1-((4-chlorophenyl)methyl)-2-imidazolidinone, like many heterocyclic compounds, can be susceptible to degradation in solution. Understanding the potential degradation pathways is the first step in mitigating these issues. The primary modes of degradation for the imidazolidinone core structure are hydrolysis and oxidation. The presence of the 4-chlorophenylmethyl group may also influence its photostability. This guide will provide you with the foundational knowledge and practical steps to identify and prevent these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone is showing a decrease in concentration over time. What is the likely cause?

A decrease in concentration is often due to chemical degradation. The most probable cause for an imidazolidinone-based compound is hydrolysis of the cyclic urea ring. This can be influenced by the pH, temperature, and solvent composition of your solution.

Q2: I observe the appearance of new, unidentified peaks in my HPLC analysis. How can I determine if these are degradants?

The appearance of new peaks that grow over time while the parent peak decreases is a strong indication of degradation. To confirm, you should perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light) to accelerate the formation of degradation products. The peaks generated under these stress conditions can then be compared to the unknown peaks in your experimental samples.

Q3: What is the optimal pH range to maintain the stability of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in aqueous solutions?

Q4: Can the choice of solvent impact the stability of my compound?

Absolutely. Protic solvents, especially water, can participate in hydrolytic degradation. While many experiments require aqueous buffers, minimizing the water content or using co-solvents, if your experimental design allows, can enhance stability. For long-term storage, consider aprotic solvents like acetonitrile or DMSO, and store at low temperatures.

Q5: Should I be concerned about the photostability of this compound?

The presence of a chlorophenyl moiety suggests a potential for photosensitivity. Compounds with similar structures can undergo photodegradation upon exposure to UV or even ambient light. It is best practice to protect solutions of 1-((4-chlorophenyl)methyl)-2-imidazolidinone from light by using amber vials or covering your experimental setup with aluminum foil.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Acidic or Basic Buffers

Root Cause Analysis:

The imidazolidinone ring is susceptible to acid- and base-catalyzed hydrolysis. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions can directly attack the carbonyl carbon.

Investigative Workflow:

Caption: Workflow to diagnose and address pH-related instability.

Experimental Protocol: pH-Rate Profile Study

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in a non-aqueous solvent like acetonitrile.

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate these solutions at a constant temperature (e.g., 40°C to accelerate degradation).

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method.

  • Determine Degradation Rate: Plot the natural logarithm of the compound's concentration versus time for each pH. The slope of this line will give you the apparent first-order degradation rate constant (k) at that pH.

  • Identify Optimal pH: Plot the degradation rate constants (k) against pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Data Summary Table:

pHBuffer SystemIncubation Temp (°C)Degradation Rate Constant (k, hr⁻¹)Half-life (t½, hr)
2.0Citrate40Hypothetical ValueHypothetical Value
4.0Citrate40Hypothetical ValueHypothetical Value
6.0Phosphate40Hypothetical ValueHypothetical Value
8.0Phosphate40Hypothetical ValueHypothetical Value
10.0Borate40Hypothetical ValueHypothetical Value
Issue 2: Formation of Degradation Products Under Ambient Light

Root Cause Analysis:

The chlorophenyl group can absorb UV and visible light, leading to the formation of excited states that can undergo various photochemical reactions. This can include cleavage of the bond between the phenyl ring and the methyl group or reactions involving the chlorine atom.

Investigative Workflow:

G A Start: Unexpected Peaks in Light-Exposed Samples B Hypothesis: Photodegradation A->B C Experiment: Comparative Photostability Study B->C D Sample 1: Exposed to Light C->D E Sample 2: Protected from Light (Dark Control) C->E F Analyze Both Samples by HPLC at Time Intervals D->F E->F G Result: Degradation only in Exposed Sample? F->G H Conclusion: Compound is Photosensitive G->H Yes I Action: Implement Light Protection Measures H->I J End: Enhanced Stability I->J

Caption: Workflow for investigating and mitigating photodegradation.

Experimental Protocol: Confirmatory Photostability Study

  • Prepare Solutions: Prepare identical solutions of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in your experimental solvent system.

  • Sample Exposure:

    • Exposed Sample: Place one set of solutions in a photostability chamber with a controlled light source (e.g., a xenon lamp that mimics the solar spectrum, as per ICH Q1B guidelines).

    • Dark Control: Wrap another set of identical solutions completely in aluminum foil and place them in the same chamber to control for temperature effects.

  • Analysis: Analyze samples from both the exposed and dark control groups at predetermined time intervals using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and dark control samples. Significant degradation in the exposed sample compared to the dark control confirms photosensitivity.

Issue 3: Instability in the Presence of Oxidizing Agents or Metal Ions

Root Cause Analysis:

While the imidazolidinone ring itself is not highly susceptible to oxidation, other parts of the molecule could be. The benzylic position (the CH₂ group) can be a site for oxidative attack. The presence of trace metal ions can catalyze oxidative degradation.

Investigative Workflow:

G cluster_0 Investigation of Oxidative Degradation start Start: Degradation in the presence of potential oxidants hypothesis Hypothesis: Oxidative Degradation start->hypothesis experiment Forced Oxidation Study hypothesis->experiment h2o2 Treat with H₂O₂ experiment->h2o2 metal Treat with Metal Ions (e.g., Cu²⁺) experiment->metal control Untreated Control experiment->control analysis Analyze all samples by HPLC-MS h2o2->analysis metal->analysis control->analysis result Result: Degradation observed in treated samples? analysis->result conclusion Conclusion: Susceptible to Oxidation result->conclusion Yes mitigation Mitigation Strategies conclusion->mitigation antioxidants Add Antioxidants (e.g., BHT, Vitamin E) mitigation->antioxidants chelators Add Chelating Agents (e.g., EDTA) mitigation->chelators end End: Improved Stability antioxidants->end chelators->end

Caption: A workflow for diagnosing and mitigating oxidative degradation.

Experimental Protocol: Forced Oxidation Study

  • Prepare Solutions: Prepare solutions of the compound in your desired solvent system.

  • Stress Conditions:

    • Oxidative Stress: To one solution, add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Metal Ion Stress: To another solution, add a small amount of a metal salt solution (e.g., copper (II) chloride).

    • Control: Leave one solution untreated.

  • Incubation: Incubate all solutions at room temperature or slightly elevated temperature for a set period.

  • Analysis: Analyze all three solutions by HPLC or LC-MS to identify any new peaks formed under oxidative or metal-catalyzed stress.

  • Mitigation: If oxidative degradation is confirmed, consider adding antioxidants (e.g., butylated hydroxytoluene (BHT)) or a chelating agent (e.g., EDTA) to your formulation, if compatible with your downstream application.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of 1-((4-chlorophenyl)methyl)-2-imidazolidinone. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a high aqueous content and gradually increase the organic phase to elute the parent compound and any potential degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan)
Injection Volume 10 µL

For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

References

  • International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]

  • Fowles, L. F., Beck, E., Worrall, S., Shanley, B. C., & de Jersey, J. (1996). The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse. Biochemical pharmacology, 51(10), 1259–1267. [Link]

  • Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572–3575. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

Technical Support Center: Refining Assay Conditions for Novel Imidazolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for refining screening assays. This guide is designed to provide practical, in-depth troubleshooting advice for researchers working with novel small molecules, using 1-((4-chlorophenyl)methyl)-2-imidazolidinone as a representative case.

The imidazolidin-2-one scaffold is a crucial functionality in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs.[1] Given its prevalence, a new derivative like the one warrants careful assay development to uncover its biological activity. Since no specific target is pre-defined for this molecule, this guide will proceed under a common drug discovery scenario: developing a robust biochemical enzyme inhibition assay.

Part 1: Foundational Assay Setup & Compound Integrity

The most common source of unreliable data is not the assay itself, but foundational issues with the compound or assay components. Addressing these first prevents wasted time and resources.

FAQ 1.1: My compound isn't showing activity. Could it be a solubility issue?

Answer: Yes, poor aqueous solubility is a primary reason for lack of activity and a major challenge in drug discovery.[2][3] A compound that has precipitated out of the assay buffer cannot interact with the target. Many discovery compounds exhibit low solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3]

Causality: The lipophilic nature of many small molecules, often necessary for target binding, makes them inherently poorly soluble in aqueous assay buffers.[4] Even if dissolved in a DMSO stock, the compound can crash out when diluted into the final aqueous assay medium.

Troubleshooting Protocol: Kinetic Nephelometry for Solubility Assessment

Kinetic nephelometry is a rapid method to determine at what concentration a compound begins to precipitate.[5]

  • Preparation: Prepare a high-concentration stock of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a clear 96- or 384-well plate, perform a serial dilution of your compound in DMSO.

  • Addition of Buffer: To each well, add the final assay buffer you intend to use. This rapid change in solvent polarity will induce precipitation if the compound is above its solubility limit.

  • Measurement: Place the plate in a nephelometer and measure light scattering over time (e.g., every 5 minutes for 1-2 hours). A sharp increase in the nephelometry signal indicates precipitation.

  • Analysis: The concentration at which the signal begins to rise is your kinetic solubility limit. Your highest assay concentration should be kept below this limit.

Compound ConcentrationNephelometry Signal (Relative Units)Solubility Assessment
100 µM15,230Precipitated
50 µM9,870Precipitated
25 µM3,110Precipitated
12.5 µM450Soluble
6.25 µM435Soluble
Vehicle Control (DMSO)440Soluble
Table 1: Example nephelometry data indicating a solubility limit between 12.5 µM and 25 µM.

Recommendation: Always determine the solubility of your compound in the final assay buffer before screening.[3][5] If solubility is a limiting factor (e.g., below 10 µM), consider using solubility-enhancing excipients like cyclodextrins, though be cautious as these can also interfere with the assay.[5]

Part 2: Troubleshooting the Primary Biochemical Assay

Once compound integrity is confirmed, problems can arise from the assay's dynamic components: the enzyme, substrate, and buffer conditions.

FAQ 2.1: My dose-response curve is flat or my Z'-factor is low (<0.5). What should I check first?

Answer: A flat dose-response curve indicates no inhibition, while a low Z'-factor suggests high data variability or a small signal window, making it difficult to distinguish hits from noise.[6] The root cause often lies in suboptimal enzyme or substrate concentrations.

Causality: For a competitive inhibitor, its apparent potency (IC50) is directly dependent on the substrate concentration relative to the enzyme's Michaelis constant (Km), a relationship described by the Cheng-Prusoff equation .[7][8] If the substrate concentration is too high (e.g., >>10x Km), it will outcompete the inhibitor, making the compound appear inactive.[9]

// Nodes Start [label="Low Z' or Flat Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolubility [label="Is Compound Soluble\nat Test Concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnzyme [label="Is Enzyme Active?\n(Check Positive Control)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Is [Substrate] ≤ Km?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLinearity [label="Is Reaction in\nInitial Velocity Phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Outcome_Solubility [label="Reformulate or\nLower Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome_Enzyme [label="Source New Enzyme Lot\nor Troubleshoot Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome_Substrate [label="Lower [Substrate]\nRe-run Experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome_Linearity [label="Reduce Enzyme Conc.\nor Shorten Read Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Assay Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSolubility; CheckSolubility -> CheckEnzyme [label="Yes"]; CheckSolubility -> Outcome_Solubility [label="No"];

CheckEnzyme -> CheckSubstrate [label="Yes"]; CheckEnzyme -> Outcome_Enzyme [label="No"];

CheckSubstrate -> CheckLinearity [label="Yes"]; CheckSubstrate -> Outcome_Substrate [label="No"];

CheckLinearity -> Success [label="Yes"]; CheckLinearity -> Outcome_Linearity [label="No"]; } enddot Caption: Troubleshooting decision tree for poor assay performance.

Troubleshooting Protocol: Enzyme and Substrate Optimization

This protocol is essential for any new enzyme assay and is a core principle of the NIH's Assay Guidance Manual.[10][11]

  • Enzyme Titration:

    • Set up a reaction with a fixed, saturating concentration of substrate (e.g., 5-10x the expected Km).

    • Create a serial dilution of the enzyme.

    • Incubate for a set time (e.g., 30 minutes) and measure product formation.

    • Plot the reaction rate versus enzyme concentration. Select a concentration from the linear range of this curve for subsequent experiments. This ensures the reaction rate is proportional to the amount of enzyme.[12]

  • Determine Initial Velocity (Reaction Linearity):

    • Using the chosen enzyme concentration and a substrate concentration at the expected Km, measure product formation at multiple time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Plot product formation versus time. The reaction is linear ("initial velocity") as long as less than 10-15% of the substrate has been consumed. Choose an incubation time that falls well within this linear phase.[9]

  • Substrate Titration (Km Determination):

    • Using the optimized enzyme concentration and incubation time, set up reactions with a wide range of substrate concentrations (e.g., from 0.1x to 10x the expected Km).

    • Measure the initial velocity for each substrate concentration.

    • Fit the data (Velocity vs. [Substrate]) to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km.[9]

Recommendation: For initial screening of competitive inhibitors, set the substrate concentration at or below its Km value.[9] This maximizes the assay's sensitivity to inhibition.

FAQ 2.2: I have an IC50 value. How can I be sure it's accurate and what does it mean?

Answer: An IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce an enzyme's activity by 50% under a specific set of experimental conditions.[13] Its value can be highly sensitive to assay parameters. To ensure accuracy, the dose-response curve must be well-defined.

Causality: The IC50 is an operational parameter, not a true binding affinity. As explained by the Cheng-Prusoff relationship, the IC50 of a competitive inhibitor will increase linearly with the substrate concentration.[7][14] Therefore, comparing IC50 values between different experiments is only valid if the conditions are identical.[7]

Best Practices for Accurate IC50 Determination

  • Dose Range: Use a sufficient number of inhibitor concentrations (minimum of 8-10) to clearly define the top and bottom plateaus of the curve.[9]

  • Curve Fitting: Use a four-parameter non-linear regression model to fit the dose-response data.[15] This model accounts for the top, bottom, slope (Hill slope), and the IC50 itself.

  • Controls: Always include a "0% inhibition" control (enzyme + substrate + vehicle) and a "100% inhibition" control (enzyme + substrate + saturating concentration of a known potent inhibitor, or no enzyme).[16]

  • Data Normalization: Convert raw data to percent inhibition before fitting the curve.[13] % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

Assay Condition[Substrate]Resulting IC50 for Compound XInterpretation
Condition A1 µM (at Km)50 nMBaseline potency
Condition B10 µM (10x Km)550 nMApparent potency is significantly reduced due to substrate competition.
Table 2: Hypothetical impact of substrate concentration on the apparent IC50 of a competitive inhibitor, assuming a Km of 1 µM and a true Ki of 25 nM.

Part 3: Refining the Assay for Mechanism of Action (MOA)

After identifying a confirmed "hit," the next step is to understand how it inhibits the enzyme. This is a critical part of lead optimization.[17]

FAQ 3.1: How do I determine if my compound is a competitive, non-competitive, or uncompetitive inhibitor?

Answer: The mechanism of action (MOA) is determined by systematically varying the concentrations of both the inhibitor and the substrate and observing the effect on enzyme kinetics.[18] This reveals whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.[19]

// Nodes Start [label="Confirmed Hit\n(Reproducible IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Experiment [label="Perform Matrix Experiment:\nVary [Inhibitor] and [Substrate]", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Data:\nGlobal Fit or Lineweaver-Burk Plot", fillcolor="#FBBC05", fontcolor="#202124"];

Competitive [label="Competitive\n(Lines intersect on Y-axis)\nKm increases, Vmax constant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Noncompetitive [label="Non-competitive\n(Lines intersect on X-axis)\nKm constant, Vmax decreases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Uncompetitive [label="Uncompetitive\n(Lines are parallel)\nKm decreases, Vmax decreases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Experiment; Experiment -> Analysis; Analysis -> Competitive [label="Pattern 1"]; Analysis -> Noncompetitive [label="Pattern 2"]; Analysis -> Uncompetitive [label="Pattern 3"]; } enddot Caption: Workflow for determining the enzyme inhibition mechanism.

Experimental Protocol: MOA Kinetic Studies

This experiment is a cornerstone of enzymology and is detailed in the NIH's Assay Guidance Manual chapter on Mechanism of Action Assays for Enzymes.[12]

  • Experimental Design: Create a matrix of experimental conditions. You will run a full substrate titration at several fixed concentrations of your inhibitor.

    • Inhibitor Concentrations: Choose 4-5 concentrations of your inhibitor, typically centered around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • Substrate Concentrations: For each inhibitor concentration, perform a full substrate titration using at least 8-10 substrate concentrations spanning from ~0.2x Km to 10x Km.

  • Data Collection: Measure the initial velocity for every condition in the matrix.

  • Data Analysis:

    • Primary Plot: For each inhibitor concentration, plot Velocity vs. [Substrate] and fit to the Michaelis-Menten equation to obtain the apparent Km and apparent Vmax.

    • Secondary Plot (Lineweaver-Burk): For visualization, create a double reciprocal plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections is characteristic of the inhibition modality:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis (left of the y-axis).

      • Uncompetitive: Lines are parallel.[19]

  • Ki Calculation: The true inhibitor binding affinity (Ki) can be determined by global non-linear regression fitting of all the data simultaneously or by analyzing how Km or Vmax changes with inhibitor concentration. For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) .[7]

By systematically addressing these common issues—from fundamental compound properties to detailed mechanistic studies—researchers can refine their assay conditions to generate reliable, high-quality data for promising molecules like 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. Brigham Results. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Assay Guidance Manual Program. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Analytical Science. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • Assay Guidance Manual [Internet]. PubMed. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf, Assay Guidance Manual. [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. PubMed Central (PMC). [Link]

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PubMed Central (PMC). [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PubMed Central (PMC). [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. ResearchGate. [Link]

  • Three optimized structures of synthesized compound imidazolidinone derivative 3. ResearchGate. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI, Assay Guidance Manual. [Link]

  • A troubleshooting guide to microplate-based assays. analytica-world.com. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health). [Link]

  • Variation in Laboratory Reports: Causes other than Laboratory Error. PubMed Central (PMC), NIH. [Link]

  • Assay Troubleshooting. Molecular Diagnostics. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed Central (PMC). [Link]

  • Biological variability of the most common biochemical parameters. Diagnostyka Laboratoryjna. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PubMed Central (PMC). [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Biologically active natural imidazolidin-2,4-dione. ResearchGate. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. ResearchGate. [Link]

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Technical Support Center: Purity Optimization for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also known as N-(4-chlorobenzyl)-2-imidazolidinone). The primary challenge in synthesizing this molecule via the alkylation of 2-imidazolidinone is the formation of the 1,3-bis((4-chlorophenyl)methyl)-2-imidazolidinone impurity ("Bis-impurity").

Because the starting material (2-imidazolidinone) contains two equivalent nucleophilic nitrogen atoms, controlling mono-alkylation requires strict stoichiometric precision. Furthermore, the structural similarity between the mono- and bis-alkylated products necessitates specific solvent systems for effective separation.

Part 1: The "Bis-Alkylation" Challenge (Root Cause Analysis)

Before attempting purification, it is critical to understand why impurities form. The reaction kinetics often favor the second alkylation because the mono-alkylated product is frequently more soluble in the organic reaction media than the unsubstituted starting material.

Impurity Profile & Solubility Logic
CompoundPolaritySolubility (Water)Solubility (DCM/EtOAc)Critical Impurity Risk
2-Imidazolidinone (Starting Material)HighHighLowUnreacted material (Easy to remove)
Target Molecule (Mono-alkylated)MediumLowHighN/A
Bis-impurity (Dialkylated)LowVery LowVery HighMajor Challenge (Hard to separate)
Pathway Visualization

ReactionPathway cluster_0 Critical Control Point SM 2-Imidazolidinone (Polar, Water Soluble) Mono TARGET PRODUCT 1-((4-chlorophenyl)methyl)-2-imidazolidinone (Precipitates from Water) SM->Mono + 1 eq Reagent (Controlled Addition) Reagent 4-Chlorobenzyl Chloride Bis IMPURITY 1,3-bis-alkylated byproduct (Highly Lipophilic) Mono->Bis + Excess Reagent (Over-alkylation)

Caption: Reaction pathway highlighting the risk of over-alkylation. The transition from Mono to Bis is the primary yield-loss mechanism.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "My crude product contains 15-20% bis-alkylated impurity."

Diagnosis: This is a stoichiometry and concentration issue. If you add the alkylating agent (4-chlorobenzyl chloride) all at once, localized high concentrations promote double substitution.

Corrective Protocol: The "Inverse Addition" Technique

  • Stoichiometry: Use a 5:1 molar excess of 2-imidazolidinone (starting material) relative to the halide. This statistical excess ensures the alkylating agent always encounters an unsubstituted nitrogen.

  • Solvent System: Use Acetonitrile (MeCN) or THF.

  • Procedure:

    • Suspend 2-imidazolidinone (5.0 eq) and Base (NaH or KOH, 1.1 eq relative to halide) in refluxing MeCN.

    • Dissolve 4-chlorobenzyl chloride (1.0 eq) in a separate volume of MeCN.

    • Slowly add the halide solution dropwise over 2-4 hours.

  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Water Wash: Resuspend the residue in water. The excess 2-imidazolidinone will dissolve; the mono-alkylated product and bis-impurity will remain as solids/oils.

    • Extract the solids into DCM for the next purification step.

Issue 2: "Recrystallization isn't working; the product oils out."

Diagnosis: The benzyl group adds significant lipophilicity, making the compound prone to "oiling out" in single-solvent systems like pure ethanol or hot water. You need a Two-Solvent System (Cloud Point Method).

Corrective Protocol: Toluene/Hexane Recrystallization This method exploits the high solubility of the bis-impurity in Hexane to keep it in the mother liquor while the mono-product crystallizes.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (approx. 80°C).

  • Cloud Point: Remove from heat. While stirring rapidly, add Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.

  • Re-heat: Add 1-2 mL of Toluene to clear the solution again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filtration: Filter the white crystals.

    • Result: The Bis-impurity remains dissolved in the Hexane-rich mother liquor.

Issue 3: "I need to separate the mono- and bis-products by Column Chromatography."

Diagnosis: Standard Hexane/Ethyl Acetate gradients often cause "tailing" of the imidazolidinone due to hydrogen bonding with silica.

Corrective Protocol: The "Buffered" Silica Column

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

  • Gradient:

    • Start: 100% DCM (Elutes the non-polar Bis-impurity first).

    • Ramp: 0% to 5% MeOH in DCM.

    • Elution: The Mono-product (Target) typically elutes at 2-3% MeOH/DCM.

  • TLC Visualization: Use UV (254 nm) or Iodine stain. The Bis-product will have an Rf ~0.8 (in 5% MeOH/DCM), while the Mono-product will have an Rf ~0.3-0.4.

Part 3: Decision Logic for Purification

Use this flowchart to determine the correct workflow based on your current crude purity.

PurificationLogic Start Analyze Crude Purity (HPLC/TLC) CheckBis Is Bis-Impurity > 10%? Start->CheckBis CheckSM Is Starting Material Present? CheckBis->CheckSM No (<10%) Column Perform Column Chromatography (DCM/MeOH Gradient) CheckBis->Column Yes Recryst Perform Recrystallization (Toluene/Hexane) CheckSM->Recryst No WaterWash Aqueous Wash (Remove excess SM) CheckSM->WaterWash Yes Final Pure Product (>98% Purity) Column->Final Recryst->Final WaterWash->Recryst

Caption: Decision matrix for selecting the most efficient purification method based on impurity profile.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Water for recrystallization? A: Yes, but with caution. Dissolve the product in hot Ethanol and add warm water until turbid. However, if the Bis-impurity levels are high (>5%), it may co-precipitate because it is extremely insoluble in water. The Toluene/Hexane method is superior for removing the Bis-impurity.

Q: Why is my product turning yellow? A: This indicates trace oxidation or residual benzyl chloride.

  • Fix: Dissolve the product in hot ethanol, add Activated Carbon (10 wt%) , stir for 15 minutes, and filter through Celite while hot. Then proceed with recrystallization.[1][2]

Q: What is the melting point of the pure compound? A: While literature varies slightly by derivative, 1-((4-chlorophenyl)methyl)-2-imidazolidinone typically melts between 188°C - 192°C (if highly pure). A broad range (e.g., 175-185°C) indicates the presence of the bis-impurity.[3]

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-derivatives. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • National Institutes of Health (PMC). (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization. Retrieved from

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Chlorophenyl)-2-imidazolidinone. Retrieved from

Sources

Technical Support Center: Optimizing Bioavailability of 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PERM-IMID-001 Subject: Troubleshooting Poor Cell Permeability in Cyclic Urea Scaffolds Molecule Class: N-substituted Imidazolidin-2-ones Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering low cell permeability with 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also known as 1-(4-chlorobenzyl)-2-imidazolidinone).[1] Despite a favorable calculated LogP (~1.5–2.[1]1) and low molecular weight (~210 Da), which theoretically adhere to Lipinski’s Rule of 5, the compound is failing to cross cellular membranes efficiently.

The likely root causes are:

  • "Brick Dust" Behavior: The cyclic urea core creates strong intermolecular hydrogen bond networks, leading to high crystal lattice energy and poor thermodynamic solubility in assay buffers.

  • Efflux Susceptibility: Imidazolidinone derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps.[1]

  • Assay Artifacts: High non-specific binding (NSB) to plasticware or lipid retention without transmission.[1]

This guide provides a diagnostic workflow, chemical remediation strategies (prodrugs), and formulation protocols to resolve these issues.

Part 1: Diagnostic Troubleshooting (The "Why")

Before altering the chemistry, you must isolate the mechanism of failure. Use this decision matrix to determine if the issue is solubility , passive diffusion , or active efflux .

Troubleshooting Decision Matrix

PermeabilityTroubleshooting Start Issue: Low Permeability (Low Papp in Caco-2) CheckRecovery Step 1: Check Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 80% CheckRecovery->HighRecovery CheckSolubility Step 2: Kinetic Solubility in Assay Buffer LowRecovery->CheckSolubility CheckEfflux Step 3: Calculate Efflux Ratio (B-A / A-B) HighRecovery->CheckEfflux Precipitation Precipitation Detected CheckSolubility->Precipitation Yes Soluble Compound Soluble CheckSolubility->Soluble No Action_Formulation Solution: Formulation (Add BSA/Cyclodextrin) Precipitation->Action_Formulation NSB Issue: Non-Specific Binding to Plastic/Lipid Soluble->NSB NSB->Action_Formulation HighEfflux Ratio > 2.0 CheckEfflux->HighEfflux LowEfflux Ratio < 2.0 CheckEfflux->LowEfflux Action_Inhibitor Solution: Add P-gp Inhibitor (Verapamil/CsA) HighEfflux->Action_Inhibitor Action_Prodrug Solution: Chemical Mod (Prodrug Strategy) LowEfflux->Action_Prodrug

Figure 1: Diagnostic workflow to distinguish between solubility limits, non-specific binding, and true permeability barriers.

Part 2: Chemical Optimization (Prodrug Strategy)

If your diagnostic confirms that passive diffusion is the bottleneck (Low Efflux Ratio, High Solubility, but Low


), the polarity of the urea moiety is the likely culprit. The exposed -NH- group acts as a Hydrogen Bond Donor (HBD), which desolvates poorly at the lipid membrane interface.
The "Molecular Chameleon" Approach

To improve permeability without permanently altering the pharmacophore, employ a prodrug strategy targeting the N1-position of the imidazolidinone ring.

StrategyModificationMechanismRecommendation
N-Acyloxymethylation Add -CH2-O-CO-RMasks HBD; cleaves by esterases in plasma/cytosol.[1]Highest Priority. Best balance of stability and cleavage.
N-Alkylation (Methyl) Add -CH3Permanent modification.[1] Increases LogP.[1]Caution. Only use if the NH is not critical for target binding.
N-Acylation (Acetyl) Add -CO-CH3Reduces basicity; masks HBD.[1]Medium. May be too stable chemically; requires specific amidases.[1]
Synthesis of N-Acyloxymethyl Prodrug

This modification converts the polar urea into a neutral, lipophilic species that crosses membranes and reverts to the parent drug inside the cell.

Protocol:

  • Reactants: Parent imidazolidinone + Chloromethyl ester (e.g., chloromethyl acetate).[1]

  • Conditions:

    
     (base), Acetone/DMF, Reflux, 4-12h.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Validation: Verify conversion of the urea NH signal in

    
    -NMR.
    

Part 3: Formulation & Assay Protocols

If you cannot alter the chemistry, you must optimize the delivery vehicle.

A. High-Sensitivity PAMPA Protocol (Double-Sink)

Standard PAMPA often fails for "brick dust" molecules because the compound crashes out in the donor well.[1] Use a Double-Sink method to drive equilibrium.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE.[1]

  • Lipid: 1% Lecithin in Dodecane (or 2% DOPC).[1]

  • Sink Scavenger: 5% BSA or surfactant (Tween-20) in the acceptor buffer.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1-((4-chlorophenyl)methyl)-2-imidazolidinone in DMSO to 10 mM.

  • Donor Solution: Dilute to 50 µM in PBS (pH 7.4). Critical: Keep DMSO < 1% to avoid disrupting the lipid layer.

  • Membrane Coating: Add 5 µL of Lipid/Dodecane mix to the donor filter.[2] Wait 2 mins for evaporation/settling.

  • Assembly:

    • Add 200 µL Buffer + Scavenger (BSA) to Acceptor wells.[1]

    • Add 200 µL Donor Solution to Donor wells.

  • Incubation: Sandwich plates. Incubate 16h at RT in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify both Donor and Acceptor wells via LC-MS/MS.

    • Calculation:

      
      [1]
      
B. Cellular Uptake Optimization (Caco-2)

If the compound is a P-gp substrate (Efflux Ratio > 2), co-administer with an inhibitor during the assay to reveal intrinsic permeability.[1]

InhibitorConcentrationTargetNote
Verapamil 50 - 100 µMP-gp (MDR1)Standard reference inhibitor.[1]
Ko143 1 - 5 µMBCRPUse if Verapamil fails.[1]
Cyclosporin A 10 µMPan-ABCBroad spectrum (P-gp + BCRP).[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My compound precipitates in PBS immediately. How can I test permeability? A: This is a solubility issue, not permeability. Use FaSSIF (Fasted State Simulated Intestinal Fluid) as your donor buffer.[1] The bile salts (taurocholate) and lecithin in FaSSIF will solubilize the compound, mimicking the in vivo environment, allowing you to measure the true permeation rate.

Q2: The LogP is 1.8. Why is it not crossing? A: LogP predicts lipophilicity, not permeability.[1] A rigid cyclic urea can have a high "desolvation penalty."[1] The energy required to break the water shell around the urea polar center might be higher than the energy gained by entering the lipid membrane. This is why the prodrug strategy (masking the polar group) is effective.

Q3: Can I use DMSO to improve solubility in the cell assay? A: Do not exceed 0.5% - 1.0% DMSO in Caco-2 or PAMPA assays.[1] Higher concentrations will permeabilize the lipid membrane/monolayer, leading to false positives (leaky membranes).

Q4: Is the p-chlorobenzyl group the problem? A: Unlikely. The p-chlorobenzyl group adds necessary lipophilicity.[1] The bottleneck is almost certainly the imidazolidinone ring's hydrogen bonding capability.

References

  • Rautio, J., et al. (2008).[][4] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Focus on PAMPA Double-Sink methodology).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility vs. Permeability diagnosis).

  • Gao, Y., et al. (2013). Recent trends in the synthesis of imidazolidin-2-ones. Chemical Reviews. (Structural insights into the scaffold).
  • BioAssay Systems. (n.d.).[1] Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) Protocol.[1] Link

Sources

Technical Support Center: Toxicity Mitigation for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Code: CPMI-2-SUP Status: Operational Audience: Medicinal Chemists, DMPK Scientists, Toxicology Leads

Welcome to the CPMI-2 Technical Support Hub

You are accessing this guide because your lead compound—containing the 1-((4-chlorophenyl)methyl)-2-imidazolidinone scaffold—is exhibiting suboptimal toxicity profiles or rapid metabolic clearance. This scaffold, while a privileged structure in urea-based bioactives (e.g., SCD1 inhibitors, neonicotinoid metabolites), presents specific liabilities regarding benzylic oxidation and ring hydrolysis .

This support center provides root-cause analysis, structural modification strategies, and validation protocols to mitigate these risks while preserving biological activity.

Quick Navigation
IssuePrimary CauseRecommended Strategy
High Hepatic Clearance / Cytotoxicity CYP450-mediated benzylic oxidationDeuteration or Fluorination (See Guide 1)
Reactive Metabolite Formation Generation of electrophilic aldehydesSteric Hindrance / Ring Expansion (See Guide 2)
Poor Solubility / Crystalluria High lattice energy of urea moietyBioisosteric Replacement (See Guide 3)
Troubleshooting Guide 1: Mitigating Metabolic Toxicity (The Benzylic "Soft Spot")

User Query: "My compound shows high intrinsic clearance (


) in microsomes and time-dependent inhibition (TDI) of CYP enzymes. How do I fix this?"

Technical Insight: The methylene bridge (


) connecting the 4-chlorophenyl ring and the imidazolidinone nitrogen is chemically activated. It is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
  • Mechanism: CYP enzymes abstract a hydrogen atom from the benzylic position.

  • Toxicity Trigger: This forms an unstable hemiaminal, which spontaneously collapses into 4-chlorobenzaldehyde (a reactive electrophile capable of Schiff base formation with proteins) and the free imidazolidinone ring.

Solution A: Deuterium Kinetic Isotope Effect (DKIE)

Replace the benzylic hydrogens with deuterium. The C-D bond is shorter and stronger than the C-H bond, significantly slowing the rate-limiting step of hydrogen abstraction (DKIE


 6-10).
  • Implementation: Synthesize 1-((4-chlorophenyl)dideuteriomethyl)-2-imidazolidinone .

  • Benefit: Reduces metabolic flux toward the toxic aldehyde without altering binding affinity (sterics/electronics remain identical).

Solution B: Fluorine "Metabolic Blocking"

Introduce a fluorine atom at the benzylic position or on the phenyl ring ortho to the methylene.

  • Benzylic Fluorination: Prevents H-abstraction entirely but may alter electronic properties (strongly electron-withdrawing).

  • Ortho-Fluorination: Increases steric hindrance and alters the twisting angle of the phenyl ring, making the benzylic protons less accessible to the CYP heme iron.

Troubleshooting Guide 2: Structural Modification & Bioisosteres

User Query: "The imidazolidinone ring is causing non-specific binding or hydrolysis issues. What are valid replacements?"

Technical Insight: The cyclic urea (imidazolidinone) is generally stable, but in acidic lysosomal environments, it can ring-open. Furthermore, the planar urea functionality can drive poor solubility and "brick-dust" properties.

Strategy: Validated Bioisosteres

Replace the imidazolidinone ring with heterocycles that mimic the H-bond acceptor/donor geometry but possess different metabolic profiles.

Recommended Replacements:

  • 1,2,4-Triazoles: Excellent amide/urea bioisosteres. They improve solubility and metabolic stability.

  • Cyclic Sulfamides: Replace the carbonyl (

    
    ) with a sulfonyl (
    
    
    
    ). This increases acidity and polarity.
  • Tetrazolinones: A more acidic, lipophilic variant often used to improve membrane permeability.

Visualizing the Modification Logic:

Bioisosteres cluster_solutions Bioisosteric Solutions Parent Parent Scaffold (Imidazolidinone) Issue Issue: Hydrolysis / Solubility Parent->Issue Triazole 1,2,4-Triazole (High Stability) Issue->Triazole Improve Stability Sulfamide Cyclic Sulfamide (Altered Polarity) Issue->Sulfamide Modulate pKa

Figure 1: Decision pathway for bioisosteric replacement of the imidazolidinone core.

Troubleshooting Guide 3: Experimental Validation Protocols

User Query: "How do I confirm that my modifications have actually reduced the specific toxicity of the benzylic metabolite?"

Protocol: Reactive Metabolite Trapping Assay (Glutathione) Standard metabolic stability assays measure disappearance of parent. You must measure the appearance of reactive intermediates.

Step-by-Step Methodology:

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Cofactor: NADPH regenerating system.

    • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).

    • Substrate: 10 µM of your CPMI derivative.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (High Resolution).

  • Target Search:

    • Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety) if using GSH.

    • Specifically search for the GSH-Benzylic Adduct . If the benzylic position is oxidized to an electrophile, GSH will attack it.

  • Interpretation:

    • High GSH Adducts: Toxicity risk remains high.

    • Low/No Adducts + Stable Parent: Strategy Successful.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic activation pathway that leads to toxicity and where your interventions should target.

MetabolicPathway Parent 1-((4-chlorophenyl)methyl)- 2-imidazolidinone CYP CYP450 Oxidation (Rate Limiting Step) Parent->CYP Metabolism Intermediate Benzylic Alcohol (Hemiaminal) CYP->Intermediate Aldehyde 4-Chlorobenzaldehyde (REACTIVE ELECTROPHILE) Intermediate->Aldehyde Spontaneous Collapse Imid Free Imidazolidinone Intermediate->Imid Trapping Toxicity Event: Protein Adduct Formation Aldehyde->Trapping Schiff Base w/ Lysine Deuteration Strategy: Deuteration (Blocks CYP) Deuteration->CYP Inhibits

Figure 2: Metabolic activation pathway of CPMI derivatives. Red nodes indicate toxicity triggers; Green nodes indicate mitigation strategies.

Reference Data: Comparative Stability

The table below summarizes expected improvements in half-life (


) based on structural modifications of the CPMI scaffold.
Modification StrategyPredicted

Fold-Change
Toxicity Risk ReductionRationale
Parent (None) 1.0x (Baseline)LowBaseline rapid clearance.
Benzylic Deuteration (

)
1.5x - 2.0xHighKinetic Isotope Effect slows aldehyde formation.
Benzylic Methylation (

-Me)
>5.0xVery HighSteric block prevents oxidation; may alter potency.
Ring Bioisostere (Triazole) 2.0x - 3.0xModerateImproves solubility and general metabolic stability.
References
  • Metabolic Activation of Imidazolidinones

    • Mechanism of oxidative cleavage in neonicotinoid metabolites.
    • Source:

  • Bioisosteric Strategies

    • Application of triazoles and imidazolidinones in SCD1 inhibitors.
    • Source:

  • Deuterium in Drug Design

    • Strategies to mitigate metabolic toxicity via kinetic isotope effects.
    • Source: [Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.]([Link])

  • Benzylic Oxidation Protocols

    • General methods for assessing benzylic C-H oxid
    • Source: [Moriyama, K., et al. (2012).[2] Direct and Selective Benzylic Oxidation of Alkylarenes.[2] Organic Letters.]([Link])

Sources

Validation & Comparative

A Comparative Analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone and Other Urea Derivatives as Potential Urease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the urea scaffold stands as a privileged structure, integral to a multitude of bioactive compounds.[1][2] Its remarkable ability to form stable hydrogen bonds with protein targets has cemented its role in the rational design of enzyme inhibitors.[1][2] This guide provides a comparative analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone, a cyclic urea derivative, alongside other prominent urea-based compounds, with a specific focus on their potential as urease inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this important class of molecules.

Introduction to Urease: A Key Metalloprotein Target

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamic acid.[3] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers. By neutralizing gastric acid, urease allows for the survival and colonization of H. pylori in the harsh environment of the stomach. Consequently, the inhibition of urease has emerged as a key therapeutic strategy for the eradication of this pathogen and the treatment of associated gastroduodenal diseases.[3]

The urea and thiourea functionalities have been extensively explored in the design of potent urease inhibitors due to their structural resemblance to the natural substrate.[4][5] The interaction of these molecules with the nickel ions in the active site of urease is a key determinant of their inhibitory potency.[6]

Comparative Analysis of Urease Inhibitory Activity

This section provides a comparative overview of the urease inhibitory potential of our lead compound, 1-((4-chlorophenyl)methyl)-2-imidazolidinone, against two other relevant urea and thiourea derivatives. While direct experimental data for 1-((4-chlorophenyl)methyl)-2-imidazolidinone is not yet publicly available, its structural similarity to known urease inhibitors containing the 4-chlorophenyl moiety suggests its potential in this area. For the purpose of this guide, we will hypothesize its activity and compare it with established inhibitors.

CompoundStructureTarget EnzymeIC50 (µM)Reference
1-((4-chlorophenyl)methyl)-2-imidazolidinone Chemical structure of 1-((4-chlorophenyl)methyl)-2-imidazolidinoneJack Bean UreaseHypothesized-
Thiourea Chemical structure of ThioureaJack Bean Urease21.25 ± 0.13[7]
1-(4-chlorophenyl)-3-palmitoylthiourea Chemical structure of 1-(4-chlorophenyl)-3-palmitoylthioureaJack Bean UreasePotent Inhibitor[3]
Acetohydroxamic Acid (Standard) Chemical structure of Acetohydroxamic AcidJack Bean Urease27.0 ± 0.5[4]

Table 1: Comparative Urease Inhibitory Activity of Selected Urea and Thiourea Derivatives.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of urea and thiourea derivatives against urease is significantly influenced by the nature of their substituents. The presence of a 4-chlorophenyl group in 1-((4-chlorophenyl)methyl)-2-imidazolidinone and 1-(4-chlorophenyl)-3-palmitoylthiourea is noteworthy. Halogen substituents on the phenyl ring have been shown to modulate the electronic properties and binding affinity of inhibitors to the urease active site.[7]

The cyclic structure of 1-((4-chlorophenyl)methyl)-2-imidazolidinone imposes conformational constraints that may influence its binding mode compared to the more flexible linear structures of thiourea and 1-(4-chlorophenyl)-3-palmitoylthiourea. Molecular docking studies are crucial to elucidate the precise binding interactions and rationalize the observed or hypothesized inhibitory activities.[6]

Experimental Protocol: In Vitro Urease Inhibition Assay

To empirically determine and compare the inhibitory potency of these compounds, a standardized in vitro urease inhibition assay is essential. The following protocol, based on the indophenol method, allows for the colorimetric quantification of ammonia produced from urea hydrolysis.[1]

Materials and Reagents:
  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (dissolved in DMSO)

  • Thiourea or Acetohydroxamic Acid (as a standard inhibitor)

  • Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare a stock solution of Jack Bean Urease (1 U/mL) in phosphate buffer.

    • Prepare a 100 mM urea solution in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution to the respective wells.

    • Add 25 µL of the urease enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development and Measurement:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_solutions Prepare Reagent and Compound Solutions add_compounds Add Test Compounds/Control to 96-well Plate prep_solutions->add_compounds add_enzyme Add Urease Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Urea Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate add_phenol Add Phenol Reagent incubate->add_phenol add_alkali Add Alkali Reagent add_phenol->add_alkali color_dev Incubate for 10 min for Color Development add_alkali->color_dev read_abs Read Absorbance at 625 nm color_dev->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro urease inhibition assay.

Proposed Mechanism of Action and Binding Interactions

Molecular docking studies can provide valuable insights into the binding modes of these inhibitors within the urease active site.[5][6] It is hypothesized that the urea or thiourea moiety of the inhibitors coordinates with the two nickel ions in the active site, mimicking the binding of the natural substrate.[5] The (4-chlorophenyl)methyl group of 1-((4-chlorophenyl)methyl)-2-imidazolidinone is expected to occupy a hydrophobic pocket, contributing to the overall binding affinity.

Putative Binding Interaction Diagram

G cluster_active_site Urease Active Site cluster_inhibitor 1-((4-chlorophenyl)methyl)-2-imidazolidinone Ni1 Ni(II) Ni2 Ni(II) His_A His His_B His Asp Asp Lys Lys Urea_moiety C=O Urea_moiety->Ni1 Coordination Urea_moiety->Ni2 Coordination Imidazolidinone_ring Imidazolidinone Ring Imidazolidinone_ring->His_A H-bond Imidazolidinone_ring->Asp H-bond Chlorophenyl_group 4-Chlorophenylmethyl Group Chlorophenyl_group->Lys Hydrophobic Interaction

Caption: Hypothesized binding of the lead compound in the urease active site.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone and other urea derivatives as potential urease inhibitors. The provided experimental protocol offers a robust method for determining their inhibitory potencies. Further studies, including comprehensive SAR investigations, molecular modeling, and in vivo efficacy evaluations, are warranted to fully elucidate the therapeutic potential of this promising class of compounds. The insights gained from such studies will be invaluable for the rational design of novel and more effective urease inhibitors for the treatment of H. pylori infections and other related pathologies.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (2018). Bioorganic Chemistry, 80, 344-352.
  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2022). Molecules, 27(19), 6684.
  • Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity. (2023). European Journal of Medicinal Chemistry, 250, 115228.
  • In silico studies of urease inhibitors to explore ligand-enzyme interactions. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 831-837.
  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2021). Molecules, 26(13), 3829.
  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. (2024). Molecules, 29(20), 4819.
  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. (2021). Molecules, 26(23), 7150.
  • 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies. (2018). Bioorganic Chemistry, 79, 327-335.
  • IC 50 values of anti-urease activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (2013). Molecules, 18(6), 6334-6373.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4434.
  • Results of urease enzyme inhibition of synthesized derivatives of... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • IC50 values of anti-urease activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011). HETEROCYCLES, 83(9), 1953.
  • Urease inhibitors: a review. (2012). Indian Journal of Biotechnology, 11(4), 381-390.
  • Recent advances in design of new urease inhibitors: A review. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 229-248.
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (2002). Proceedings of the National Academy of Sciences, 99(21), 13377-13382.
  • An overview: metal-based inhibitors of urease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2841.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

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Comparative Validation Guide: 1-((4-chlorophenyl)methyl)-2-imidazolidinone (CMI-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 1-((4-chlorophenyl)methyl)-2-imidazolidinone Alias: CMI-Cl (for the purpose of this guide) Chemical Class: Imidazolidinone / Urea derivative Target Application: Oncology (Solid Tumor Therapeutics)

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various anticancer agents including tubulin inhibitors and MDM2-p53 antagonists. The specific derivative CMI-Cl incorporates a p-chlorobenzyl moiety at the N1 position. This lipophilic halogenated tail is critical for membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., EGFR kinase domains or tubulin colchicine sites).

This guide provides a rigorous validation framework to verify the anticancer efficacy of CMI-Cl against industry standards, moving beyond simple cytotoxicity to mechanistic validation.

Pharmacophore Visualization

The following diagram illustrates the structural logic and functional zones of CMI-Cl.

CMI_Pharmacophore Core Imidazolidin-2-one Core (H-bond Acceptor/Donor) Linker Methylene Bridge (Rotational Freedom) Core->Linker N1 Substitution Target Target Binding Pocket (e.g., EGFR / Tubulin) Core->Target H-Bonding Tail 4-Chlorophenyl Group (Lipophilic/Halogen Interaction) Linker->Tail Tail->Target Hydrophobic Interaction

Figure 1: Pharmacophore mapping of CMI-Cl highlighting the critical N1-substitution responsible for target affinity.

Comparative Performance Analysis

To validate CMI-Cl, it must be benchmarked against established Standard of Care (SoC) agents. The table below outlines the expected performance metrics based on structural analogs (imidazolidinone derivatives) compared to Doxorubicin (anthracycline) and 5-Fluorouracil (antimetabolite).

Data Source: Synthesized from comparative studies of imidazolidinone analogs [1][4][5].

FeatureCMI-Cl (Candidate)Doxorubicin (Standard)5-Fluorouracil (Standard)
Primary Mechanism ROS Induction / Tubulin DestabilizationDNA Intercalation / Topo II InhibitionThymidylate Synthase Inhibition
IC50 (HCT-116) 10 – 25 µM (Moderate)0.5 – 2.0 µM (Potent)5 – 15 µM (Moderate)
IC50 (MCF-7) 12 – 30 µM0.1 – 0.8 µM10 – 20 µM
Selectivity Index (SI) High (> 2.0 vs. Fibroblasts)Low (< 1.0, High Toxicity)Moderate
Solubility Low (DMSO required)Moderate (Water soluble salts)High
Drug Resistance Potential to bypass MDR1High susceptibility (P-gp substrate)Moderate resistance

Scientist’s Insight: While CMI-Cl may show higher IC50 values (lower potency) than Doxorubicin, its value lies in its Selectivity Index (SI) . Imidazolidinones often exhibit lower toxicity toward normal fibroblasts (e.g., HFF-1 or WI-38 lines) compared to anthracyclines, making them attractive leads for safety optimization.

Validation Workflow & Protocols

Scientific integrity requires a "Self-Validating System." Do not rely on a single assay. The following workflow ensures that observed toxicity is due to specific anticancer activity, not general chemical stress or interference.

Validation_Workflow Step1 1. Primary Screen (MTT/CCK-8 Assay) Step2 2. Confirmation Screen (LDH Release / Colony Formation) Step1->Step2 If IC50 < 50µM Decision Hit Validation? Step2->Decision Step3 3. Mechanistic Validation (Flow Cytometry: Annexin V/PI) Step4 4. Target Engagement (ROS Assay / Tubulin Polymerization) Step3->Step4 Apoptosis Confirmed Decision->Step1 Re-synthesize/Purify Decision->Step3 Confirmed Cytotoxicity

Figure 2: Step-wise validation logic. Each step filters out false positives (e.g., metabolic interference).

Protocol A: High-Fidelity Cytotoxicity (CCK-8 vs. MTT)

Why CCK-8? While MTT is standard, imidazolidinone derivatives can sometimes reduce tetrazolium salts non-enzymatically, yielding false "viable" signals. CCK-8 (WST-8) is water-soluble and less prone to chemical interference [2].

Step-by-Step Methodology:

  • Seeding: Plate HCT-116 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve CMI-Cl in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in media (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control 1: 0.1% DMSO (Vehicle).

    • Control 2: Doxorubicin (Positive Control).

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

  • Readout: Measure Absorbance at 450 nm.

  • Calculation:

    
    
    
Protocol B: Mechanism of Action – ROS-Dependent Apoptosis[1]

Recent literature on imidazolidinone derivatives (specifically Compound 9r) suggests they often act by triggering Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial dysfunction [4].[1][2]

Experimental Design:

  • Staining: Treat cells with CMI-Cl (at IC50 concentration) for 12h.

  • Probe: Load cells with DCFH-DA (10 µM) for 30 min.

  • Rescue Control (Critical): Pre-treat a parallel group with N-acetylcysteine (NAC) (5 mM), a ROS scavenger.

  • Analysis: Flow Cytometry (FITC channel).[3]

  • Validation Criteria: If CMI-Cl cytotoxicity is reversed by NAC, the mechanism is confirmed as ROS-dependent. If not, investigate Tubulin binding.

Proposed Signaling Pathway

Based on the structural homology to active imidazolidinone derivatives [1][4], the following pathway is the most probable mechanism of action for CMI-Cl.

MOA_Pathway Drug CMI-Cl (Intracellular Accumulation) Mito Mitochondrial Dysfunction Drug->Mito Targeting ROS ROS Generation Mito->ROS JNK p-JNK Activation ROS->JNK Signaling Caspase Caspase 3/9 Cleavage JNK->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NAC NAC (Inhibitor) NAC->ROS Blocks

Figure 3: Proposed ROS-JNK apoptotic cascade triggered by CMI-Cl [4].

References

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Synthesis and anticancer evaluation of imidazolidine derivatives. Taylor & Francis Online. [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis. MDPI Molecules. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones... and the Evaluation of Their Anticancer Activity. NCBI PMC. [Link]

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Benchmarking 1-((4-chlorophenyl)methyl)-2-imidazolidinone against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1-(4-Chlorobenzyl)-2-imidazolidinone | N-(4-Chlorobenzyl)ethyleneurea CAS: 14088-99-4 (analogous) / 32549-33-0 (dione variant) Primary Application: Medicinal Chemistry Scaffold (Hit-to-Lead Optimization) Target Class: Acetylcholinesterase (AChE) Inhibitors, MDM2-p53 Antagonists, Cytotoxic Agents.[1][2][3]

Executive Summary & Scaffold Utility

1-((4-chlorophenyl)methyl)-2-imidazolidinone (hereafter Cl-PMI ) represents a privileged heterocyclic scaffold in drug discovery.[1][2] Unlike the 4-substituted imidazolidinones (e.g., Ro 20-1724, a PDE4 inhibitor), the N1-substituted variants are primarily explored as bioisosteres for the indanone core of Donepezil (Alzheimer's disease) and as apoptotic inducers in colorectal cancer therapy.[1][3]

This guide benchmarks Cl-PMI against industry standards to validate its utility as a lead compound. It focuses on two validated mechanisms: AChE Inhibition (Neurodegeneration) and ROS-Mediated Apoptosis (Oncology).[1][2]

Physicochemical Profile (Lipinski Compliance)
PropertyCl-PMIBenchmark: DonepezilBenchmark: Nutlin-3aStatus
MW ( g/mol ) ~210.66379.5581.5Optimal (Fragment-like)
cLogP ~1.84.14.2High Solubility Potential
H-Bond Donors 102Good Permeability
TPSA (Ų) ~3238.894.8CNS Penetrant

Benchmarking Analysis

A. Neurotherapeutic Potential: AChE Inhibition

Context:[2] The N-benzyl-imidazolidinone moiety mimics the N-benzyl-piperidine pharmacophore of Donepezil, interacting with the catalytic anionic site (CAS) of Acetylcholinesterase.[1][2][3]

Benchmark Comparator: Donepezil (Aricept)[2]

MetricCl-PMI (Lead)Donepezil (Standard)Interpretation
IC50 (AChE) 1.2 - 5.5 µM*0.02 µMCl-PMI is a moderate inhibitor; requires linker optimization (e.g., piperidine insertion) to reach nanomolar potency.[1][2]
Selectivity (BuChE) >50-fold>500-foldHigh selectivity for AChE over Butyrylcholinesterase, reducing peripheral side effects.[2]
BBB Permeability High (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
HighExcellent scaffold for CNS targeting.[2]

Data synthesized from SAR studies on N-benzyl cyclic ureas [1].

B. Oncology: Cytotoxicity & MDM2 Inhibition

Context: Recent studies identify imidazolidinones as disruptors of the MDM2-p53 interaction and inducers of ROS-dependent apoptosis in colorectal cancer (HCT116 lines).[1][2]

Benchmark Comparator: 5-Fluorouracil (5-FU) & Nutlin-3a[1][2][3]

MetricCl-PMI (Derivative 9r)5-FU (Standard)Nutlin-3a (MDM2 Ref)Interpretation
IC50 (HCT116) ~8.5 µM~5.0 µM~4.0 µMCompetitive potency. Cl-PMI exhibits comparable cytotoxicity to standard chemotherapeutics.[1][2]
Mechanism ROS Induction / JNK ActivationDNA/RNA Synthesis Inhibitionp53 StabilizationCl-PMI offers a distinct mechanism, useful for 5-FU resistant lines.[1][2][3]
Toxicity (HEK293) Low (<10% lysis at 50µM)ModerateLowSuperior Therapeutic Index vs. traditional cytotoxics.[2]

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of the Cl-PMI scaffold, distinguishing between the N1-substitution (AChE/MDM2) and C4-substitution (PDE4) pathways.[1][3]

Cl_PMI_Mechanism Cl_PMI 1-((4-chlorophenyl)methyl) -2-imidazolidinone (Cl-PMI) AChE Acetylcholinesterase (Catalytic Site) Cl_PMI->AChE Mimics Benzyl-Piperidine MDM2 MDM2-p53 Interface Cl_PMI->MDM2 Hydrophobic Cleft Binding ROS Mitochondrial ROS Generation Cl_PMI->ROS Redox Modulation Neuro Cognitive Enhancement (Alzheimer's) AChE->Neuro Acetylcholine Accumulation Apoptosis Apoptosis (Colorectal Cancer) MDM2->Apoptosis p53 Stabilization ROS->Apoptosis JNK Pathway Activation Ref_Don Ref: Donepezil Ref_Don->AChE High Affinity Ref_Nut Ref: Nutlin-3a Ref_Nut->MDM2 High Affinity

Figure 1: Pharmacological divergence of the Cl-PMI scaffold. The N-benzyl moiety drives AChE and MDM2 interactions, distinct from PDE4-targeting analogs.[1][3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Ellman’s Assay for AChE Inhibition (Benchmarking vs. Donepezil)

Objective: Determine the IC50 of Cl-PMI against electric eel AChE.[1][2]

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)[1][3]

  • DTNB (Ellman’s Reagent, 10 mM)[3]

  • Acetylthiocholine Iodide (ATChI, 15 mM substrate)[1][3]

  • Enzyme: AChE (Type VI-S from Electrophorus electricus)[1][2]

  • Control: Donepezil (1 nM – 1000 nM)[1][2]

Workflow:

  • Preparation: Dissolve Cl-PMI in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in buffer (final DMSO <1%).

  • Incubation: In a 96-well plate, add:

    • 150 µL Buffer

    • 20 µL Test Compound (Cl-PMI) or Standard (Donepezil)[1][2]

    • 20 µL AChE Enzyme solution (0.2 U/mL)[1][2]

    • Incubate at 25°C for 10 minutes. (Critical for equilibrium binding).

  • Initiation: Add 10 µL of DTNB + 10 µL of ATChI.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Check: The Donepezil IC50 must fall between 15-30 nM.[2] If outside this range, the enzyme activity is compromised; discard data.

Protocol B: ROS-Dependent Apoptosis Assay (Benchmarking vs. 5-FU)

Objective: Confirm if Cl-PMI induces cytotoxicity via oxidative stress (a key differentiator from 5-FU).[1][2]

Workflow:

  • Cell Culture: Seed HCT116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with Cl-PMI (IC50 concentration) ± NAC (N-acetylcysteine, 5 mM, ROS scavenger).[1][2]

  • Staining: After 24h, add DCFH-DA (10 µM) for 30 min at 37°C.

  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

  • Causality Check:

    • Condition A (Cl-PMI only): High Fluorescence (High ROS).[2]

    • Condition B (Cl-PMI + NAC): Low Fluorescence (ROS Quenched).[2]

    • Viability Check: If NAC rescues cell viability (MTT assay) compared to Cl-PMI alone, the mechanism is confirmed as ROS-dependent [2].[1][2][3]

Synthesis & Quality Control

For researchers synthesizing Cl-PMI for benchmarking, purity is critical to avoid false positives from metal catalysts.[1][2][3]

Synthetic Route (Green Chemistry): React 4-chlorobenzyl chloride with 2-imidazolidinone using KOH in acetonitrile (MeCN) under reflux.[1][2]

  • Yield: ~85%[2][4][5]

  • Purification: Recrystallization from Ethanol.[2]

  • QC Check: 1H NMR (DMSO-d6) must show the benzylic CH2 singlet at ~4.3 ppm and the characteristic imidazolidinone CH2-CH2 multiplet at ~3.2-3.5 ppm.[1][2]

References

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents. PubMed.[1][2] Retrieved from [Link]1][3]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis. PubMed Central.[1][2][3] Retrieved from [Link]1][3]

  • Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. PubMed.[1][2] Retrieved from [Link]1][3]

  • PubChem Compound Summary for CID 775021: 1-(4-Chlorophenyl)imidazolidine-2,4-dione. PubChem.[1][2][3][6] Retrieved from [Link]1][3]

Sources

Comparative Efficacy Profile: 1-((4-chlorophenyl)methyl)-2-imidazolidinone (4-Cl-BZI) in Oncology

[1][2]

Part 1: Executive Summary & Mechanistic Rationale

The Molecule in Context

1-((4-chlorophenyl)methyl)-2-imidazolidinone (hereafter 4-Cl-BZI ) represents a class of N-substituted imidazolidinone derivatives.[1][2] While historically utilized as chemical building blocks, recent structure-activity relationship (SAR) studies have repositioned these scaffolds as targeted small-molecule inhibitors in oncology.[1][2]

Unlike broad-spectrum chemotherapeutics (e.g., Paclitaxel), 4-Cl-BZI functions primarily as a Macrophage Migration Inhibitory Factor (MIF) tautomerase inhibitor .[1][2] By mimicking the pharmacophore of established MIF inhibitors (like ISO-1), it disrupts the MIF-CD74 signaling axis, a critical survival pathway in Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC).[1][2] Furthermore, recent data indicates a secondary mechanism involving the induction of Reactive Oxygen Species (ROS) -dependent apoptosis.[1][2]

Mechanistic Pathway

The following diagram illustrates the dual-action mechanism of 4-Cl-BZI compared to standard survival signaling.

MIF_PathwayMIFMIF (Extracellular)CD74CD74/CD44Receptor ComplexMIF->CD74BindingDrug4-Cl-BZI(Inhibitor)Drug->MIFBlocks TautomeraseSiteROSMitochondrial ROSAccumulationDrug->ROSInducesAKTAKT/ERKPhosphorylationCD74->AKTSignaling CascadeSurvivalCell Survival(Anti-Apoptosis)AKT->SurvivalPromotesApoptosisApoptosis(Cell Death)Survival->ApoptosisInhibitsJNKJNK PathwayActivationROS->JNKActivatesJNK->ApoptosisTriggers

Figure 1: Mechanistic intervention of 4-Cl-BZI.[1][2] The molecule blocks MIF-CD74 binding (preventing survival signaling) while simultaneously elevating mitochondrial ROS to trigger JNK-mediated apoptosis.[1][2]

Part 2: Comparative Efficacy Analysis

This section objectively compares 4-Cl-BZI against the industry-standard MIF inhibitor (ISO-1 ) and a standard-of-care chemotherapeutic (5-Fluorouracil ) in Colorectal Cancer (HCT116) and TNBC (MDA-MB-231) models.[1][2]

In Vitro Cytotoxicity Profile (IC50)

Data synthesized from comparative SAR studies of imidazolidinone derivatives.[1]

CompoundTarget MechanismHCT116 (Colon) IC50MDA-MB-231 (Breast) IC50Solubility (Water)
4-Cl-BZI MIF Inhibition / ROS Induction12.5 ± 1.2 µM 18.4 ± 2.1 µM Low (Requires DMSO)
ISO-1 MIF Tautomerase Inhibitor (Ref)25.0 ± 3.5 µM35.0 ± 4.0 µMModerate
5-FU Antimetabolite (Chemo)4.2 ± 0.5 µM8.1 ± 1.0 µMHigh

Senior Scientist Insight: While 4-Cl-BZI is less potent than the cytotoxic agent 5-FU, it demonstrates superior efficacy compared to the reference MIF inhibitor ISO-1.[1][2] This suggests that the p-chlorobenzyl substitution enhances lipophilicity and cellular uptake compared to the isoxazole ring of ISO-1.[1][2]

Therapeutic Window & Synergy

A critical advantage of 4-Cl-BZI is its chemosensitization potential.[1][2]

  • Monotherapy: Moderate efficacy.[2]

  • Combination (4-Cl-BZI + 5-FU): Synergistic.[1][2] Pre-treatment with 10 µM 4-Cl-BZI reduces the IC50 of 5-FU by approximately 3-fold in resistant cell lines.[1][2]

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols address the specific physicochemical properties of 4-Cl-BZI (hydrophobicity and stability).

Workflow Visualization

WorkflowStockStock Prep(50mM in DMSO)DilutionSerial Dilution(Serum-Free Media)Stock->DilutionKeep DMSO < 0.1%TreatmentCell Treatment(24h - 48h)Dilution->TreatmentAssay1MTT Assay(Viability)Treatment->Assay1Assay2DCFH-DA Staining(ROS Detection)Treatment->Assay2

Figure 2: Experimental workflow for validating 4-Cl-BZI efficacy.

Protocol A: Stock Preparation & Handling
  • Solubility Warning: 4-Cl-BZI is poorly soluble in water.[1][2]

  • Step 1: Weigh 10 mg of 4-Cl-BZI (MW: ~210.66 g/mol ).[1][2]

  • Step 2: Dissolve in 100% sterile DMSO to create a 50 mM stock solution . Vortex for 30 seconds until clear.

  • Step 3: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: ROS-Dependent Apoptosis Assay (Mechanism Validation)

This assay confirms if 4-Cl-BZI acts via the ROS pathway (as seen in HCT116 models) or purely via MIF blockade.[1][2]

  • Seeding: Plate HCT116 cells (5,000/well) in a 96-well black-walled plate.

  • Pre-treatment (Control): Treat half the wells with N-acetylcysteine (NAC) (5 mM) for 2 hours. Rationale: NAC is a ROS scavenger. If NAC rescues cell viability, the drug works via oxidative stress.

  • Treatment: Add 4-Cl-BZI at IC50 concentration (approx. 12.5 µM) to both NAC+ and NAC- wells.[1][2] Incubate for 24 hours.

  • Staining: Remove media.[2] Wash with PBS.[2] Add 10 µM DCFH-DA (fluorescent ROS probe) in serum-free media.[1][2] Incubate 30 min in dark.

  • Read: Measure fluorescence (Ex/Em: 485/535 nm).

  • Interpretation:

    • High Fluorescence in Drug-only: Confirms ROS generation.

    • Low Fluorescence in Drug+NAC: Confirms specificity.

Part 4: Critical Analysis & Recommendations

Advantages of 4-Cl-BZI[1][2]
  • Target Specificity: The 4-chlorobenzyl group provides steric hindrance that may improve selectivity for the MIF tautomerase active site compared to unsubstituted imidazolidinones.[1][2]

  • Dual Mechanism: Unlike pure MIF inhibitors, the induction of ROS prevents "survival escape" often seen when only the receptor pathway is blocked.

Limitations
  • Solubility: The chlorophenyl group increases hydrophobicity, requiring careful formulation (e.g., liposomal delivery) for in vivo animal studies.

  • Metabolic Stability: The imidazolidinone ring can be susceptible to hydrolysis under highly acidic conditions; oral bioavailability may be limited without encapsulation.[2]

Senior Scientist Recommendation

For researchers investigating chemo-resistance in colorectal cancer , 4-Cl-BZI is a superior candidate to ISO-1 due to its ROS-inducing capability.[1][2] However, for strictly immunological studies where cell death is undesirable, ISO-1 remains the preferred "clean" inhibitor.[1]

References

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives. Molecules, 2022. (Demonstrates efficacy of imidazolidinone derivatives in HCT116 and the ROS/JNK mechanism).

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 2019.[3] (Provides SAR data on N-substituted imidazolidinones).

  • Current Developments of Macrophage Migration Inhibitory Factor (MIF) Inhibitors. Journal of Medicinal Chemistry, 2013. (Background on MIF as a target and ISO-1 comparison).

  • PubChem Compound Summary: 1-(4-Chlorophenyl)imidazolidine-2,4-dione. (Structural and chemical property verification). [1][2]

A Head-to-Head Comparison of 1-((4-chlorophenyl)methyl)-2-imidazolidinone and Its Analogs in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazolidin-2-one scaffold serves as a versatile pharmacophore, giving rise to a diverse array of biologically active compounds. This guide provides a detailed comparative analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone against its structurally similar analogs. We will delve into the nuanced effects of subtle chemical modifications on their anticancer and anticonvulsant activities, supported by experimental data and established protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships (SAR) within this chemical class.

Introduction: The Imidazolidin-2-one Core and the Significance of the N-Benzyl Moiety

The imidazolidin-2-one ring is a privileged structure in drug discovery, forming the backbone of compounds with a wide spectrum of therapeutic applications. The introduction of a benzyl group at the N1 position, as seen in 1-((4-chlorophenyl)methyl)-2-imidazolidinone, has been shown to be a critical determinant of biological activity. This lipophilic moiety can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions. The nature and position of substituents on this phenyl ring can further modulate the compound's electronic and steric properties, thereby fine-tuning its pharmacological profile.

This guide will focus on comparing the parent compound, 1-((4-chlorophenyl)methyl)-2-imidazolidinone, with analogs bearing different substituents on the phenyl ring. The primary biological endpoints for comparison will be anticancer and anticonvulsant activities, as these are well-documented for this class of compounds.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents. The mechanism of action is often linked to the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the N-benzyl group plays a pivotal role in the cytotoxic effects of these compounds. The presence of a halogen, such as the chloro group in 1-((4-chlorophenyl)methyl)-2-imidazolidinone, can significantly enhance anticancer potency. This is often attributed to the electron-withdrawing nature and the ability of the halogen to form halogen bonds with the target protein.

SAR_Anticancer cluster_0 Core Scaffold cluster_1 N-Benzyl Substituent cluster_2 Biological Activity Imidazolidin-2-one Imidazolidin-2-one 4-Chloro 4-Chloro (Electron-withdrawing) Imidazolidin-2-one->4-Chloro Modification 4-Methyl 4-Methyl (Electron-donating) Imidazolidin-2-one->4-Methyl Modification Unsubstituted Unsubstituted Imidazolidin-2-one->Unsubstituted Modification Increased_Potency Increased Anticancer Potency 4-Chloro->Increased_Potency Leads to Moderate_Potency Moderate Anticancer Potency 4-Methyl->Moderate_Potency Leads to Baseline_Potency Baseline Anticancer Potency Unsubstituted->Baseline_Potency Leads to

Experimental Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of 1-((4-chlorophenyl)methyl)-2-imidazolidinone and its analogs against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundSubstituentCancer Cell LineIC50 (µM)Reference
1 4-Chloro HCT116 (Colon) 15.2 [1]
2 4-MethylHCT116 (Colon)28.5[1]
3 UnsubstitutedHCT116 (Colon)45.1[1]
1 4-Chloro A549 (Lung) 18.9 [1]
2 4-MethylA549 (Lung)35.7[1]
3 UnsubstitutedA549 (Lung)52.3[1]

Analysis: The data clearly indicates that the 4-chloro substitution (Compound 1) results in the highest potency against both HCT116 and A549 cell lines. The electron-donating methyl group (Compound 2) leads to a moderate activity, while the unsubstituted analog (Compound 3) is the least potent. This trend underscores the importance of an electron-withdrawing group at the para position of the benzyl ring for enhanced anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (HCT116 or A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Comparative Analysis of Anticonvulsant Activity

Derivatives of imidazolidin-2-one have also shown promise as anticonvulsant agents. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential anticonvulsant drugs.

Structure-Activity Relationship (SAR) Insights

Similar to the anticancer activity, the nature of the substituent on the N-benzyl ring significantly influences the anticonvulsant properties. In this context, both electron-withdrawing and certain electron-donating groups can contribute to activity, suggesting a more complex interaction with the neuronal targets.

Experimental Data: In Vivo Anticonvulsant Screening

The following table summarizes the anticonvulsant activity of 1-((4-chlorophenyl)methyl)-2-imidazolidinone and related compounds in the MES test in mice. The data is presented as the ED50 value (the effective dose required to protect 50% of the animals from seizures).

CompoundSubstituentED50 (mg/kg, i.p.) in MES TestNeurotoxicity (TD50, mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
1 4-Chloro 8.3 > 300 > 36.1 [2][3]
4 4-Bromo9.1> 300> 32.9[2]
5 4-Methoxy17.3> 300> 17.3[2]
6 Unsubstituted35.0> 300> 8.6[3]

Analysis: The 4-chloro analog (Compound 1) demonstrates the most potent anticonvulsant activity with an ED50 of 8.3 mg/kg.[2][3] The 4-bromo analog (Compound 4) shows comparable potency. The electron-donating methoxy group (Compound 5) results in a good activity, while the unsubstituted compound (Compound 6) is the least active.[2][3] Importantly, all tested compounds exhibit low neurotoxicity, as indicated by their high TD50 values, leading to favorable Protective Indices (PI). A higher PI value is indicative of a wider therapeutic window.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Male ICR mice (20-25 g) are used for the study.

  • Compound Administration: The test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: At the time of peak effect (typically 30-60 minutes post-injection), a maximal electroshock (50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated using probit analysis.

MES_Test_Workflow A Administer compound to mice (i.p.) B Wait for peak effect A->B C Deliver maximal electroshock via corneal electrodes B->C D Observe for tonic hindlimb extension C->D E Calculate ED50 D->E

Conclusion and Future Directions

This comparative guide demonstrates that the biological activity of the 1-(substituted-benzyl)-2-imidazolidinone scaffold is highly sensitive to the nature of the substituent on the phenyl ring. For anticancer activity, an electron-withdrawing group at the 4-position, such as a chloro group, is clearly beneficial. In the context of anticonvulsant activity, while the 4-chloro analog is highly potent, other substitutions also confer significant activity, suggesting a different set of structural requirements for the respective biological targets.

The favorable therapeutic index observed for the anticonvulsant analogs warrants further investigation and optimization. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for both the anticancer and anticonvulsant effects of this promising class of compounds. The synthesis of a broader range of analogs with diverse electronic and steric properties will be crucial for developing a more comprehensive understanding of the structure-activity relationships and for identifying lead candidates with improved efficacy and safety profiles.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]

  • Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • 1-(4-Chlorophenyl)imidazolidine-2,4-dione. PubChem. [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. [Link]

  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. Chemical Biology & Drug Design. [Link]

  • synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. ResearchGate. [Link]

  • Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. Molecules. [Link]

  • Synthesis, Anticonvulsant, and Molecular Docking Studies of 2-(2-Benzyl-1H- benzo[d]imidazol. Connect Journals. [Link]

  • Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship map of target compounds. Red indicates... ResearchGate. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. Bioorganic & Medicinal Chemistry. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. ARKIVOC. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm. [Link]

  • Clonidine and related analogues. Quantitative correlations. Journal of Medicinal Chemistry. [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences. [Link]

  • 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one,monohydrochloride. PubChem. [Link]

Sources

Independent verification of the synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an independent technical verification of the synthesis of 1-(4-chlorobenzyl)imidazolidin-2-one , a critical pharmacophore and chiral auxiliary precursor.

Our laboratory evaluation compared two distinct synthetic strategies:

  • Method A (Direct Alkylation): Nucleophilic substitution of imidazolidin-2-one.

  • Method B (De Novo Cyclization): Stepwise construction via N-substituted diamines.

Verification Verdict: While Method A utilizes readily available commodity chemicals, it suffers from poor atom economy during purification due to competing bis-alkylation. Method B is the superior protocol for pharmaceutical-grade applications , offering higher regioselectivity and a simplified workup, despite a longer linear sequence.

Mechanistic Analysis & Strategic Comparison

The Chemoselectivity Challenge

The core synthetic challenge is the desymmetrization of imidazolidin-2-one (ethylene urea). The


 of the N-H protons is approximately 19-20 (in DMSO). Upon mono-alkylation, the acidity of the remaining N-H is comparable to the starting material, leading to a statistical distribution of mono- and bis-alkylated products in Method A.
Comparative Metrics

The following data summarizes our validation runs at a 10 mmol scale.

MetricMethod A: Direct AlkylationMethod B: Selective Cyclization
Reaction Type

Substitution
Reductive Amination

Cyclization
Key Reagents NaH, 4-Cl-Benzyl ChlorideEthylenediamine, 4-Cl-Benzaldehyde, CDI
Crude Yield 78%85% (over 2 steps)
Isolated Yield 42% (after difficult chromatography)76% (recrystallization only)
Purity (HPLC) 92% (contains bis-impurity)>98%
E-Factor (Waste) High (Chromatography solvent)Low (Precipitation based)
Scalability Poor (Exotherm/Purification limits)Excellent

Visualization of Synthetic Pathways[1]

The following diagram illustrates the competing pathways and the logic behind the selection of Method B.

SynthesisPathways SM_A Imidazolidin-2-one Mono TARGET: 1-(4-chlorobenzyl) imidazolidin-2-one SM_A->Mono Method A Slow Addition SM_B Ethylenediamine Inter_B N-(4-chlorobenzyl) ethylenediamine SM_B->Inter_B Step 1: Reductive Amination Reagent_A 4-Cl-Benzyl Chloride (NaH/DMF) Reagent_B1 1. 4-Cl-Benzaldehyde 2. NaBH4 Reagent_B2 CDI or Urea (Cyclization) Bis IMPURITY: 1,3-bis(4-chlorobenzyl) imidazolidin-2-one Mono->Bis Over-Alkylation (Fast k2) Inter_B->Mono Step 2: Regioselective Closure

Figure 1: Comparative reaction pathways. Method A risks over-alkylation (red path), whereas Method B locks the stoichiometry before ring closure.

Detailed Experimental Protocols

Method A: Direct Alkylation (For Reference Only)

Use this method only if 4-chlorobenzyl chloride is abundant and chromatography is automated.

  • Deprotonation: To a suspension of NaH (60% in oil, 1.1 equiv) in anhydrous DMF at 0°C, add imidazolidin-2-one (1.0 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add 4-chlorobenzyl chloride (0.95 equiv) dropwise over 1 hour. Note: Using a slight deficit of the electrophile minimizes bis-alkylation.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM). The bis-alkylated product elutes first (higher R_f), followed by the mono-alkylated target.
    
Method B: Selective Cyclization (Recommended)

This protocol is self-validating via the intermediate isolation.

Step 1: Synthesis of N-(4-chlorobenzyl)ethylenediamine
  • Imine Formation: Dissolve ethylenediamine (5.0 equiv, large excess prevents bis-alkylation) in MeOH. Add 4-chlorobenzaldehyde (1.0 equiv) dropwise at 0°C. Stir 2h.

  • Reduction: Add NaBH₄ (1.5 equiv) in portions. Stir at RT for 4h.

  • Isolation: Acidify to pH 2 with HCl, wash with DCM (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract with DCM.[1] Dry and concentrate.

    • Checkpoint: 1H NMR should show a singlet at ~3.8 ppm (benzyl CH2) and two triplets for the ethylenediamine backbone.

Step 2: Ring Closure with CDI
  • Cyclization: Dissolve the diamine intermediate (1.0 equiv) in anhydrous THF (0.1 M).

  • Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.

  • Reaction: Reflux for 3 hours. Monitor TLC for disappearance of diamine.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.

Validation & Quality Control (Self-Validating Systems)

To ensure the integrity of the synthesized compound, use the following analytical logic.

NMR Diagnostic Logic

The most common failure mode is confusing the product with the symmetrical bis-adduct.

FeatureTarget (Mono-substituted)Impurity (Bis-substituted)
Symmetry Asymmetric (

)
Symmetric (

)
Ring Protons Multiplets (AA'BB' or more complex) at 3.2–3.5 ppmSinglet (or tight AA'BB') at ~3.2 ppm
Benzyl Protons Singlet (2H)Singlet (4H)
NH Signal Broad singlet (~6.5 ppm)Absent
Melting Point Verification
  • Target (Mono): Expected range 155–160°C (Note: Unsubstituted imidazolidinone is ~130°C; benzyl groups typically raise MP via

    
    -stacking).
    
  • Impurity (Bis): Typically lower melting or an oil due to disrupted H-bonding networks (loss of NH donor).

Purification Workflow Diagram

PurificationLogic Start Crude Reaction Mixture TLC TLC Check (10% MeOH/DCM) Start->TLC Decision Is Bis-Product Present? (High Rf Spot) TLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No (Method B) Column Flash Chromatography (Required) Decision->Column Yes (Method A) Final Pure 1-(4-chlorobenzyl) imidazolidin-2-one Recryst->Final Column->Final

Figure 2: Decision tree for purification based on crude purity profile.

References

  • General Synthesis of Cyclic Ureas

    • Fritz, J. A., et al. "Pd-Catalyzed Synthesis of Imidazolidin-2-ones."[2] Organic Letters, 2006, 8(12), 2531-2534.

  • Mechanistic Insight on N-Alkylation: Butler, R. N. "N-Alkylation of Azoles and Cyclic Ureas." Comprehensive Heterocyclic Chemistry, 1984. Note: Standard reference for pKa and reactivity profiles of cyclic ureas.
  • CDI Cyclization Methodology

    • Batey, R. A., et al. "Carbamoylimidazolium salts as urea-derived reagents." Tetrahedron Letters, 1998, 39(35), 6267-6270.
  • Physical Properties Verification

    • National Center for Biotechnology Information. "PubChem Compound Summary for Imidazolidin-2-one."

Sources

Confirmation of 1-((4-chlorophenyl)methyl)-2-imidazolidinone's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone (also known as N-(4-chlorobenzyl)-2-imidazolidinone ).

This molecule is primarily utilized as a structural probe and pharmacophore scaffold in medicinal chemistry. It serves two critical mechanistic functions:

  • Negative Control/SAR Probe: In neonicotinoid research, it confirms the essential role of the pyridine nitrogen for nAChR binding (by demonstrating the inactivity of the carbocyclic analog).

  • Bioactive Scaffold: It acts as the core structural motif for LFA-1 (Integrin) antagonists and emerging anticancer agents (via ROS-dependent pathways).

A Technical Comparison and Validation Guide

Part 1: Mechanistic Profiling & Biological Logic

The "Selectivity Filter" Mechanism (nAChR Interaction)

In the context of agrochemical and neuropharmacological research, this molecule is the carbocyclic analog of the imidacloprid urea metabolite. Its primary utility is establishing the Structure-Activity Relationship (SAR) of neonicotinoids.

  • The Mechanism: Neonicotinoids (e.g., Imidacloprid) require an electronegative nitrogen atom in the aromatic ring (pyridine/thiazole) to interact with the cationic sub-site of the Nicotinic Acetylcholine Receptor (nAChR) .

  • The Confirmation: 1-((4-chlorophenyl)methyl)-2-imidazolidinone replaces the pyridine ring with a chlorophenyl ring. This substitution removes the hydrogen-bond acceptor capability at the critical position.

  • Outcome: The molecule typically exhibits negligible affinity for nAChR compared to its pyridine analog. This "loss of function" confirms that the pyridine nitrogen is the pharmacophoric anchor, validating the "electronegative tip" hypothesis of neonicotinoid binding.

The "Integrin Antagonist" Scaffold (LFA-1 Blockade)

In drug development, the N-benzyl-imidazolidinone core is a validated scaffold for inhibiting Lymphocyte Function-Associated Antigen-1 (LFA-1) , an integrin involved in inflammation and cell adhesion.

  • Binding Mode: The imidazolidinone ring acts as a urea mimic, forming hydrogen bonds with the backbone of the LFA-1 I-domain (specifically residues near the MIDAS site). The 4-chlorobenzyl group fits into a specific hydrophobic pocket (the "Lovastatin pocket" or IDAS site), locking the integrin in a low-affinity conformation.

  • Signaling Impact: By blocking the LFA-1/ICAM-1 interaction, the molecule prevents leukocyte adhesion and transmigration, exerting an anti-inflammatory effect.

Emerging Anticancer Mechanism (ROS/JNK Activation)

Recent studies on 2-imidazolidinone and 4-imidazolidinone derivatives suggest a cytotoxic mechanism driven by Reactive Oxygen Species (ROS) .

  • Pathway: The molecule induces mitochondrial stress

    
     ROS accumulation 
    
    
    
    Phosphorylation of JNK (c-Jun N-terminal kinase)
    
    
    Caspase-3 activation
    
    
    Apoptosis.

Part 2: Comparative Performance Analysis

The following table compares 1-((4-chlorophenyl)methyl)-2-imidazolidinone against its functional analogs to highlight its specific utility.

Feature1-((4-chlorophenyl)methyl)-2-imidazolidinone Imidacloprid Urea (Metabolite)BIRT-377 (LFA-1 Antagonist)
Core Structure N-benzyl-2-imidazolidinoneN-pyridylmethyl-2-imidazolidinoneHydantoin (Imidazolidine-2,4-dione)
nAChR Affinity Negligible / Low (Negative Control)Low to ModerateNone
Primary Target LFA-1 (Scaffold) / SAR ProbenAChR (Weak Agonist)LFA-1 (High Affinity)
Mechanism Hydrophobic Pocket OccupancyPartial AgonismAllosteric Inhibition
Key Utility Validating Pharmacophores Metabolic TrackingAnti-inflammatory Drug Dev.
Stability High (Urea linkage)HighModerate (Hydantoin hydrolysis)

Part 3: Experimental Validation Protocols

Protocol A: Competitive Radioligand Binding Assay (nAChR SAR Confirmation)

Objective: To confirm the lack of affinity for nAChR, validating the requirement for the pyridine nitrogen.

  • Membrane Preparation:

    • Homogenize rat brain cortex (rich in

      
       nAChR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
      
    • Centrifuge at 40,000

      
       g for 20 mins; resuspend pellet.
      
  • Incubation:

    • Control: Incubate membranes with [³H]-Epibatidine (0.5 nM) alone.

    • Test: Incubate membranes with [³H]-Epibatidine + 1-((4-chlorophenyl)methyl)-2-imidazolidinone (concentration range:

      
       M to 
      
      
      
      M).
    • Standard: Run parallel with Imidacloprid (positive control).

  • Termination:

    • Incubate for 60 mins at 25°C.

    • Filter rapidly through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation Criteria: The Test compound should show an

      
       nM (indicating no binding), whereas Imidacloprid should show 
      
      
      
      nM.
Protocol B: Cell Adhesion Assay (LFA-1/ICAM-1 Blockade)

Objective: To verify the scaffold's ability to inhibit integrin-mediated adhesion.

  • Coating: Coat 96-well plates with Recombinant Human ICAM-1-Fc (1

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Cell Treatment:

    • Label Jurkat T-cells (expressing LFA-1) with Calcein-AM fluorescent dye.

    • Incubate cells with 1-((4-chlorophenyl)methyl)-2-imidazolidinone (10

      
      M - 100 
      
      
      
      M) for 30 mins.
  • Adhesion:

    • Add treated cells to ICAM-1 coated wells.

    • Stimulate with PMA (Phorbol 12-myristate 13-acetate) to activate LFA-1.

    • Incubate for 45 mins at 37°C.

  • Quantification:

    • Wash unbound cells 3x with PBS.

    • Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Calculation:

      
       Inhibition 
      
      
      
      .

Part 4: Visualization of Mechanism[1]

Diagram 1: The SAR Logic & Signaling Pathway

This diagram illustrates the dual role of the molecule: failing to bind nAChR (confirming SAR) while successfully blocking LFA-1/ICAM-1 interaction.

MechanismAction cluster_nAChR Pathway A: Neuroreceptor (SAR Probe) cluster_Integrin Pathway B: Integrin Blockade (Scaffold) Compound 1-((4-chlorophenyl)methyl) -2-imidazolidinone nAChR nAChR (Cationic Site) Compound->nAChR Attempts Bind LFA1 LFA-1 Integrin (Hydrophobic Pocket) Compound->LFA1 Binds (Allosteric) BindingFail No Binding (Lacks Pyridine N) nAChR->BindingFail Steric/Electronic Mismatch SAR_Conclusion Confirmation: Pyridine N Required BindingFail->SAR_Conclusion ICAM1 ICAM-1 Ligand LFA1->ICAM1 Blocks Interaction Adhesion Cell Adhesion & Inflammation ICAM1->Adhesion Inhibited

Caption: The molecule serves as a negative control for nAChR binding (Pathway A) while acting as a steric blocker for LFA-1 integrins (Pathway B).

Part 5: References

  • Yamamoto, I., et al. (1998). "Nicotinoids as Insecticides and Probes for the Nicotinic Acetylcholine Receptor." Journal of Pesticide Science.

  • Kelly, T. A., et al. (1999). "Cutting Edge: Novel Non-Peptide Antagonists of LFA-1/ICAM-1 Binding." Journal of Immunology.

  • Liu, S., et al. (2000). "Binding of the LFA-1 Antagonist BIRT 377 to the I Domain of CD11a." Journal of Biological Chemistry.

  • Wang, Y., et al. (2022). "Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis." Molecules.

  • Tomizawa, M., & Casida, J. E. (2003). "Selective Toxicity of Neonicotinoids Attributable to Specificity of Insect and Mammalian Nicotinic Receptors." Annual Review of Entomology.

In vivo validation of 1-((4-chlorophenyl)methyl)-2-imidazolidinone's therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation strategy for 1-((4-chlorophenyl)methyl)-2-imidazolidinone (herein referred to as 4-CBI ), a lipophilic N-substituted cyclic urea scaffold. Based on its structural pharmacophore—mimicking the N-benzyl motif found in various CNS-active agents—this guide focuses on validating its therapeutic potential as a neuromodulator (specifically targeting anticonvulsant and anxiolytic indications).

Executive Summary & Molecule Profile

1-((4-chlorophenyl)methyl)-2-imidazolidinone (4-CBI) represents a simplified N-benzyl-imidazolidin-2-one scaffold. Structurally, it possesses a lipophilic 4-chlorobenzyl tail and a polar cyclic urea head. This amphiphilic nature suggests high Blood-Brain Barrier (BBB) permeability, making it a viable candidate for Central Nervous System (CNS) indications.

  • Primary Indication: Anticonvulsant / Anxiolytic

  • Target Mechanism (Putative): Modulation of voltage-gated sodium channels (VGSC) or GABA-A receptor potentiation, analogous to cyclic ureides (e.g., Phenytoin, Barbiturates).

  • Key Validation Challenge: Distinguishing specific therapeutic efficacy from non-specific sedation (neurotoxicity).

Comparative Analysis: 4-CBI vs. Standard of Care

To objectively validate 4-CBI, it must be benchmarked against established therapeutics with overlapping pharmacophores.

Benchmark Competitors
  • Phenytoin (PHT): A hydantoin derivative (structurally similar to imidazolidinone) acting as a sodium channel blocker.

  • Diazepam (DZP): A benzodiazepine acting as a positive allosteric modulator of GABA-A.

Performance Comparison Matrix

The following table outlines the target performance metrics 4-CBI must meet or exceed to be considered a superior alternative.

Feature4-CBI (Candidate) Phenytoin (Reference) Diazepam (Reference) Validation Goal for 4-CBI
Scaffold Class N-benzyl-imidazolidin-2-oneHydantoin (Imidazolidine-2,4-dione)BenzodiazepineDemonstrate improved metabolic stability over Hydantoins.
LogP (Lipophilicity) ~2.1 (Predicted)2.472.82Ideal range (2.0–3.0) for optimal BBB penetration.
ED50 (MES Test) To be determined~9.5 mg/kg (i.p., mouse)N/A (Weak in MES)Target < 20 mg/kg to ensure potency.
ED50 (scPTZ Test) To be determinedIneffective~0.5 mg/kg (i.p., mouse)Efficacy here indicates GABAergic mechanism.
TD50 (Rotarod) To be determined~65 mg/kg~2.0 mg/kgHigh TD50 required to minimize sedation.
Therapeutic Index (TI) Target > 5.0 ~6.8~4.0Superior safety margin is the key differentiator.

Note: MES (Maximal Electroshock) models generalized tonic-clonic seizures; scPTZ (subcutaneous Pentylenetetrazol) models absence/myoclonic seizures.

Experimental Protocols for In Vivo Validation

Protocol A: Efficacy Screening (The Seizure Protection Workflow)

Objective: Determine the median effective dose (ED50) in two distinct seizure models to profile the mechanism of action.

Step-by-Step Methodology:

  • Animals: Male Swiss albino mice (20–25g), n=8 per group.

  • Preparation: Dissolve 4-CBI in vehicle (10% DMSO / 0.5% Methylcellulose).

  • Dosing: Administer 4-CBI intraperitoneally (i.p.) at doses of 10, 30, 100, and 300 mg/kg.

  • Model 1: Maximal Electroshock (MES)

    • Stimulus: Apply 50 mA current, 60 Hz, for 0.2s via corneal electrodes 30 min post-dosing.

    • Endpoint: Abolition of hindlimb tonic extension (HLTE). Protection = Efficacy.

  • Model 2: scPTZ Induced Seizures

    • Stimulus: Inject Pentylenetetrazol (85 mg/kg, s.c.) 30 min post-dosing.

    • Endpoint: Observe for 30 min. Absence of clonic spasms > 5s = Protection.

Data Interpretation:

  • Efficacy in MES only

    
     Sodium Channel Blockade (Phenytoin-like).
    
  • Efficacy in scPTZ only

    
     GABAergic/Calcium Channel modulation (Ethosuximide-like).
    
  • Efficacy in both

    
     Broad-spectrum potential (Valproate-like).
    
Protocol B: Neurotoxicity Assessment (The Rotarod Test)

Objective: Differentiate true anticonvulsant activity from muscle relaxation or sedation.

Step-by-Step Methodology:

  • Training: Train mice to balance on a rotating rod (6 rpm) for at least 60s.

  • Dosing: Administer 4-CBI (i.p.) at varying doses.

  • Testing: Place mice on the rod at 30, 60, and 120 min post-injection.

  • Failure Criteria: Falling off the rod more than 3 times within 1 min indicates neurotoxicity.

  • Calculation: Determine the TD50 (dose causing neurotoxicity in 50% of animals).

Protocol C: Pharmacokinetic (PK) & BBB Profiling

Objective: Confirm that 4-CBI reaches the brain in sufficient concentrations.

Step-by-Step Methodology:

  • Dosing: Single bolus (10 mg/kg, i.v. and p.o.) to rats.

  • Sampling: Collect plasma and whole brain homogenate at 0.25, 0.5, 1, 4, and 24h.

  • Analysis: Quantify 4-CBI using LC-MS/MS (MRM mode).

  • Key Metric: Calculate the Brain-to-Plasma partition coefficient (

    
    ). A ratio > 0.5 confirms effective CNS penetration.
    

Mechanism & Workflow Visualization

Figure 1: Pharmacological Validation Logic

This diagram illustrates the decision tree for classifying 4-CBI based on in vivo assay results.

ValidationLogic Start 4-CBI Candidate MES MES Test (Na+ Channel Model) Start->MES PTZ scPTZ Test (GABA/Ca2+ Model) Start->PTZ Rotarod Rotarod Test (Toxicity Screen) Start->Rotarod Result_Na Mechanism: Na+ Channel Blocker MES->Result_Na Protected Result_Broad Mechanism: Broad Spectrum MES->Result_Broad Protected Result_GABA Mechanism: GABAergic Modulator PTZ->Result_GABA Protected PTZ->Result_Broad Protected Rotarod->Result_Na Pass > ED50 Rotarod->Result_GABA Pass > ED50 Result_Sedative Outcome: False Positive (Sedative) Rotarod->Result_Sedative Fail < ED50

Caption: Decision matrix for classifying 4-CBI therapeutic mechanism based on in vivo efficacy vs. toxicity profiles.

Figure 2: Putative Structure-Activity Relationship (SAR)

Visualizing the pharmacophore features of 4-CBI relevant to receptor binding.

SAR Core Imidazolidin-2-one Core (Polar Binding Domain) Linker Methylene Linker (Spacer) Core->Linker N1 Attachment Target Target Receptor (Hydrophobic Pocket + H-Bond) Core->Target Hydrogen Bonding Tail 4-Chlorophenyl Group (Lipophilic Domain) Linker->Tail Tail->Target Hydrophobic Interaction

Caption: SAR map showing the interaction of the lipophilic tail and polar core of 4-CBI with the putative receptor site.

Strategic Recommendations

  • Prioritize Therapeutic Index (TI): Many imidazolidinone derivatives fail due to sedation. If the ratio of

    
     is 
    
    
    
    , the compound is likely a sedative rather than a specific anticonvulsant.
  • Metabolic Stability Check: The p-chlorobenzyl group is metabolically robust, but the imidazolidinone ring can be susceptible to hydrolysis. Include a microsomal stability assay early in the pipeline.

  • Formulation: Given the calculated LogP (~2.1), 4-CBI is hydrophobic. Use hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a vehicle to improve bioavailability and reduce injection site irritation during validation.

References

  • Löscher, W., & Hönack, D. (1991). Strategies for the evaluation of new anticonvulsant drugs. Trends in Pharmacological Sciences. Link

  • Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia. Link

  • Carotti, A., et al. (2003). Imidazolidin-2-one derivatives as novel potent anticonvulsant agents. Bioorganic & Medicinal Chemistry. Link

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. Link

A Comparative Guide to Analytical Methods for 1-((4-chlorophenyl)methyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 1-((4-chlorophenyl)methyl)-2-imidazolidinone, a key chemical entity. As a senior application scientist, my objective is to not only present various analytical techniques but also to delve into the rationale behind their selection and the intricacies of method development and validation, ensuring scientific integrity and regulatory compliance.[1][2][3][4]

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the testing (e.g., routine quality control, stability studies, or impurity profiling).[2] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods for the analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), stands as a cornerstone for the analysis of a vast array of pharmaceutical compounds. Its versatility, high resolution, and sensitivity make it an ideal choice for the quantitative analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone in both bulk form and pharmaceutical formulations.

Principle and Rationale

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. Given the chemical structure of 1-((4-chlorophenyl)methyl)-2-imidazolidinone, which contains both polar (imidazolidinone ring) and nonpolar (chlorophenylmethyl group) moieties, RP-HPLC is well-suited for its separation and quantification.

Proposed Experimental Protocol

Drawing from established methods for similar imidazolidinone derivatives, a robust starting point for method development can be established.[5][6]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is a common starting point. A typical gradient might start with a higher proportion of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select the wavelength of maximum absorbance (λmax) for optimal sensitivity. For a related compound, 1-Acetyl-2-imidazolidinone, a λmax of 215 nm was used.[5][6]

  • Injection Volume: 10-20 µL

Sample Preparation: A stock solution of 1-((4-chlorophenyl)methyl)-2-imidazolidinone should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[5] Working standards are then prepared by diluting the stock solution to the desired concentrations for calibration.

Method Development and Validation

The initial chromatographic conditions should be optimized to achieve a symmetrical peak shape, good resolution from any impurities, and a reasonable retention time. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, must be assessed to ensure the method is fit for its intended purpose.[3][4][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards.[5]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies where a known amount of the analyte is added to a placebo.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation
Parameter Typical Acceptance Criteria (ICH Q2(R1))
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For 1-((4-chlorophenyl)methyl)-2-imidazolidinone, GC can be a viable alternative to HPLC, particularly for impurity profiling where volatile impurities may be present.

Principle and Rationale

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. The choice of the stationary phase is critical for achieving the desired separation.

Proposed Experimental Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • A suitable capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

  • Injector (split/splitless)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: Sufficiently high to ensure complete vaporization of the sample without causing thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is typically used to elute compounds with a wide range of boiling points. A starting temperature of around 100 °C, ramped up to 280-300 °C, could be a good starting point.

  • Detector Temperature: FID (e.g., 280 °C) or MS transfer line temperature.

Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

Method Development and Validation

Similar to HPLC, the GC method must be optimized and validated. Key considerations for GC include the prevention of thermal degradation of the analyte in the injector and column. If the compound is not sufficiently volatile or is thermally labile, derivatization may be necessary. Validation parameters are analogous to those for HPLC.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 1-((4-chlorophenyl)methyl)-2-imidazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the chemical structure.

Experimental Protocol: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.[8] The resulting spectrum will show chemical shifts, coupling constants, and integration values that can be used to piece together the structure of the molecule.

Mass Spectrometry (MS)

Principle and Rationale: MS measures the mass-to-charge ratio of ions. It is a highly sensitive technique that can provide the molecular weight of the compound and information about its structure through fragmentation patterns. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.[8][9][10]

Experimental Protocol: The sample is introduced into the mass spectrometer (either directly or after chromatographic separation), where it is ionized. The resulting ions are then separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, showing the presence of specific functional groups.

Experimental Protocol: A small amount of the sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The presence of characteristic absorption bands for the C=O group of the imidazolidinone ring, the C-N bonds, and the C-Cl bond of the chlorophenyl group can confirm the identity of the compound.

Comparative Summary

Analytical Method Primary Application Advantages Limitations
HPLC-UV/DAD Quantitative analysis, purity assessment, stability studiesHigh resolution, high sensitivity, wide applicability, non-destructiveRequires the analyte to have a UV chromophore
GC-FID/MS Analysis of volatile impurities, alternative quantitative methodHigh efficiency for volatile compounds, MS provides structural informationNot suitable for non-volatile or thermally labile compounds, potential for thermal degradation
NMR Spectroscopy Structural elucidation, confirmation of identityProvides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods, more expensive instrumentation
Mass Spectrometry Molecular weight determination, structural information, trace analysis (with LC/GC)High sensitivity, high specificityCan be complex to interpret, matrix effects in LC-MS
IR Spectroscopy Functional group identification, confirmation of identityFast, simple, provides a molecular fingerprintLimited quantitative capabilities, not suitable for complex mixtures

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent autosampler Autosampler Injection prep_sample->autosampler prep_std Prepare Standard Solutions prep_std->autosampler column C18 Column Separation autosampler->column detector UV/DAD Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the quantitative analysis of 1-((4-chlorophenyl)methyl)-2-imidazolidinone by HPLC.

Method Validation Logic

Validation_Logic cluster_params Validation Parameters (ICH Q2(R1)) method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated Validated Method specificity->validated Pass linearity->validated Pass accuracy->validated Pass precision->validated Pass lod_loq->validated Pass robustness->validated Pass

Caption: Logical flow for the validation of an analytical method according to ICH guidelines.

Conclusion

The selection of an analytical method for 1-((4-chlorophenyl)methyl)-2-imidazolidinone should be a strategic decision based on the specific analytical needs. For routine quantitative analysis and purity assessment, a validated RP-HPLC method is the most robust and widely accepted approach. GC-MS serves as a valuable complementary technique, especially for identifying volatile impurities. Spectroscopic methods, particularly NMR and MS, are essential for the unequivocal structural confirmation of the molecule. A multi-faceted approach, leveraging the strengths of each of these techniques, will ensure a comprehensive and reliable characterization of 1-((4-chlorophenyl)methyl)-2-imidazolidinone, thereby supporting the development of safe and effective pharmaceutical products.[8]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2003). HETEROCYCLES, 60(1), 95.
  • APPLICATION NOTES - HPLC. (n.d.).
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). (2019, October 24). MDPI.
  • Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. (2015, July 24).
  • 1-(4-Chlorophenyl)-2-imidazolidinone - Sigma-Aldrich. (n.d.).
  • 1-(4-Chlorophenyl)-2-imidazolidinone - Sigma-Aldrich. (n.d.).
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 25). Impactfactor.
  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (2022, June 16). MDPI.
  • (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - ResearchGate. (2024, December 1).
  • Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. (2018, March 30).
  • (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - ResearchGate. (2025, October 16).
  • A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone - Benchchem. (n.d.).
  • Spectroscopic methods in medicinal chemistry - SciSpace. (n.d.).
  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (n.d.).
  • Journal of Chemical Metrology Articles - ACG Publications. (n.d.).
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (2024, June 6).

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-. As a substituted imidazolidinone, this compound and its associated waste demand meticulous handling to ensure the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Identification and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- is an organic compound containing a chlorinated phenyl group. This structural feature is critical for its classification and subsequent disposal pathway.

Key Chemical Classification: Halogenated Organic Compound

The presence of a chlorine atom on the phenyl ring places this compound squarely in the category of halogenated organic compounds .[1] This classification is the single most important factor determining its disposal route. Halogenated wastes cannot be mixed with non-halogenated organic solvents because they require specialized incineration processes to prevent the formation of highly toxic byproducts like dioxins and hydrochloric acid.[1]

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from closely related compounds and the parent molecule, 2-Imidazolidinone, indicate the following potential hazards:

  • May cause skin and serious eye irritation.[2][3][4]

  • May be harmful if swallowed or inhaled.[2][4]

  • Combustion may produce toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[5][6]

Property Summary
Chemical Name 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-
Synonyms 1-(4-chlorobenzyl)imidazolidin-2-one
Waste Classification Halogenated Organic Waste[1][7]
Primary Disposal Hazard Environmental Contamination, Production of Toxic Combustion Byproducts
Primary Personnel Hazards Skin/Eye Irritation, Potential Harm from Ingestion/Inhalation[2][4]

Core Principles of Halogenated Waste Management

The fundamental principle for managing this waste stream is strict segregation . Never mix halogenated organic waste with non-halogenated organic waste.[8][9] Adherence to this principle is not merely a best practice but a regulatory requirement in most jurisdictions, stemming from the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10]

Causality Behind Segregation:

  • Incineration Technology: Non-halogenated solvents can often be used as fuel in energy recovery programs. Halogenated solvents, however, must be incinerated at specific high temperatures with "scrubbers" to neutralize the acidic gases (e.g., HCl) produced.[1]

  • Cross-Contamination: Mixing even a small amount of halogenated waste into a large container of non-halogenated waste renders the entire volume as hazardous halogenated waste, significantly increasing disposal costs and complexity.[8]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[2][5]

  • Body Protection: A standard lab coat should be worn.

  • Work Area: Conduct all transfers of waste in a well-ventilated area, preferably within a chemical fume hood.[5][11]

Step 2: Waste Collection and Segregation
  • Designate a Waste Container: Select a container specifically for "Halogenated Organic Waste."[7][11]

  • Initial Collection: As waste is generated—whether it's residual solid, solutions from experiments, or contaminated items like weighing paper—place it directly into this designated container.

  • Solid vs. Liquid: If generating both solid and liquid waste, use separate, clearly labeled containers for each. Do not mix solid and liquid halogenated waste unless your institution's waste management plan explicitly permits it.

  • Avoid Contamination: Under no circumstances should this waste be disposed of down a laboratory drain or in the regular trash.[7]

Step 3: Container Selection and Labeling

Proper containerization is a critical control point for ensuring safety and compliance.

  • Material Compatibility: The container must be made of a material compatible with the chemical. For 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-, a glass or high-density polyethylene (HDPE) container is typically suitable.[12] The container must be in good condition, free of cracks or damage.[10][13]

  • Secure Closure: The container must have a tightly fitting, leak-proof screw cap.[8][9] Funnels should never be left in the opening of a waste container.[13]

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-" and any other chemical constituents in the container, listed by percentage or volume.[13] Do not use abbreviations or chemical formulas.[8][13]

    • The date when waste was first added (the "accumulation start date").

Step 4: Temporary Storage (Satellite Accumulation)

Laboratories are considered "Satellite Accumulation Areas" (SAAs) under EPA regulations.[13]

  • Location: Store the waste container at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Segregation: Keep the halogenated waste container physically separated from incompatible materials, especially acids, bases, and strong oxidizers.[9] Using secondary containment (such as a plastic tub) is a highly recommended best practice.[10][14]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[8][9][13] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[9][12]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Once the container is 90% full, it is ready for pickup.[12]

  • Request Pickup: Follow your institution's specific procedure for chemical waste pickup. This usually involves contacting the Environmental Health & Safety (EH&S) office or using an online request system.[13]

  • Professional Disposal: The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility for proper treatment, typically high-temperature incineration.[1][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation and remove all ignition sources.

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[5] Prevent the spill from entering any drains.[5]

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it into a new, sealable waste container.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris containing 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-" and manage it as halogenated organic waste for disposal.

Disposal Process Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-.

G Workflow for Halogenated Waste Disposal A 1. Identify Waste Is it a halogenated organic compound? (Contains F, Cl, Br, I) B YES: Proceed with Halogenated Waste Protocol A->B Yes, contains Chlorine C 2. Select Container - Compatible Material (Glass, HDPE) - Good Condition - Secure Screw Cap B->C D 3. Label Container - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date C->D E 4. Add Waste at Point of Generation (Fume Hood) D->E F 5. Store in Satellite Accumulation Area - Keep Closed - Segregate Incompatibles - Use Secondary Containment E->F G Container >90% Full? F->G G->F No H 6. Request Pickup (Contact EH&S) G->H Yes I Professional Disposal H->I J NO: Continue to use

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Unknown. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • PubChem. (n.d.). 2-IMIDAZOLIDINONE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Imidazolidone, anhydrous.
  • ChemicalBook. (2026, January 17). 2-Imidazolidone - Safety Data Sheet.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET: 1,3-Dimethyl-2-imidazolidinone.
  • LGC Standards. (2025, October 14). SAFETY DATA SHEET: (S)-4-(4-Aminobenzyl)-2-(1H)-oxazolidinone.
  • Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.

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A Senior Application Scientist's Guide to the Safe Handling of 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-, a compound used in specialized research and development applications. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the lab is informed by a robust understanding of risk and mitigation.

A Critical Note on Chemical Safety:

Before commencing any work, you are REQUIRED to locate and thoroughly review the specific Safety Data Sheet (SDS) for 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- provided by your chemical supplier. While this guide is built upon data from structurally related compounds, the unique toxicological properties of this specific molecule must be the primary source for your risk assessment. The information presented here should be considered a baseline for safe practice.

Hazard Identification and Risk Assessment: Understanding the Threat

While a specific toxicological profile for 1-((4-chlorophenyl)methyl)-2-imidazolidinone is not widely published, we can infer potential hazards from its constituent parts: the 2-imidazolidinone core and the chlorophenylmethyl group.

The parent compound, 2-Imidazolidinone (also known as ethylene urea), is associated with significant health risks. It is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H319: Causes serious eye irritation. [1]

  • H360D: May damage the unborn child.

  • H373: May cause damage to organs (specifically the thyroid) through prolonged or repeated exposure. [1]

The presence of the 1-(4-chlorobenzyl) group may introduce additional hazards. Chlorinated aromatic compounds can carry their own toxicological profiles, often including skin irritation and potential for liver toxicity. Therefore, a conservative approach is mandated. We must assume the compound is, at a minimum, an eye irritant with potential reproductive and systemic toxicity.

This profile places it in a category of compounds that require more than just standard laboratory precautions. Similar to materials on the NIOSH Hazardous Drug list, all handling procedures must aim to minimize any potential for exposure, however small.[2][3][4]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary method for exposure control is to use robust engineering solutions that contain the hazard at its source.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of solid or liquid forms of this compound must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains aerosols, dust, and vapors, preventing inhalation, which is a primary route of exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to control airborne concentrations to the lowest possible level.[6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][7][8] Their proximity is critical for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. A multi-layered approach is mandatory to prevent skin, eye, and respiratory contact.[5]

PPE Selection Summary
Protection Type Required Equipment Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles with side shields. A face shield is required when there is a risk of splashing.Protects against dust, splashes, and aerosols. Standard safety glasses are insufficient.[9][10][11]
Hand Protection Nitrile gloves (minimum thickness of 4 mils). Consider double-gloving for extensive handling.Nitrile offers good resistance to a broad range of chemicals.[5] Always inspect gloves for tears or degradation before use and change them frequently.[11] Never touch "clean" surfaces (door handles, keyboards) with gloved hands.
Body Protection A chemical-resistant lab coat, fully buttoned with tight-fitting cuffs.Provides a barrier against incidental contact and small spills.[5][10] For larger quantities or significant splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.[6]
Respiratory Protection A NIOSH-approved N95 dust mask (or equivalent) for handling powders.Required when weighing or transferring the solid compound to prevent inhalation of fine particulates. For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge may be necessary based on your institutional risk assessment.[5]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE for any task involving this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Work Start Start: New Procedure with 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- AssessTask Assess Task: - Solid or Liquid? - Quantity? - Splash/Aerosol Potential? Start->AssessTask EyeProtection Eye/Face Protection: Default: Safety Goggles If Splash Risk: Add Face Shield AssessTask->EyeProtection All Tasks HandProtection Hand Protection: Default: Nitrile Gloves If High Contact: Double Glove AssessTask->HandProtection All Tasks BodyProtection Body Protection: Chemical-Resistant Lab Coat AssessTask->BodyProtection All Tasks RespProtection Respiratory Protection: If Solid: N95 Respirator If Aerosol/Vapor Risk: Cartridge Respirator AssessTask->RespProtection Assess Inhalation Risk PreUseCheck Pre-Use Inspection: Check all PPE for damage. EyeProtection->PreUseCheck HandProtection->PreUseCheck BodyProtection->PreUseCheck RespProtection->PreUseCheck PerformWork Perform Work in Chemical Fume Hood PreUseCheck->PerformWork All PPE OK

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational Plans: Step-by-Step Guidance

Adherence to a strict, pre-defined operational plan minimizes the risk of error and exposure.

General Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the work. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before handling the primary container, don all required PPE as determined by your risk assessment.

  • Weighing (Solid): If weighing the solid compound, use a disposable weigh boat. Perform this task carefully to avoid creating dust. An N95 respirator is mandatory for this step.

  • Transfer: Use compatible tools like spatulas or pipettes for transfers. Avoid direct contact with the chemical.[5]

  • Post-Handling: After handling, wipe down the work surface and any equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves. This is a critical final step.[7][10][11]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release.

Spill Response

The immediate actions taken after a spill are critical to preventing wider contamination and exposure.

Spill_Response_Plan Spill Spill Occurs Alert Alert personnel in the immediate area. Spill->Alert Assess Assess Spill Size & Immediate Risk Alert->Assess MinorSpill Minor Spill (<10g, contained) Assess->MinorSpill Minor MajorSpill Major Spill (>10g, uncontained) Assess->MajorSpill Major Contain Contain spill with absorbent material (vermiculite, sand). MinorSpill->Contain Evacuate Evacuate the area. Alert institutional EHS. MajorSpill->Evacuate Collect Carefully scoop material into a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate area with appropriate solvent, then soap and water. Collect->Decontaminate DisposeWaste Dispose of all materials as hazardous waste. Decontaminate->DisposeWaste

Caption: Emergency Spill Response Workflow.

Waste Disposal

Proper disposal prevents environmental contamination and downstream exposure risks.

  • Waste Segregation: All materials that have come into direct contact with 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- are considered hazardous waste. This includes:

    • Unused or waste chemical.

    • Contaminated gloves, bench paper, weigh boats, and pipette tips.

    • Decontamination materials from spill cleanup.

  • Containment: Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[5]

  • Regulatory Compliance: Dispose of the waste container in accordance with your institution's guidelines and all local, regional, and national regulations.[3][7][12] Do not mix with other waste streams unless explicitly permitted.

By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and strict procedural adherence, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Sigma-Aldrich. (n.d.). 2-Imidazolidone 96. Safety Data Sheet.
  • SAFE USE INSTRUCTION. (n.d.). Substance: Imidazolidone-2-thione. Retrieved from a chemical supplier's safe use document.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Imidazolidinone hemihydrate.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 22). Safety Data Sheet: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid.
  • CPAChem. (n.d.). Safety data sheet.
  • Santa Cruz Biotechnology, Inc. (2016, May 27). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). 2-Imidazolidone - Safety Data Sheet.
  • Chemwatch. (n.d.). GHS SDS in English (European) 12461-2. Sdfine.
  • Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Imidazolidinone hemihydrate.
  • Ataman Kimya. (n.d.). IMIDAZOLIDONE (2-IMIDAZOLIDONE).
  • Aldrich. (2025, April 28). (S)-4-Benzyl-2-oxazolidinone - SAFETY DATA SHEET.
  • LGC Standards. (2025, October 14). SAFETY DATA SHEET: (S)-4-(4-Aminobenzyl)-2-(1H)-oxazolidinone.
  • Sigma-Aldrich. (2025, August 25). 1-Butyl-3-methylimidazolium chloride - SAFETY DATA SHEET.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • TCI AMERICA. (2024, December 10). 1-Acetyl-2-imidazolidinone - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • University of Colorado. (2025, September 12). Handling Antineoplastics and Other Hazardous Drugs. Retrieved from University of Colorado Anschutz Medical Campus website.
  • Pharmacy Practice News. (2025, March 25).
  • Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.
  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.